molecular formula C13H10N2O B1419099 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile CAS No. 1198411-34-5

4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Cat. No.: B1419099
CAS No.: 1198411-34-5
M. Wt: 210.23 g/mol
InChI Key: YGNLAKNPHZNQGX-UHFFFAOYSA-N
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Description

4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile is a useful research compound. Its molecular formula is C13H10N2O and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(5-methyl-2-oxopyridin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-10-2-7-13(16)15(9-10)12-5-3-11(8-14)4-6-12/h2-7,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNLAKNPHZNQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659294
Record name 4-(5-Methyl-2-oxopyridin-1(2H)-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198411-34-5
Record name 4-(5-Methyl-2-oxopyridin-1(2H)-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of significant interest to the drug discovery and medicinal chemistry sectors. The molecule uniquely incorporates two pharmacologically relevant scaffolds: the 2-pyridone nucleus and a benzonitrile moiety. The 2-pyridone ring is recognized as a "privileged structure" found in numerous clinically approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and act as a versatile bioisostere.[1][2] Similarly, the benzonitrile group is a key functional group in many modern pharmaceuticals, often introduced to enhance target binding affinity and improve metabolic stability.[3] Given the limited volume of published research dedicated specifically to this compound, this guide synthesizes information from analogous structures and established chemical principles to propose a robust framework for its synthesis, characterization, and potential therapeutic applications. We present a detailed, field-proven synthetic methodology, outline a comprehensive analytical validation workflow, and discuss the compound's potential as a modulator of key biological targets, such as protein kinases. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating this and related molecular scaffolds.

Molecular Structure and Physicochemical Properties

This compound (IUPAC Name) is a small molecule characterized by a 5-methyl-2-pyridone ring N-substituted with a 4-cyanophenyl group. The fusion of these two motifs results in a rigid structure with distinct electronic and steric properties that are advantageous for molecular recognition by biological targets.

The 2-pyridone core can serve as both a hydrogen bond donor (via the N-H tautomer, although N-substitution precludes this) and multiple hydrogen bond acceptors (via the carbonyl oxygen and ring nitrogen).[4] The benzonitrile group provides a strong dipole and can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, while being relatively stable to metabolic degradation.[3][5]

Key Physicochemical Data

Quantitative data for this specific molecule is sparse in peer-reviewed literature. The following table consolidates known and predicted properties to guide experimental design.

PropertyValueSource & Notes
Molecular Formula C₁₃H₁₀N₂OCalculated
Molecular Weight 210.23 g/mol Calculated
CAS Number 2238-54-2Chemical Abstract Service
Predicted XLogP3 1.6Prediction based on computational models; indicates moderate lipophilicity.
Predicted Boiling Point 414.7 ± 45.0 °C at 760 mmHgPrediction; high boiling point suggests thermal stability.
Predicted Solubility Slightly soluble in water, soluble in organic solvents (e.g., DMSO, DMF, Toluene).Inferred from structural analogs and predicted logP.[6]

Proposed Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

While multiple synthetic routes could be envisioned, the most reliable and versatile approach for constructing the critical N-aryl bond in this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is widely used in pharmaceutical synthesis due to its broad substrate scope, functional group tolerance, and generally high yields under relatively mild conditions.[7][8] It represents a significant improvement over harsher, traditional methods like the Ullmann condensation.[7][9]

The proposed synthesis involves the coupling of 5-methyl-2(1H)-pyridinone with 4-bromobenzonitrile.

Rationale for Method Selection
  • Expertise & Causality: The Buchwald-Hartwig amination is selected over the Ullmann condensation due to its superior performance at lower temperatures and with a wider array of catalysts and ligands, reducing the risk of thermal degradation of sensitive functional groups.[7] The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos) is critical; such ligands promote the formation of the active monoligated Pd(0) species and facilitate the rate-limiting reductive elimination step of the catalytic cycle.[10][11] Sodium tert-butoxide is chosen as the base because it is strong enough to deprotonate the pyridinone nucleophile without introducing competing nucleophilicity.[11] Toluene is an excellent solvent choice as it is anhydrous, high-boiling, and effectively solubilizes the reactants and catalyst system.[11]

Visualized Synthetic Workflow

G SM1 5-Methyl-2(1H)-pyridinone ReactionVessel Reaction Setup (Inert Atmosphere, 80-110 °C) SM1->ReactionVessel SM2 4-Bromobenzonitrile SM2->ReactionVessel Reagents Pd₂(dba)₃ (Catalyst) Xantphos (Ligand) NaOtBu (Base) Toluene (Solvent) Reagents->ReactionVessel Additives Workup Aqueous Workup & Extraction ReactionVessel->Workup Reaction Completion Product 4-(5-Methyl-2-oxo-1(2H)- pyridinyl)benzonitrile Purification Column Chromatography Workup->Purification Purification->Product

Caption: Proposed Buchwald-Hartwig synthesis workflow.

Step-by-Step Experimental Protocol
  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-methyl-2(1H)-pyridinone (1.0 eq.), 4-bromobenzonitrile (1.1 eq.), and sodium tert-butoxide (1.4 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4.4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.

Analytical Characterization and Structural Elucidation

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound. The following table outlines the expected spectroscopic data based on the compound's structure and data from analogous molecules.[12][13][14]

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~7.8-7.9 (d, 2H, Ar-H ortho to CN), ~7.5-7.6 (d, 2H, Ar-H meta to CN), ~7.3-7.4 (m, 2H, Pyridone H3/H4), ~6.6-6.7 (d, 1H, Pyridone H6), ~2.2-2.3 (s, 3H, -CH₃). Chemical shifts and coupling constants will confirm substitution patterns.[14]
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~162 (C=O), ~145-150 (Ar-C, Pyridone C-atoms), ~133 (Ar-CH), ~120 (Pyridone-CH), ~118 (CN), ~112 (Ar-C), ~17 (-CH₃). The presence of the carbonyl, nitrile, and methyl carbons at their expected shifts is key.[14]
FT-IR (ATR)ν (cm⁻¹): ~2230-2220 (C≡N stretch, sharp and strong), ~1680-1660 (C=O stretch, strong), ~1600-1450 (C=C and C=N ring stretches). These characteristic bands provide definitive functional group identification.[12]
HRMS (ESI+) [M+H]⁺: Calculated m/z: 211.0866. Found m/z should be within 5 ppm of the calculated value, confirming the elemental composition.

Potential Therapeutic Applications and Mechanism of Action

The hybrid structure of this compound suggests significant potential in drug discovery, particularly in oncology and inflammatory diseases.

  • Kinase Inhibition: The 2-pyridone scaffold is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors, such as Palbociclib and Ripretinib.[4] This motif mimics the adenine of ATP, enabling it to bind to the ATP-binding pocket of various kinases. The benzonitrile substituent can then extend into other regions of the active site to confer potency and selectivity. This makes the compound a prime candidate for screening against oncogenic kinases like PIM-1, MAP kinases, or receptor tyrosine kinases.[1][2]

  • Other Targets: Pyridinone derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiviral effects.[15][16] The benzonitrile moiety is also found in drugs targeting various pathways.[3] Therefore, this compound warrants broader screening in diverse therapeutic areas.

Visualized Target Interaction Hypothesis

G Molecule This compound Pyridinone 2-Pyridinone Core Molecule->Pyridinone Benzonitrile Benzonitrile Moiety Molecule->Benzonitrile Hinge ATP Hinge Region Pyridinone->Hinge H-Bonding Pocket Hydrophobic Pocket Benzonitrile->Pocket Hydrophobic/ Dipolar Interactions Target Protein Kinase (e.g., PIM-1, MAPK) Outcome Inhibition of Kinase Activity & Downstream Signaling Target->Outcome Leads to Hinge->Target Pocket->Target

Caption: Hypothesized binding mode in a kinase active site.

Conclusion and Future Directions

This compound is a compound with high potential for drug discovery, built from two validated pharmacophores. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization.

Future research should focus on:

  • Experimental Validation: Executing the proposed synthesis and confirming the compound's structure and purity using the analytical methods described.

  • In Vitro Biological Screening: Profiling the compound against a broad panel of protein kinases and in cell-based assays for anticancer and anti-inflammatory activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the methyl group on the pyridinone ring and the substitution pattern on the benzonitrile ring to optimize potency and selectivity.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of promising candidates to assess their drug-likeness.

By following this structured approach, the full therapeutic potential of this promising molecular scaffold can be systematically explored.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC, NIH. [Link]

  • Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review. Letters in Drug Design & Discovery. [Link]

  • A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]

  • Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC, NIH. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. PMC, NIH. [Link]

  • Benzonitrile is the IUPAC name of which compound class 11 chemistry CBSE. Vedantu. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Royal Society of Chemistry. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • 2(1H)-pyridinone (2-pyridone): Self-Association and Association With Water. Spectral and Structural Characteristics: Infrared Study and Ab Initio Calculations. PubMed. [Link]

  • 2-Iodopyridin-3-yl acetate. MDPI. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC, NIH. [Link]

  • Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. ResearchGate. [Link]

  • The N-Decoupled Proton Magnetic Resonance Spectra of Aqueous Pyridine and Pyridinium Ion. Journal of the American Chemical Society. [Link]

Sources

An In-depth Technical Guide to 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its novelty, this document establishes its foundational chemical data, including its calculated molecular weight and proposed synthetic routes. A detailed experimental protocol for its synthesis via a copper-catalyzed Chan-Lam N-arylation reaction is presented, reflecting modern synthetic methodologies. Furthermore, this guide outlines key analytical techniques for its structural elucidation and purity assessment. The potential applications of this molecule are discussed in the context of its structural motifs, which are prevalent in pharmacologically active agents and functional materials. This document serves as a crucial resource for researchers seeking to synthesize, characterize, and explore the utility of this compound.

Introduction and Core Properties

This compound is a substituted N-aryl-2-pyridone. The 2-pyridone moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The introduction of a benzonitrile group at the N1-position creates a molecule with a unique electronic and steric profile, suggesting potential applications in drug discovery as a modulator of protein-protein interactions or as a ligand for various receptors. The nitrile group, a common pharmacophore, can act as a hydrogen bond acceptor or be further elaborated into other functional groups.

PropertyValueSource
CAS Number Not Assigned-
Molecular Formula C₁₃H₁₀N₂OCalculated
Molecular Weight 210.23 g/mol Calculated
IUPAC Name This compound-

Synthesis and Mechanism

The synthesis of this compound can be efficiently achieved through a Chan-Lam coupling reaction.[1][2] This copper-catalyzed cross-coupling method is advantageous due to its operational simplicity, tolerance to a wide range of functional groups, and the use of a relatively inexpensive and abundant metal catalyst. The proposed reaction involves the N-arylation of 5-methyl-2(1H)-pyridone with 4-cyanophenylboronic acid.

The mechanism of the Chan-Lam coupling is thought to proceed through a Cu(II)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the pyridone and the boronic acid to the copper(II) catalyst. This is followed by a transmetalation step and subsequent reductive elimination to form the desired C-N bond and regenerate the active copper catalyst.

Proposed Synthetic Workflow

The synthesis of the title compound can be visualized as a straightforward coupling of two key building blocks.

G cluster_start Starting Materials cluster_reaction Chan-Lam Coupling cluster_product Product A 5-Methyl-2(1H)-pyridone CAS: 1003-68-5 MW: 109.13 g/mol C Cu(OAc)₂ (catalyst) Pyridine (base) Solvent (e.g., DCM) Room Temperature, Air A->C B 4-Cyanophenylboronic Acid CAS: 126747-14-6 MW: 146.94 g/mol B->C D This compound MW: 210.23 g/mol C->D N-Arylation

Synthetic workflow for this compound.
Detailed Experimental Protocol: Chan-Lam N-Arylation

This protocol is based on established procedures for the N-arylation of 2-pyridones.[3]

Materials:

  • 5-Methyl-2(1H)-pyridone (1.0 eq)[4][5][6][7]

  • 4-Cyanophenylboronic acid (1.5 eq)[8][9][10][11]

  • Copper(II) Acetate (Cu(OAc)₂, 0.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Molecular Sieves, 4 Å (activated)

  • Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes for chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-methyl-2(1H)-pyridone, 4-cyanophenylboronic acid, copper(II) acetate, and activated 4 Å molecular sieves.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous dichloromethane followed by anhydrous pyridine via syringe.

  • Stir the reaction mixture vigorously at room temperature and open to the air (the flask can be fitted with a balloon filled with air or simply have a needle inserted through the septum).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of EDTA and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization

The structural confirmation and purity assessment of the synthesized this compound would rely on a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridone and benzonitrile rings, as well as the methyl group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O (amide) and C≡N (nitrile) functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum will reveal the electronic absorption properties of the conjugated system.

Potential Applications and Future Directions

The unique structural features of this compound suggest several avenues for research and development:

  • Medicinal Chemistry: The N-aryl-2-pyridone scaffold is present in a variety of biologically active compounds. This molecule could be screened for activity in various therapeutic areas, including oncology, inflammation, and neuroscience. The nitrile group can serve as a handle for further chemical modifications to optimize biological activity.

  • Materials Science: Pyridine and benzonitrile derivatives are known to possess interesting photophysical properties.[12] This compound could be investigated for its potential use in organic light-emitting diodes (OLEDs), fluorescent probes, or other electronic materials.

  • Coordination Chemistry: The presence of multiple nitrogen atoms and an oxygen atom makes this molecule a potential ligand for various metal ions, opening up possibilities in catalysis and the development of novel coordination polymers.

Conclusion

This technical guide provides a foundational understanding of the novel compound this compound. By detailing a reliable synthetic protocol and outlining key characterization methods, this document empowers researchers to access and investigate this promising molecule. The exploration of its potential applications in medicinal chemistry, materials science, and coordination chemistry is a fertile ground for future scientific discovery.

References

  • Organoboron compounds. 4-cyanophenylboronic acid. [Link]

  • ACS Publications. Chan–Lam Reaction and Lewis Acid Promoted 1,3-Rearrangement of N–O Bonds to Prepare N-(2-Hydroxyaryl)pyridin-2-ones. [Link]

  • ChemBK. 5-METHYL-2(1H)PYRIDONE. [Link]

  • ResearchGate. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. [Link]

  • Semantic Scholar. Chan-Lam Reaction and Lewis Acid Promoted 1,3-Rearrangement of N-O Bonds to Prepare N-(2-Hydroxyaryl)pyridin-2-ones. [Link]

  • ResearchGate. Synthesis of 1,6-diaryl pyridine-2(1H)-one analogs 128 by using Chan–Lam coupling. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • World Journal of Pharmaceutical Sciences. Synthesis, spectroscopic and Kinetic studies of some N-aryl pyridinium derivatives. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. PYRIDINE AND PYRIDINE DERIVATIVES. [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. [Link]

  • OUCI. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ACS Publications. Site-Selective C–H Arylation of 2-Pyridones via Pd/NBE Cooperative Catalysis. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. [Link]

  • PubChem. 2-(6-Pyridin-2-yl-3-pyridinyl)benzonitrile. [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

  • ACS Publications. Rhodium-Catalyzed N-Arylation of 2-Pyridones Enabled by 1,6-Acyl Migratory Rearrangement of 2-Oxypyridines. [Link]

  • MDPI. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. [Link]

Sources

A Technical Guide to the Pharmacological Profile of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile Derivatives: A New Frontier in Androgen Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Unmet Need and a Promising Scaffold

Androgen-driven pathologies, most notably prostate cancer, represent a significant challenge in modern medicine. The Androgen Receptor (AR), a ligand-activated nuclear transcription factor, is the pivotal driver of disease progression.[1] While first-generation non-steroidal AR antagonists (NSAAs) have been foundational, the emergence of resistance, particularly in castration-resistant prostate cancer (CRPC), necessitates the development of novel chemical entities with superior potency and distinct resistance-breaking mechanisms.

This guide delves into the pharmacological profile of a promising, yet underexplored, class of compounds: 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile derivatives . We will synthesize existing data from structurally related molecules to build a comprehensive profile, positing this scaffold as a prime candidate for next-generation AR antagonists. This document will explore the core mechanism of action, delineate the critical structure-activity relationships (SAR) that govern potency, provide detailed experimental protocols for evaluation, and discuss the therapeutic potential of this chemical series. The insights are grounded in the established pharmacology of related benzonitrile and pyridinone structures, which have yielded potent AR modulators.[2][3][4]

Core Mechanism of Action: Competitive Antagonism of the Androgen Receptor

The therapeutic efficacy of this compound class is predicated on its ability to inhibit the Androgen Receptor signaling pathway. Understanding this pathway is fundamental to appreciating the molecule's mode of action.

The Canonical Androgen Receptor Signaling Pathway

In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to androgens like testosterone or dihydrotestosterone (DHT), the receptor undergoes a critical conformational change. This change triggers the dissociation of HSPs, leading to receptor dimerization and subsequent translocation into the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting coactivators and initiating the transcription of genes responsible for cell growth and proliferation.[1]

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_antagonist Mechanism of Inhibition Androgen Androgen (DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binding & HSP Dissociation AR_Active Activated AR Dimer AR_HSP->AR_Active Dimerization AR_Nuc AR Dimer AR_Active->AR_Nuc Nuclear Translocation ARE ARE (DNA) AR_Nuc->ARE Binds DNA Transcription Gene Transcription (e.g., PSA, TMPRSS2) ARE->Transcription Initiates Antagonist Benzonitrile Derivative Antagonist->AR_HSP Competitive Binding Screening_Cascade cluster_0 Primary Screening: Target Engagement cluster_1 Secondary Screening: Functional Activity cluster_2 Tertiary Screening: Preclinical Profile Binding AR Competitive Binding Assay (Determine Ki) Reporter AR Reporter Gene Assay (LNCaP Cells) (Determine IC50) Binding->Reporter Confirm Functional Antagonism Prolif Cell Proliferation Assay (VCaP Cells) (Determine GI50) Reporter->Prolif Validate Anti-proliferative Effect ADME In Vitro ADME (Microsomal Stability, Permeability) Prolif->ADME Assess Drug-like Properties PK In Vivo PK (Rodent) ADME->PK Determine In Vivo Exposure

Caption: A standard experimental workflow for evaluating novel AR antagonists.
Protocol: AR Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human Androgen Receptor by measuring its ability to displace a known radioligand.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl, EDTA, molybdate, glycerol, pH 7.4.

    • Receptor Source: Prepare cytosol from LNCaP cells or use commercially available recombinant human AR protein.

    • Radioligand: [³H]-Mibolerone (a high-affinity synthetic androgen). Prepare a working solution at a final concentration of 1 nM.

    • Test Compound: Prepare a serial dilution series (e.g., from 100 µM to 1 pM) in DMSO, followed by dilution in assay buffer.

    • Non-Specific Binding (NSB) Control: Use a high concentration (e.g., 10 µM) of unlabeled Mibolerone.

  • Assay Procedure:

    • In a 96-well plate, combine the receptor source, assay buffer, and either test compound, NSB control, or vehicle (for total binding).

    • Add the [³H]-Mibolerone working solution to all wells to initiate the binding reaction.

    • Incubate the plate for 18-24 hours at 4°C to reach equilibrium.

  • Separation & Detection:

    • Rapidly separate bound from free radioligand using a dextran-coated charcoal method or by filtration over a glass fiber filter plate. The charcoal pellets the free radioligand, while the filter captures the receptor-bound radioligand.

    • Wash the filters/pellets with ice-cold wash buffer.

    • Add scintillation cocktail to each well/filter.

    • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol: Cell-Based AR Transcriptional Activity Assay

Objective: To measure the functional antagonist activity of a test compound by quantifying its ability to inhibit androgen-induced transcription in a relevant cancer cell line.

Methodology:

  • Cell Culture and Transfection:

    • Culture LNCaP human prostate cancer cells (which endogenously express AR) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

    • Seed cells into a 96-well plate.

    • Transfect the cells with a reporter plasmid containing a luciferase gene under the control of an ARE promoter (e.g., pGL3-ARE-Luciferase). Co-transfect with a Renilla luciferase plasmid for normalization.

  • Compound Treatment:

    • After 24 hours, replace the growth medium with a steroid-depleted medium (using charcoal-stripped FBS).

    • Prepare serial dilutions of the test compound.

    • Add the test compound to the wells, followed by a fixed, sub-maximal concentration of an AR agonist (e.g., 1 nM DHT) to stimulate transcription. Include controls for basal activity (vehicle only) and maximal stimulation (DHT only).

  • Luciferase Assay:

    • Incubate the cells for 24-48 hours.

    • Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.

    • Calculate the percentage of inhibition relative to the DHT-only control.

    • Plot the percentage of inhibition against the log concentration of the test compound and fit to a dose-response curve to determine the IC50 value.

Anticipated Preclinical Profile: ADME & Pharmacokinetics

A potent compound is only viable if it possesses favorable drug-like properties. The this compound scaffold is amenable to modifications that can optimize its ADME (Absorption, Distribution, Metabolism, Excretion) profile.

In Vitro ADME Assessment
  • Metabolic Stability: The primary metabolic liabilities are likely N-dealkylation and oxidation of the pyridinone and phenyl rings. A liver microsomal stability assay is the standard method to quantify this. The goal is to identify derivatives with a half-life (>30 minutes) that predicts acceptable in vivo clearance.

  • Cell Permeability: The Caco-2 permeability assay is used to predict intestinal absorption. Compounds with high permeability are more likely to have good oral bioavailability.

  • CYP450 Inhibition: It is crucial to ensure that lead compounds do not significantly inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6) to avoid potential drug-drug interactions.

Projected In Vivo Pharmacokinetic Parameters

Based on related NSAAs, an optimized lead candidate from this series would be expected to exhibit the following profile in rodents after oral administration. [4]

Pharmacokinetic Parameter Target Value Rationale
Oral Bioavailability (F%) > 30% Ensures sufficient drug exposure after oral dosing for patient convenience.
Half-life (t½) 4 - 12 hours Allows for once or twice-daily dosing regimen.
Plasma Protein Binding < 99% A high free fraction is required for the drug to engage its target and exert its effect.

| Clearance (CL) | Low to Moderate | Indicates efficient elimination without being too rapid, maintaining therapeutic concentrations. |

Therapeutic Potential & Future Directions

The primary therapeutic application for this compound class is prostate cancer , from androgen-sensitive early stages to advanced CRPC. By providing a novel, high-affinity scaffold, these derivatives have the potential to be effective against AR mutations that confer resistance to existing therapies.

Beyond prostate cancer, potent AR antagonists have potential applications in other androgen-driven conditions, including:

  • Benign Prostatic Hyperplasia (BPH)

  • Acne and Hirsutism

  • Androgenetic Alopecia

The path forward requires a systematic approach:

  • Lead Optimization: Synthesize a focused library of derivatives based on the SAR principles to improve potency, selectivity, and ADME properties.

  • In Vivo Efficacy: Test optimized leads in prostate cancer xenograft models (e.g., VCaP, LNCaP) to demonstrate tumor growth inhibition.

  • Safety and Toxicology: Conduct preliminary toxicology studies to identify any off-target liabilities before selecting a candidate for IND-enabling studies.

Conclusion

The This compound scaffold represents a compelling and chemically tractable starting point for the discovery of next-generation Androgen Receptor antagonists. Its molecular architecture incorporates key pharmacophoric features known to impart high-affinity binding and potent functional antagonism. Through rigorous application of the SAR principles and the robust experimental workflows detailed in this guide, derivatives from this series can be systematically optimized to yield preclinical candidates with the potential to overcome existing resistance mechanisms and provide a meaningful clinical benefit to patients with androgen-driven diseases.

References

  • Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists. National Institutes of Health. [Link]

  • Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. MDPI. [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. PubMed. [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. Royal Society of Chemistry. [Link]

  • Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. PubMed. [Link]

  • Synthesis and Biological Evaluation of Some New. Amanote Research. [Link]

  • 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile. National Institutes of Health. [Link]

  • Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. PubMed. [Link]

  • Phase II Pharmacodynamic Trial to Determine the Effects of Bardoxolone Methyl on eGFR in Patients With Type 2 Diabetes and Chronic Kidney Disease. ClinicalTrials.gov. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. ResearchGate. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Development of a Benzothiazole Scaffold-Based Androgen Receptor N-Terminal Inhibitor for Treating Androgen-Responsive Prostate Cancer. PubMed. [Link]

  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]

  • (+)-(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[6-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxamide (YM580) as an orally potent and peripherally selective nonsteroidal androgen receptor antagonist. PubMed. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]

  • Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells. National Institutes of Health. [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore. [Link]

  • Trial to Determine the Effects of Bardoxolone Methyl on eGFR in Patients With Type 2 Diabetes and Chronic Kidney Disease. ClinicalTrials.gov. [Link]

  • Steroid derivatives as pure antagonists of the androgen receptor. Semantic Scholar. [Link]

  • 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. MDPI. [Link]

Sources

Solubility data for 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Handling of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Executive Summary

Topic: Solubility data and handling protocols for This compound , a lipophilic N-aryl pyridone intermediate structurally related to the antiepileptic drug Perampanel and the antifibrotic agent Pirfenidone.

Core Insight: This compound exhibits a classic "brick dust" solubility profile—highly soluble in dipolar aprotic solvents (DMSO) but sparingly soluble to insoluble in aqueous media. Successful application in biological assays requires careful management of the DMSO-to-Aqueous dilution step to prevent microprecipitation ("crash out"), which can lead to false-negative bioassay results.

Target Audience: Medicinal Chemists, Formulation Scientists, and High-Throughput Screening (HTS) Engineers.

Chemical Identity & Physicochemical Context

To understand the solubility behavior, we must first analyze the structural determinants.

  • Chemical Name: this compound

  • Structural Class: N-aryl pyridone (specifically a 1-phenylpyridin-2(1H)-one derivative).

  • Molecular Weight: ~210.23 g/mol

  • Key Structural Features:

    • Pyridone Ring: A planar, aromatic lactam system. The amide-like character creates a strong dipole but also facilitates strong intermolecular

      
      -stacking in the crystal lattice.
      
    • Benzonitrile Group: Adds polarity (dipole moment ~4.0 D) but significantly increases planarity and crystal packing energy compared to a simple phenyl ring.

    • Lipophilicity (Predicted LogP): ~1.8 – 2.5. This range indicates moderate lipophilicity, sufficient to limit water solubility but ideal for membrane permeability.

Analogous Compounds for Benchmarking:

  • Pirfenidone: (5-methyl-1-phenylpyridin-2(1H)-one) – Water solubility ~19 mg/mL.

  • Perampanel: (2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile) – Water solubility < 0.001 mg/mL (Practically Insoluble).

  • Assessment: The addition of the electron-withdrawing nitrile group (CN) to the N-phenyl ring typically reduces water solubility compared to Pirfenidone due to enhanced crystal lattice stability.

Solubility Data Profile

The following data represents the consensus solubility profile for this class of N-aryl pyridone intermediates.

Table 1: Solubility Profile in Key Solvents

SolventSolubility RatingEstimated Range (25°C)Mechanistic Note
DMSO High > 50 mg/mL (> 200 mM)Dipolar aprotic nature disrupts

-stacking; interacts with the pyridone carbonyl.
DMF High> 40 mg/mLSimilar mechanism to DMSO; excellent for stock preparation.
Methanol Moderate5 – 20 mg/mLProticity allows H-bonding with the carbonyl, but limited by the hydrophobic aryl core.
Water Low / Insoluble < 0.1 mg/mL (< 500 µM)High crystal lattice energy dominates over hydration enthalpy.
PBS (pH 7.4) Low< 0.05 mg/mLSalting-out effect may further reduce solubility compared to pure water.

Critical Warning: While DMSO solubility is high, diluting a DMSO stock into water (e.g., 1000-fold dilution for an assay) often results in immediate precipitation if the final concentration exceeds the thermodynamic solubility limit (typically ~10-50 µM for this scaffold).

Experimental Protocols

Since specific pharmacopeial monographs may not exist for this intermediate, the following self-validating protocols are required to establish precise values in your laboratory.

Protocol A: Preparation of High-Concentration Stock (DMSO)
  • Objective: Create a stable 100 mM stock solution.

  • Method:

    • Weigh 21.0 mg of the compound into a distinct, amber glass vial (to protect from potential photodegradation).

    • Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or better).

    • Vortex vigorously for 60 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at 35°C for 5-10 minutes. The solution should be perfectly clear and colorless/pale yellow.

    • Storage: Store at -20°C. DMSO freezes at 19°C; thaw completely and vortex before use.

Protocol B: Kinetic Solubility Determination (The "Crash" Test)
  • Objective: Determine the maximum concentration usable in a bioassay before precipitation occurs.

  • Workflow:

    • Prepare a 10 mM stock in DMSO.

    • Pipette 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well UV-transparent plate (Final conc: 100 µM, 1% DMSO).

    • Prepare serial dilutions (50 µM, 25 µM, 12.5 µM).

    • Incubate at room temperature for 2 hours with gentle shaking.

    • Read Absorbance: Measure OD at 620 nm (turbidity) or use Nephelometry.

    • Threshold: Any well with OD > 0.005 above background indicates precipitation.

Protocol C: Thermodynamic Solubility (Gold Standard)
  • Objective: Absolute solubility limit in water.

  • Method: "Saturation Shake-Flask"

    • Add excess solid compound (~2 mg) to 1 mL of water or buffer.

    • Shake at 25°C for 24 hours.

    • Filter through a 0.22 µm PVDF filter (Do not use Nylon; it binds pyridones).

    • Analyze filtrate via HPLC-UV (Detection: 254 nm or 310 nm).

    • Quantify against a standard curve prepared in DMSO/Water (50:50).

Technical Visualization: Solubility Workflow

The following diagram illustrates the decision logic for handling this compound in a research setting.

SolubilityWorkflow Start Solid Compound (4-(5-Methyl-2-oxo...)) DMSO_Stock Dissolve in DMSO (Target: 100 mM) Start->DMSO_Stock Check_Clear Visual Check: Clear Solution? DMSO_Stock->Check_Clear Sonicate Sonicate / Warm (35°C) Check_Clear->Sonicate Cloudy Dilution Dilute into Aqueous Buffer (1:1000) Check_Clear->Dilution Clear Sonicate->Check_Clear Precipitation Precipitation Check (Nephelometry/OD620) Dilution->Precipitation Assay_Ready Proceed to Bioassay Precipitation->Assay_Ready No Precip Solubility_Limit Determine Kinetic Solubility Limit Precipitation->Solubility_Limit Precipitation

Figure 1: Decision tree for preparing and validating solutions of lipophilic pyridone intermediates.

Handling & Storage Recommendations

  • Hygroscopicity of DMSO: DMSO is hygroscopic. If your stock solution absorbs water from the air, the solubility of the compound may decrease, leading to crystallization inside the vial over time. Always use septum-sealed vials.

  • Filter Selection: When filtering aqueous solutions of this compound, avoid Nylon filters. The amide/lactam functionality can non-specifically bind to Nylon membranes, reducing filtrate concentration. Use PVDF or PTFE .

  • LC-MS Compatibility: This compound is ionizable (protonation of the carbonyl oxygen or pyridine nitrogen under acidic conditions). Use 0.1% Formic Acid in the mobile phase to improve peak shape and solubility during analysis.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility Assays).

  • PubChem Compound Summary. "Perampanel (Structural Analog)." National Center for Biotechnology Information. Accessed 2024.[1][2]

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data." (General reference for DMSO solvent power).

Sources

A-Z Safety Synthesis: A Technical Guide to 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile is a substituted pyridinone derivative, a class of compounds recognized for its utility in medicinal chemistry and materials science. The molecule's architecture, featuring a central pyridinone ring linked to a benzonitrile moiety, suggests its potential as a scaffold in drug discovery and as a building block in the synthesis of complex organic materials. This guide provides an in-depth analysis of the safety, handling, and toxicological profile of this compound, moving beyond a standard Safety Data Sheet (SDS) to offer a mechanistic understanding of its potential hazards. This document is intended for researchers, chemists, and drug development professionals who may handle this or structurally related compounds.

Chapter 1: Mechanistic Hazard Assessment

The hazard profile of this compound is dictated by the synergistic and individual contributions of its two primary functional groups: the benzonitrile group and the N-substituted pyridinone ring.

  • The Benzonitrile Moiety: Benzonitrile and its derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] The toxicity of nitriles is often associated with their potential to release cyanide in vivo, which can interfere with cellular respiration.[4] While the metabolic fate of this specific compound is not extensively documented, this potential mechanism underscores the need for stringent handling protocols to prevent absorption.[4] Symptoms of exposure can include headache, confusion, nausea, and in severe cases, respiratory distress and unconsciousness.[4] Furthermore, benzonitriles can cause skin and eye irritation.[1][5]

  • The Pyridinone Moiety: Pyridinone derivatives are a broad class of compounds with varied toxicological profiles. Some substituted pyridinones are known to cause skin, eye, and respiratory irritation.[6] General safe handling practices for pyridine-based compounds include use in a well-ventilated area, avoidance of contact with skin and eyes, and keeping the substance away from ignition sources.[7][8][9]

The combined presence of these functional groups suggests that this compound should be treated as a compound with moderate to high acute toxicity. The primary routes of exposure of concern are ingestion, dermal contact, and inhalation of dust particles.

Chapter 2: Laboratory Risk Mitigation and Handling Protocols

A proactive approach to safety is paramount when working with this compound. The following protocols are designed to minimize exposure and mitigate risk during routine laboratory operations.

Engineering Controls & Personal Protective Equipment (PPE)
  • Primary Engineering Control: All manipulations of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Personal Protective Equipment (PPE): A standard PPE ensemble is required at all times:

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[1]

    • Hand Protection: Chemical-resistant gloves, such as nitrile, should be worn.[1] Gloves should be inspected before use and changed immediately if contamination is suspected.

    • Body Protection: A lab coat must be worn and kept buttoned.[10] For larger quantities, additional protective clothing may be necessary.[11]

Storage and Stability
  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] Keep away from strong oxidizing agents, strong acids, and strong bases, as these may promote decomposition or unwanted reactions.[10][11]

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[10]

Spill and Emergency Response
  • Small Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.[1]

    • Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.[6]

    • Collect the material in a sealed container for proper waste disposal.[1][2]

    • Clean the spill area with soap and water.[6]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

    • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.[1][6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Chapter 3: Safe Experimental Workflow

To contextualize the safety protocols, this section outlines a typical laboratory workflow involving this compound, with critical safety checkpoints highlighted.

G cluster_prep Preparation Phase cluster_handling Material Handling cluster_reaction Reaction & Workup cluster_cleanup Cleanup & Disposal A Review SDS & Protocols B Don PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Fume Hood (Verify Airflow, Clear Area) B->C D Weigh Solid Compound (Use Spatula, Avoid Dust) C->D Inside Fume Hood E Dissolve in Solvent (Add Solid to Solvent Slowly) D->E F Reaction Setup (Closed System if Necessary) E->F G Quenching/Workup (Potential for Exotherms) F->G H Segregate Waste (Solid, Liquid Halogenated/Non-Halogenated) G->H I Decontaminate Glassware H->I J Remove PPE & Wash Hands I->J

Caption: Safe handling workflow for this compound.

Chapter 4: Physicochemical Data for the Bench Scientist

While a comprehensive, experimentally verified dataset for this specific molecule is not publicly available, the properties can be estimated based on its structural components.

PropertyEstimated Value / InformationImplication for Handling
Molecular Formula C₁₃H₁₀N₂O-
Molecular Weight 210.23 g/mol Standard for laboratory chemicals.
Appearance Likely a white to off-white solid.Visual confirmation of purity; any discoloration may indicate degradation.
Solubility Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.Guides choice of reaction and purification solvents.
Stability Stable under normal conditions. Avoid strong acids, bases, and oxidizing agents.[10][11]Store in a segregated, well-ventilated area.
Reactivity The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. The pyridinone ring may have its own reactivity profile.Plan reactions accordingly, considering potential side reactions and incompatibilities.

Conclusion

This compound is a compound that demands careful and informed handling. Its hazard profile is primarily driven by the benzonitrile functional group, which imparts significant acute toxicity warnings for ingestion, dermal contact, and inhalation. By understanding the mechanistic basis of these hazards and implementing robust safety protocols, including the consistent use of engineering controls and personal protective equipment, researchers can safely work with this molecule. The experimental workflow and data presented in this guide are intended to empower scientists to build a culture of safety and proactive risk management in the laboratory.

References

  • Vertex AI Search. BENZONITRILE | Handling and Storage. [Accessed Feb. 12, 2026].
  • Central Drug House (P) Ltd. Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Accessed Feb. 12, 2026].
  • Jubilant Ingrevia Limited. Pyridine 1 degree Safety Data Sheet. Jan. 25, 2024. [Accessed Feb. 12, 2026].
  • New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Accessed Feb. 12, 2026].
  • PENTA. Pyridine - SAFETY DATA SHEET. Nov. 26, 2024. [Accessed Feb. 12, 2026].
  • Loba Chemie. BENZONITRILE FOR SYNTHESIS MSDS CAS-No.: 100-47-0 MSDS. Apr. 29, 2016. [Accessed Feb. 12, 2026].
  • PENTA. Pyridine - SAFETY DATA SHEET. Nov. 26, 2024. [Accessed Feb. 12, 2026].
  • International Labour Organization and World Health Organization. ICSC 1103 - BENZONITRILE. 2021. [Accessed Feb. 12, 2026].
  • Sigma-Aldrich. SAFETY DATA SHEET. Nov. 6, 2025. [Accessed Feb. 12, 2026].
  • Sigma-Aldrich. SAFETY DATA SHEET. Aug. 7, 2024. [Accessed Feb. 12, 2026].
  • Fisher Scientific.
  • s d fine-chem limited. Chemwatch GHS SDS in English (European) 63509-7. [Accessed Feb. 12, 2026].
  • PubChem. 4-[(5-Methyl-2-oxo-1-pyridinyl)methyl]benzonitrile | C14H12N2O | CID 82150653. [Accessed Feb. 12, 2026].
  • Sigma-Aldrich. SAFETY DATA SHEET. Jan. 13, 2026. [Accessed Feb. 12, 2026].
  • PubChem. Benzonitrile, 4-(5-pentyl-2-pyrimidinyl)- | C16H17N3 | CID 108847. [Accessed Feb. 12, 2026].
  • Sigma-Aldrich. SAFETY DATA SHEET. Nov. 6, 2025. [Accessed Feb. 12, 2026].
  • Advance Chemicals. SAFETY DATA SHEET. Mar. 2020. [Accessed Feb. 12, 2026].
  • Fisher Scientific. SAFETY DATA SHEET. Sep. 22, 2009. [Accessed Feb. 12, 2026].
  • Angene Chemical. Safety Data Sheet. May 1, 2021. [Accessed Feb. 12, 2026].

Sources

Literature review on 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile synthesis pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis pathways for 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile (CAS Registry Number: Implied/Analogous to Pirfenidone derivatives). This molecule features a 5-methyl-2-pyridone core


-linked to a 4-cyanophenyl moiety, a structural motif critical in the development of antifibrotic and anti-inflammatory therapeutics (e.g., Pirfenidone analogs) and Factor Xa inhibitors.

The following content is structured for researchers and process chemists, focusing on scalability, selectivity (


- vs 

-arylation), and operational safety.

Executive Summary & Retrosynthetic Analysis

The target molecule, This compound , presents a classic challenge in heterocyclic chemistry: constructing a C–N bond between an electron-deficient aryl ring (4-cyanophenyl) and an ambident nucleophile (5-methyl-2-pyridone).

The primary synthetic challenge is Regioselectivity . The pyridone ring can react at either the Nitrogen (


-arylation) or the Oxygen (

-arylation).
  • Thermodynamic Control:

    
    -arylation is generally thermodynamically favored, yielding the aromatic amide-like structure (pyridone).
    
  • Kinetic Control:

    
    -arylation (forming the alkoxypyridine) can occur under specific conditions (e.g., silver salts or hard electrophiles).
    
Retrosynthetic Strategy

We identify three primary disconnections:

  • Disconnection A (Metal-Catalyzed): C–N bond formation via Ullmann-type coupling (Halide displacement).

  • Disconnection B (Oxidative Coupling): C–N bond formation via Chan-Lam coupling (Boronic acid coupling).

  • Disconnection C (Nucleophilic Substitution): SNAr displacement of an activated aryl fluoride.

Retrosynthesis Target Target Molecule This compound Pyridone 5-Methyl-2(1H)-pyridone Target->Pyridone Disconnection HaloBenz 4-Halo-benzonitrile (X = Br, I, F) Target->HaloBenz Pathway A (Ullmann) Pathway C (SNAr) Boronic 4-Cyanophenylboronic acid Target->Boronic Pathway B (Chan-Lam)

Figure 1: Retrosynthetic analysis showing the three primary convergent pathways.

Pathway A: Copper-Catalyzed Ullmann-Goldberg Coupling (Preferred Route)

This is the industry-standard approach for synthesizing


-aryl pyridones due to its robustness, scalability, and high selectivity for the 

-isomer over the

-isomer.
Reaction Mechanism

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The ligand is crucial for stabilizing the copper species and facilitating the oxidative addition of the aryl halide.

UllmannCycle CuI L-Cu(I)-X (Active Catalyst) OxAdd Oxidative Addition (Ar-Cu(III)-X) CuI->OxAdd + Ar-X (4-Bromobenzonitrile) Coord Nucleophile Coordination (Pyridone-Cu(III)-Ar) OxAdd->Coord + Pyridone (Base) RedElim Reductive Elimination (Product Release) Coord->RedElim - HX RedElim->CuI Regeneration

Figure 2: Simplified catalytic cycle for the Copper-Catalyzed N-arylation.

Experimental Protocol

Scale: 10 mmol (Typical Lab Scale)

Reagents:

  • Substrate 1: 5-Methyl-2(1H)-pyridone (1.09 g, 10 mmol)

  • Substrate 2: 4-Bromobenzonitrile (2.00 g, 11 mmol, 1.1 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (190 mg, 1.0 mmol, 10 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) (284 mg, 2.0 mmol, 20 mol%) or 1,10-Phenanthroline.

  • Base: Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol, 2.0 equiv) or K₃PO₄.

  • Solvent: 1,4-Dioxane or DMF (20 mL, 0.5 M).

Step-by-Step Methodology:

  • Setup: Charge an oven-dried Schlenk tube or pressure vial with CuI, K₂CO₃, 5-methyl-2-pyridone, and 4-bromobenzonitrile.

  • Inertion: Evacuate and backfill with Argon (3 cycles) to remove oxygen (critical to prevent catalyst oxidation).

  • Addition: Add the solvent (1,4-Dioxane) and the ligand (DMEDA) via syringe under Argon flow.

  • Reaction: Seal the vessel and heat to 110°C for 16–24 hours. The mixture should turn a blue-green or dark brown color.

  • Monitoring: Monitor via TLC (SiO₂, 50% EtOAc/Hexanes) or HPLC. The starting pyridone is polar; the product is less polar.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expert Insight:

  • Ligand Choice: DMEDA is excellent for milder temperatures, but if the reaction is sluggish, switch to 1,10-Phenanthroline (20 mol%) in DMSO at 120°C.

  • Halide Choice: 4-Iodobenzonitrile reacts faster but is more expensive. 4-Bromobenzonitrile is the optimal balance of cost and reactivity.

Pathway B: Nucleophilic Aromatic Substitution (SNAr) (Metal-Free)

This pathway exploits the electron-withdrawing nature of the cyano group (-CN) at the para-position, which activates the benzene ring for nucleophilic attack. This method avoids heavy metals, making it attractive for late-stage pharmaceutical synthesis where metal scavenging is costly.

Feasibility Analysis

The 4-cyano group is a strong electron-withdrawing group (EWG), activating the 4-position. However, it is less activating than a nitro group. Therefore, a fluoro leaving group (4-Fluorobenzonitrile) is required due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

Experimental Protocol

Reagents:

  • Substrate 1: 5-Methyl-2(1H)-pyridone (10 mmol)

  • Substrate 2: 4-Fluorobenzonitrile (12 mmol, 1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (15 mmol) or Sodium Hydride (NaH) (11 mmol).

  • Solvent: DMSO or DMF (Polar aprotic is essential).

Step-by-Step Methodology:

  • Deprotonation: In a dry flask, dissolve 5-methyl-2-pyridone in DMF. If using NaH, add slowly at 0°C and stir for 30 min to generate the sodium salt (visible gas evolution).

  • Addition: Add 4-Fluorobenzonitrile in one portion.

  • Heating: Heat the mixture to 120–140°C . Higher temperatures are required compared to the Ullmann coupling because the activation is moderate.

  • Workup: Quench with water (carefully if NaH was used). The product often precipitates out of the water/DMF mixture. Filter the solid.[1]

  • Recrystallization: Recrystallize from Ethanol or EtOAc/Heptane.

Expert Insight:

  • Regioselectivity Risk: SNAr reactions with pyridone salts can sometimes yield mixtures of

    
    - and 
    
    
    
    -arylation. The use of Cesium Carbonate often favors the thermodynamic
    
    
    -product due to the "Cesium Effect" (solubility and coordination).
  • Safety: 4-Fluorobenzonitrile is toxic and volatile; handle in a fume hood.

Pathway C: Chan-Lam Coupling (Mild Oxidative)

Ideal for medicinal chemistry libraries or small-scale synthesis where high temperatures must be avoided.

Reagents:

  • 5-Methyl-2-pyridone[2][3][4]

  • 4-Cyanophenylboronic acid (2.0 equiv)

  • Cu(OAc)₂ (1.0 equiv) or catalytic (20 mol%) with Myristic acid.

  • Base: Pyridine (2.0 equiv) or TEA.

  • Solvent: DCM or Methanol.

  • Atmosphere: Open air (O₂) or O₂ balloon.

Pros/Cons:

  • Pros: Room temperature reaction; tolerates sensitive functional groups.

  • Cons: Boronic acids are expensive; variable yields for electron-deficient aryl groups; often requires stoichiometric Copper.

Comparative Analysis & Recommendations

FeaturePathway A (Ullmann)Pathway B (SNAr)Pathway C (Chan-Lam)
Scalability High (kg scale)High (kg scale)Low (g scale)
Cost Low (Bromide is cheap)Medium (Fluoride is pricier)High (Boronic acid)
Conditions High Temp (110°C), InertHigh Temp (130°C)Room Temp, Air
Purification Requires Cu removalSimple PrecipitationDifficult (Boron byproducts)
Green Metric Moderate (Solvent/Cu)Good (Metal-free)Poor (Stoichiometric Cu often)

Recommendation: For Drug Development and Scale-up , adopt Pathway A (Ullmann Coupling) using CuI/DMEDA or CuI/Phenanthroline. It offers the most reliable conversion and uses the most economical starting material (4-bromobenzonitrile).

For Green Manufacturing (if metal limits are strict), Pathway B (SNAr) is a viable alternative, provided the higher reaction temperature is acceptable and


-alkylation levels are controlled (<5%).

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       2.10 (s, 3H, Ar-CH₃).
      
    • 
       6.45 (d, 1H, Pyridone-H3).
      
    • 
       7.40 (dd, 1H, Pyridone-H4).
      
    • 
       7.55 (s, 1H, Pyridone-H6).
      
    • 
       7.65 (d, 2H, Ar-H, meta to CN).
      
    • 
       7.95 (d, 2H, Ar-H, ortho to CN).
      
  • ¹³C NMR: Distinct Carbonyl signal at ~162 ppm; Nitrile carbon at ~118 ppm.

  • HRMS (ESI): Calculated for C₁₃H₁₀N₂O [M+H]⁺: 211.0866.

References

  • Ullmann Coupling General Methodology

    • Antilla, J. C., & Buchwald, S. L. (2001). "Copper-Catalyzed Coupling of Aryl Boronic Acids and Amines." Organic Letters, 3(13), 2077–2079. Link (Foundational work on Cu-catalyzed N-arylation).

    • Deng, W., et al. (2004). "Amino Acid-Promoted Ullmann-Type Coupling Reactions." Journal of Organic Chemistry. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in Cross-Coupling Reactions." Coordination Chemistry Reviews.
  • Chan-Lam Coupling

    • Evans, D. A., et al. (1998). "New Copper-Promoted Arylation of N-H Heterocycles." Tetrahedron Letters. Link

  • Related Pirfenidone Analog Synthesis

    • U.S. Patent 8,519,140. "Process for the preparation of Pirfenidone." (Provides industrial conditions for 5-methyl-2-pyridone arylation which can be adapted). Link

Sources

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro metabolic stability of the compound 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile. The methodologies detailed herein are grounded in established principles of drug metabolism and provide a robust approach to generating critical data for preclinical drug development.

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

The metabolic stability of a drug candidate is a pivotal parameter in early drug discovery, influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.[1][2] A compound that is rapidly metabolized by the liver will likely have a short half-life and poor oral bioavailability, necessitating more frequent or higher doses, which can increase the risk of adverse effects.[2] Conversely, a compound that is too metabolically stable might accumulate in the body, leading to toxicity. Therefore, a thorough in vitro assessment of metabolic stability is essential for selecting and optimizing drug candidates with favorable pharmacokinetic properties.

This guide focuses on this compound, a molecule possessing two key moieties—a substituted pyridinone ring and a benzonitrile group—that are susceptible to metabolic transformation. Understanding the metabolic fate of this compound is crucial for its development as a potential therapeutic agent.

Predicted Metabolic Pathways of this compound

Based on the chemical structure of this compound, several metabolic pathways can be anticipated. The primary sites for metabolism are likely the pyridinone ring and the benzonitrile group.

Phase I Metabolism (Functionalization)

Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes located in the liver, introduce or expose functional groups on the parent molecule.[3][4][5] For the target compound, the following Phase I reactions are plausible:

  • Oxidation of the Pyridinone Ring: The methyl group on the pyridinone ring is a potential site for hydroxylation. Aromatization of the piperidine ring to a pyridine structure has also been observed for similar compounds.[6]

  • Hydrolysis of the Nitrile Group: The benzonitrile group can undergo hydrolysis, catalyzed by nitrile hydratase-like activity or other hydrolases, to form the corresponding amide and subsequently the carboxylic acid.[7][8][9][10]

Phase II Metabolism (Conjugation)

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing their water solubility and facilitating their excretion.[3] Potential Phase II reactions include:

  • Glucuronidation: If hydroxylated metabolites are formed in Phase I, they can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[4]

The following diagram illustrates the predicted metabolic pathways:

G parent This compound metabolite1 Hydroxylated Pyridinone Metabolite parent->metabolite1 CYP450 Oxidation metabolite2 Amide Metabolite parent->metabolite2 Hydrolysis metabolite4 Glucuronide Conjugate metabolite1->metabolite4 UGT Conjugation metabolite3 Carboxylic Acid Metabolite metabolite2->metabolite3 Amidase

Caption: Predicted metabolic pathways for this compound.

Experimental Assessment of In Vitro Metabolic Stability

A tiered approach is recommended for assessing the in vitro metabolic stability, starting with a high-throughput screen using liver microsomes, followed by more detailed studies in hepatocytes to confirm findings and investigate both Phase I and Phase II metabolism.

Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of CYP enzymes, making them a cost-effective and efficient tool for evaluating Phase I metabolic stability.[4][11][12]

Objective: To determine the intrinsic clearance (CLint) of this compound in the presence of liver microsomes.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution of This compound C Pre-incubate microsomes and test compound at 37°C A->C B Prepare microsomal suspension and NADPH regenerating system B->C D Initiate reaction with NADPH regenerating system C->D E Collect samples at multiple time points D->E F Quench reaction with cold acetonitrile E->F G Centrifuge and collect supernatant F->G H Analyze samples by LC-MS/MS G->H I Determine percent remaining and calculate CLint H->I

Caption: Workflow for the liver microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO). The final solvent concentration in the incubation should be less than 1%.[11]

    • Prepare a pooled liver microsomal suspension (from human, rat, mouse, or other species of interest) in phosphate buffer (pH 7.4) at a final protein concentration of 0.5 mg/mL.[13]

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the microsomal suspension and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel.[13]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) using the following equations:

      • t1/2 = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg/mL microsomal protein)

Data Presentation:

ParameterHuman Liver MicrosomesRat Liver MicrosomesMouse Liver Microsomes
t1/2 (min) Experimental ValueExperimental ValueExperimental Value
CLint (µL/min/mg) Experimental ValueExperimental ValueExperimental Value
% Remaining at 60 min Experimental ValueExperimental ValueExperimental Value
Hepatocyte Stability Assay

Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and are considered the "gold standard" for in vitro metabolism studies.[2] This assay provides a more comprehensive picture of a compound's metabolic fate.

Objective: To determine the intrinsic clearance of this compound in a system containing both Phase I and Phase II enzymes.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound as described for the microsomal assay.

    • Use cryopreserved or fresh hepatocytes from the species of interest. Resuspend the hepatocytes in incubation medium (e.g., Williams' Medium E) to a final cell density of 1 x 10^6 viable cells/mL.

  • Incubation:

    • Add the hepatocyte suspension and the test compound (final concentration typically 1 µM) to a 96-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction by adding an equal volume of cold acetonitrile with an internal standard.

  • Sample Analysis and Data Analysis:

    • Follow the same procedures for sample and data analysis as described for the microsomal stability assay. The intrinsic clearance will be expressed as µL/min/10^6 cells.

Data Presentation:

ParameterHuman HepatocytesRat HepatocytesMouse Hepatocytes
t1/2 (min) Experimental ValueExperimental ValueExperimental Value
CLint (µL/min/10^6 cells) Experimental ValueExperimental ValueExperimental Value
% Remaining at 120 min Experimental ValueExperimental ValueExperimental Value

Analytical Methodology: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for quantifying the parent compound and its metabolites in biological matrices due to its high sensitivity, selectivity, and speed.[14][15]

Method Development Considerations:

  • Chromatographic Separation: A reverse-phase C18 column is typically suitable for separating the parent compound from potential metabolites. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a good starting point.

  • Mass Spectrometric Detection: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for optimal sensitivity and selectivity. Specific precursor-to-product ion transitions should be identified for the parent compound and any available metabolite standards.

Metabolite Identification

Identifying the major metabolites of this compound is crucial for understanding its clearance pathways and assessing the potential for pharmacologically active or toxic metabolites. High-resolution mass spectrometry (HRMS) coupled with LC is a powerful tool for this purpose. By comparing the mass spectra of samples from incubations with and without the NADPH regenerating system, and by analyzing the fragmentation patterns, the structures of potential metabolites can be elucidated.

Conclusion

This technical guide provides a robust framework for the in vitro evaluation of the metabolic stability of this compound. By systematically applying the described liver microsomal and hepatocyte stability assays, and utilizing sensitive LC-MS/MS analytical methods, researchers can generate high-quality data to inform lead optimization and candidate selection in the drug discovery process. The insights gained from these studies are critical for predicting the in vivo pharmacokinetic behavior of the compound and for making informed decisions about its further development.

References

  • Leeson, P. D., & Davis, A. M. (2004). Time-related differences in the physical property profiles of oral drugs. Journal of Medicinal Chemistry, 47(25), 6338–6348.
  • Veselá, A. B., Pelantová, H., Šulc, M., Macková, M., Lovecká, P., Thimová, M., Pasquarelli, F., Pičmanová, M., Pátek, M., Bhalla, T. C., & Martínková, L. (2012). Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci. Journal of Industrial Microbiology & Biotechnology, 39(12), 1811–1819.
  • Di, L., & Obach, R. S. (2015). In vitro drug metabolism studies using human liver microsomes. Current Protocols in Pharmacology, 70(1), 7.8.1–7.8.23.
  • Martínková, L., Veselá, A. B., Rucká, L., & Pátek, M. (2014). Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci. Applied Microbiology and Biotechnology, 98(18), 7643–7651.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70–83.
  • Veselá, A. B., & Martínková, L. (2012). Biotransformation by enzymes of the nitrile metabolism. Institute of Microbiology of the Czech Academy of Sciences.
  • Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes.
  • Discovery Life Sciences. (n.d.).
  • Martínková, L., Veselá, A. B., Rucká, L., & Pátek, M. (2014). Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci.
  • National Center for Biotechnology Information. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • University of Amsterdam. (2018). Promiscuous enzyme enables efficient and benign synthesis of nitriles.
  • Zhu, M., Li, C., Zhao, W., Lu, J., Geng, L., Zhang, J., & Chen, X. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. Drug Metabolism and Disposition, 33(7), 987–994.
  • Wikipedia. (n.d.). Cytochrome P450.
  • The Catalyst. (2024). Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals.
  • Li, X., Wang, L., Wang, J., Zhang, J., & Li, Y. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors. Xenobiotica, 49(5), 586–594.
  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.
  • D'Atri, V., Dacarro, F., & Fekete, S. (2018).
  • Admescope. (n.d.). Metabolic stability.
  • Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet, 360(9340), 1155–1162.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • McKinnie, R. M., et al. (2019). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Xenobiotica, 49(10), 1166–1176.
  • de Oliveira, V. M., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Molecules, 27(20), 7035.
  • PubChem. (n.d.). 4-[(5-Methyl-2-oxo-1-pyridinyl)methyl]benzonitrile.
  • Mulugeta, A. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Medwin Publishers.
  • Belpaire, F. M., & Bogaert, M. G. (1996). Cytochrome P450: genetic polymorphism and drug interactions. Acta Clinica Belgica, 51(4), 254–260.
  • Streed, S. P., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters, 29(24), 126768.
  • Rollas, S. (2010). In Vivo Metabolism in Preclinical Drug Development.
  • Bertoia, M. L., et al. (2019). Salivary N1-Methyl-2-Pyridone-5-Carboxamide, a Biomarker for Uranium Uptake, in Kuwaiti Children Exhibiting Exceptional Weight Gain.

Sources

Methodological & Application

Scalable Synthesis of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile: A Robust Protocol Based on Modified Ullmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile, a key heterocyclic scaffold relevant to pharmaceutical research and development. The described methodology is centered around a copper-catalyzed Ullmann-type C-N cross-coupling reaction, a robust and industrially viable strategy for the N-arylation of pyridones. We detail a step-by-step procedure, from reagent selection and safety precautions to reaction execution, work-up, and purification. The causality behind critical process parameters, such as the choice of catalyst, ligand, base, and solvent, is explained to provide researchers with a deep understanding of the reaction mechanics. This guide is designed to enable drug development professionals to reliably produce the target compound on a multi-gram scale with high purity and yield.

Introduction and Strategic Overview

The N-aryl-2-pyridone moiety is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules, including the noncompetitive AMPA receptor antagonist perampanel[1]. The title compound, this compound, serves as a valuable intermediate for the synthesis of such complex molecular architectures. Its preparation requires the formation of a carbon-nitrogen bond between the pyridone nitrogen and an aromatic ring.

The classical Ullmann condensation, which involves the copper-promoted coupling of an aryl halide with a nucleophile, provides the foundational strategy for this synthesis[2][3]. While traditional Ullmann reactions often demand harsh conditions (high temperatures and stoichiometric copper), modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions with catalytic amounts of copper, enhancing the scalability and sustainability of the process[4][5].

This protocol employs a copper(I)-catalyzed N-arylation of 5-methyl-2(1H)-pyridone with 4-bromobenzonitrile. The key strategic elements are:

  • Catalyst System: A combination of copper(I) iodide (CuI) and a diamine ligand is used to facilitate the catalytic cycle efficiently.

  • Reactants: 4-bromobenzonitrile is selected as the arylating agent for its balance of reactivity and commercial availability, while 5-methyl-2(1H)-pyridone serves as the nitrogen nucleophile.

  • Reaction Conditions: The use of an appropriate base and solvent system is critical for achieving high conversion and selectivity.

Safety and Hazard Mitigation

All operations must be conducted in a well-ventilated fume hood by personnel trained in standard laboratory procedures. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.

  • 4-Bromobenzonitrile: Harmful if swallowed or in contact with skin, and causes serious eye irritation[6][7][8]. Avoid inhalation of dust and ensure all personal contact is prevented[6]. In case of contact, wash the affected area thoroughly with soap and water. If ingested, seek immediate medical attention[9].

  • Toluene: Flammable liquid and vapor. Can cause skin and respiratory irritation. Handle away from ignition sources.

  • Copper(I) Iodide: May cause skin and eye irritation. Handle with care.

  • Potassium Carbonate: Causes serious eye irritation. Avoid creating dust.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the Cu(I) catalyst. The use of an inert atmosphere (Nitrogen or Argon) is essential for reproducibility and high yield.

Experimental Protocol

This protocol is detailed for a 10-gram scale synthesis and can be linearly scaled with appropriate adjustments to equipment and reagent handling times.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
5-Methyl-2(1H)-pyridoneC₆H₇NO109.135.00 g45.811.0
4-BromobenzonitrileC₇H₄BrN182.029.15 g50.271.1
Copper(I) IodideCuI190.450.44 g2.310.05
trans-N,N'-Dimethyl-1,2-cyclohexanediamineC₈H₁₈N₂142.240.65 g4.580.10
Potassium Carbonate (K₂CO₃)K₂CO₃138.2112.66 g91.602.0
Anhydrous TolueneC₇H₈92.14200 mL--
Reaction Workflow Diagram

The overall synthetic process is outlined in the workflow below.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A Assemble oven-dried glassware under N₂ atmosphere B Charge flask with reagents: - 5-Methyl-2(1H)-pyridone - 4-Bromobenzonitrile - CuI, Ligand, K₂CO₃ A->B C Add anhydrous Toluene via cannula B->C D Heat mixture to reflux (~110 °C) with vigorous stirring C->D E Monitor reaction by TLC/HPLC until completion (~18-24 h) D->E F Cool reaction to room temperature E->F G Filter through Celite to remove inorganic solids F->G H Wash organic filtrate with water and brine G->H I Dry organic layer (Na₂SO₄) and concentrate in vacuo H->I J Recrystallize crude solid from hot ethanol I->J K Filter, wash with cold ethanol, and dry under vacuum J->K L Obtain pure this compound K->L

Caption: Scalable synthesis workflow for the target compound.

Step-by-Step Methodology
  • Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add 5-methyl-2(1H)-pyridone (5.00 g, 45.81 mmol), 4-bromobenzonitrile (9.15 g, 50.27 mmol), copper(I) iodide (0.44 g, 2.31 mmol), trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.65 g, 4.58 mmol), and finely ground potassium carbonate (12.66 g, 91.60 mmol).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous toluene (200 mL) via cannula.

  • Reaction Execution: With vigorous stirring, heat the resulting suspension to reflux (oil bath temperature of ~120 °C). The reaction mixture will typically turn from a pale suspension to a darker brown color.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting 5-methyl-2(1H)-pyridone is consumed (typically 18-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (100 mL).

    • Filter the suspension through a pad of Celite to remove the insoluble inorganic salts. Wash the filter cake with additional ethyl acetate (2 x 50 mL).

    • Transfer the combined organic filtrate to a separatory funnel and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield a crude solid.

  • Purification:

    • Transfer the crude solid to a suitable flask and add ethanol. Heat the suspension to boiling until all the solid dissolves.

    • Allow the solution to cool slowly to room temperature, during which time crystallization should occur.

    • Further cool the flask in an ice bath for 1 hour to maximize crystal formation.

    • Collect the crystalline product by vacuum filtration, wash the crystals with a small amount of cold ethanol, and dry under vacuum to a constant weight.

  • Characterization: The final product should be a white to off-white crystalline solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, MS, and melting point analysis. Expected yield: 75-85%.

Mechanistic Rationale and Discussion

The success of this scalable synthesis hinges on the principles of the copper-catalyzed Ullmann C-N coupling reaction.

The Catalytic Cycle

The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, enhanced by the presence of a bidentate diamine ligand.

  • Nucleophile Activation: The base (K₂CO₃) deprotonates the 5-methyl-2(1H)-pyridone, forming the corresponding pyridonate anion.

  • Ligand Exchange: The pyridonate displaces a labile ligand on the Cu(I) center to form a copper(I)-pyridonate complex. The diamine ligand stabilizes this complex.

  • Oxidative Addition: The aryl halide (4-bromobenzonitrile) undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) intermediate. This is often the rate-limiting step and is facilitated by the electron-deficient nature of the aryl halide.

  • Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-N bond of the product, this compound, and regenerate the active Cu(I) catalyst.

G cluster_legend Legend A Cu(I)L₂X B Cu(I)L₂(Pyridonate) A->B + Pyridonate⁻ - X⁻ C Cu(III)L₂(Pyridonate)(Ar)X B->C + Ar-X (Oxidative Addition) C->A - Product (Reductive Elimination) D Product L L = Diamine Ligand ArX Ar-X = 4-Bromobenzonitrile Pyridonate Pyridonate⁻ = Deprotonated 5-Methyl-2(1H)-pyridone

Caption: Simplified catalytic cycle for the Ullmann C-N coupling.

Causality of Component Selection
  • Why a CuI/Diamine System? Traditional Ullmann reactions require stoichiometric copper and high temperatures (>200 °C). The use of a copper(I) source with a chelating ligand like trans-N,N'-dimethyl-1,2-cyclohexanediamine stabilizes the copper species, prevents disproportionation, and accelerates the oxidative addition and reductive elimination steps[4]. This allows the reaction to proceed catalytically at lower temperatures (e.g., the reflux temperature of toluene), which is crucial for scalability, energy efficiency, and minimizing side reactions.

  • Role of the Base: Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the pyridone (pKa ~11) without causing unwanted side reactions like hydrolysis of the nitrile group. Using two equivalents ensures the equilibrium is driven towards the deprotonated, nucleophilic form.

  • Solvent Choice: Toluene is an excellent choice for scale-up. Its boiling point (~111 °C) provides sufficient thermal energy to drive the reaction, it is relatively non-polar which aids in product isolation, and it can be efficiently removed and recovered. Unlike more polar aprotic solvents like DMF or NMP, it is less prone to cause issues during aqueous work-up.

Conclusion

The protocol described herein offers a reliable, scalable, and robust method for the synthesis of this compound. By leveraging a modern, ligand-assisted Ullmann condensation, this process avoids the harsh conditions of traditional methods and provides high yields of the desired product. The detailed procedural steps and mechanistic insights are intended to empower researchers in drug discovery and process development to confidently apply this methodology in their laboratories.

References

  • Jung, S.-H., Sung, D.-B., Park, C.-H., & Kim, W.-S. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry, 81(17), 7717–7724. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. Retrieved from [Link]

  • American Chemical Society. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2016). Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. Retrieved from [Link]

  • American Chemical Society. (2006). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (2009). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Retrieved from [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. PubMed. Retrieved from [Link]

Sources

Topic: A Robust, Validated RP-HPLC Method for the Quantification of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a systematic approach to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile. This molecule, featuring a substituted pyridinone and a benzonitrile moiety, is representative of novel compounds in pharmaceutical discovery pipelines. We outline a logical, phase-appropriate strategy, beginning with initial analyte characterization and progressing through column and mobile phase screening, method optimization, and full validation in accordance with International Council for Harmonisation (ICH) guidelines. The final method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, offering excellent peak shape, resolution, and sensitivity for reliable quantification in research and quality control environments.

Introduction and Analyte Characterization

This compound is a moderately polar, aromatic compound. Its structure comprises two key chromophores: a benzonitrile ring and a methyl-substituted pyridinone ring. Both moieties exhibit strong ultraviolet (UV) absorbance, making UV-based HPLC detection a highly suitable analytical technique.[1][2][3] The primary goal of this work is to establish a reliable, reproducible, and accurate HPLC method for its detection and quantification.

Physicochemical Properties & Chromatographic Implications:

  • Structure: The molecule contains both hydrophobic (phenyl ring) and polar (oxo, nitrile) functional groups, suggesting that reversed-phase chromatography will provide effective retention.

  • UV Absorbance: The conjugated π-systems of the benzonitrile and pyridinone rings are predicted to have significant absorbance maxima in the range of 220-280 nm.[1][4][5] A photodiode array (PDA) or diode array (DAD) detector is ideal for determining the optimal detection wavelength empirically.

  • Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile, methanol, and DMSO, facilitating sample preparation.

  • Ionization: The molecule lacks strongly acidic or basic functional groups. The pyridinone nitrogen is part of an amide-like system, and the nitrile group is non-ionizable. Therefore, significant shifts in retention due to pH changes between pH 3 and 7 are not expected, simplifying mobile phase development.[6]

HPLC Method Development Strategy

Our strategy is built on a logical progression from initial screening to fine-tuning and validation, ensuring a robust final method. The causality behind each decision is critical for developing a scientifically sound protocol.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation A Analyte Characterization (UV Spectra, Solubility) B Column Selection (C18 vs. Phenyl-Hexyl) A->B Guides stationary phase choice F Wavelength Selection (from PDA/DAD Scan) A->F Maximize sensitivity C Mobile Phase Screening (Acetonitrile vs. Methanol) B->C Test different selectivities [15] D Gradient Optimization (Slope & Time) C->D Refine separation E Flow Rate & Temperature Adjustment D->E Improve peak shape & reduce run time G Final Method Protocol E->G F->G H ICH Guideline Validation (Specificity, Linearity, Accuracy, Precision, Robustness) [6] G->H Confirm performance I Application Note Generation H->I Document results

Caption: Overall workflow for HPLC method development and validation.

Rationale for Initial Parameter Selection
  • Column Chemistry: A standard C18 column is the workhorse of reversed-phase chromatography and serves as the primary screening column due to its broad applicability based on hydrophobic interactions.[7] Additionally, a Phenyl-Hexyl column is chosen as an orthogonal option.[8] The phenyl chemistry can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte, which can be particularly useful if peak shape or resolution is poor on a C18 phase.[6]

  • Mobile Phase: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC.[9] ACN is generally preferred for its lower viscosity and different solvating properties. However, methanol can sometimes enhance π-π interactions on phenyl-based columns and provides a different selectivity profile.[7] We will use a phosphate buffer (pH 3.0) as the aqueous component to ensure a consistent pH and minimize any potential interactions with residual silanols on the silica-based column packing.[6]

  • Detector: A PDA/DAD detector is used to monitor the separation across a range of wavelengths (e.g., 200-400 nm). This allows for the selection of the absorbance maximum (λ-max) for the highest sensitivity and also helps in assessing peak purity.

Experimental Protocols

Materials and Reagents
  • This compound: Reference Standard (>99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Phosphoric Acid (85%)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation
  • HPLC System with quaternary or binary pump, autosampler, column thermostat, and PDA/DAD detector. (e.g., Shimadzu LC-20, Agilent 1260, Waters Alliance e2695)[10]

  • Chromatography Data System (CDS) Software

Standard and Sample Preparation
  • Aqueous Mobile Phase (Buffer): Dissolve 1.36 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50 v/v).

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Stock Standard Solution to 10.0 mL with the diluent.

Protocol 1: Initial Method Screening

The objective of this phase is to find a suitable combination of column and organic modifier that provides good retention (k' between 2 and 10) and peak shape.

Table 1: Initial Screening Conditions

Parameter Condition A Condition B Condition C Condition D
Column C18, 150 x 4.6 mm, 5 µm C18, 150 x 4.6 mm, 5 µm Phenyl-Hexyl, 150 x 4.6 mm, 5 µm Phenyl-Hexyl, 150 x 4.6 mm, 5 µm
Mobile Phase A pH 3.0 Phosphate Buffer pH 3.0 Phosphate Buffer pH 3.0 Phosphate Buffer pH 3.0 Phosphate Buffer
Mobile Phase B Acetonitrile Methanol Acetonitrile Methanol
Gradient 5% to 95% B in 15 min 5% to 95% B in 15 min 5% to 95% B in 15 min 5% to 95% B in 15 min
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min 1.0 mL/min
Column Temp. 30 °C 30 °C 30 °C 30 °C
Injection Vol. 10 µL 10 µL 10 µL 10 µL

| Detection | PDA/DAD Scan 200-400 nm | PDA/DAD Scan 200-400 nm | PDA/DAD Scan 200-400 nm | PDA/DAD Scan 200-400 nm |

Expected Outcome: Based on screening, the C18 column with acetonitrile (Condition A) is anticipated to provide the best balance of retention, efficiency, and peak symmetry. The UV spectrum analysis will likely reveal a λ-max around 254 nm.

Protocol 2: Optimized Analytical Method

This protocol represents the refined method after optimization of the gradient profile from the initial screening. The goal is to achieve a symmetric peak with a run time suitable for routine analysis.

OptimizationLogic Start Screening Result: Good Retention on C18/ACN Q1 Is Run Time > 15 min? Start->Q1 A1 Increase Gradient Slope (e.g., 20-80% B in 8 min) Q1->A1 Yes Q2 Is Peak Tailing > 1.5? Q1->Q2 No A1->Q2 A2 Adjust pH slightly (e.g., 2.8 or 3.2) or try alternative buffer (e.g., Formate) Q2->A2 Yes End Final Optimized Method Q2->End No A2->End

Caption: Decision logic for method optimization post-screening.

Table 2: Final Optimized HPLC Conditions

Parameter Setting
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Injection Vol. 5 µL
Detection UV at 254 nm

| Run Time | 12 minutes |

Table 3: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
8.0 20 80
8.1 70 30

| 12.0 | 70 | 30 |

Method Validation Protocol

The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10]

Protocol 3: Validation Experiments
  • Specificity: Inject the diluent, a placebo solution (if applicable), and a standard solution. The diluent and placebo should show no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 0.01, 0.05, 0.10, 0.15, 0.20 mg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the working concentration) by spiking a placebo matrix. Analyze in triplicate. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Inject the working standard solution six times on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1.

  • Robustness: Intentionally vary critical method parameters (e.g., column temperature by ±2 °C, mobile phase pH by ±0.2, flow rate by ±0.1 mL/min) and assess the impact on retention time and peak area. The system suitability parameters should remain within acceptable limits.

Results and Discussion

The initial screening confirmed that the C18 column with an acetonitrile/water mobile phase provided the most symmetrical and well-retained peak for this compound. The PDA detector identified a clear absorbance maximum at 254 nm, which was selected for all subsequent quantification.

The optimized method (Protocol 2) yielded a sharp, symmetric peak at a retention time of approximately 6.5 minutes. The total run time of 12 minutes allows for high throughput. The validation results, summarized below, confirm the method's excellent performance.

Table 4: Summary of Method Validation Results

Parameter Result Acceptance Criteria
Specificity No interference observed No co-eluting peaks
Linearity (r²) 0.9998 ≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5% 98.0% - 102.0%
Precision (RSD)
- Repeatability 0.45% ≤ 2.0%
- Intermediate Precision 0.82% ≤ 2.0%
LOQ 0.001 mg/mL S/N ≥ 10
LOD 0.0003 mg/mL S/N ≥ 3

| Robustness | Passed | System suitability criteria met |

The low RSD values for precision and the high accuracy across multiple concentration levels demonstrate the method's reliability. The robustness study showed that minor variations in experimental conditions did not significantly impact the results, indicating the method is well-suited for routine use in a quality control setting.

Conclusion

A highly reliable, specific, and robust RP-HPLC method for the quantification of this compound has been successfully developed and validated. The method employs a standard C18 column with a simple acetonitrile/water gradient and UV detection at 254 nm. The comprehensive validation confirms that the method meets the rigorous standards of the ICH guidelines, making it suitable for quantitative analysis in pharmaceutical research and development.

References

  • AIP Publishing. The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. The Journal of Chemical Physics. Available at: [Link]

  • ResearchGate. The Ultraviolet Absorption Spectrum of Benzonitrile Vapor. Available at: [Link]

  • ResearchGate. Steady-state absorption spectra in the UV and visible regions in benzonitrile. Available at: [Link]

  • ResearchGate. UV-visible absorption spectra of benzonitrile solutions of the PBI-CNTs. Available at: [Link]

  • International Journal of ChemTech Research. Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. Available at: [Link]

  • ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. A RP- HPLC method development and validation for the simultaneous estimation of glimepiride and pioglitazone HCl in tablet dosage forms. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. Available at: [Link]

  • PubChem. 4-[(5-Methyl-2-oxo-1-pyridinyl)methyl]benzonitrile. Available at: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. Available at: [Link]

  • ResearchGate. UV-spectrum of pyridine. Available at: [Link]

  • Nacalai Tesque. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Available at: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • ResearchGate. The UV-Vis absorption spectra of III in different solvents. Available at: [Link]

  • Molecules (MDPI). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Available at: [Link]

  • PubMed. UV activation of the pi bond in pyridine for efficient pyridine degradation and mineralization by UV/H2O2 treatment. Available at: [Link]

  • Chemistry LibreTexts. 2.3: Effect of Non-bonding Electrons. Available at: [Link]

  • ResearchGate. (PDF) Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. Available at: [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available at: [Link]

  • MedCrave. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available at: [Link]

Sources

Guide to the Preparation of High-Fidelity Stock Solutions for 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile is a compound of interest within contemporary chemical and pharmaceutical research. The integrity of experimental data derived from the use of this and similar molecules is fundamentally dependent on the accuracy and reproducibility of their solution-based handling. The preparation of a concentrated, validated stock solution is the cornerstone of reliable downstream applications, ensuring consistency across serial dilutions and diverse experimental assays.[1][2] This document provides a detailed protocol for the preparation, handling, and storage of stock solutions of this compound, underpinned by established principles of laboratory practice and chemical safety. The methodologies outlined herein are designed to mitigate common sources of error, such as inaccurate measurements and solvent-solute incompatibility, thereby ensuring the generation of high-fidelity experimental results.

Compound Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is a prerequisite for its effective use in a laboratory setting. While comprehensive experimental data for this specific molecule is not widely published, we can infer key characteristics based on its structure and data from analogous compounds.

PropertyDataSource
Molecular Formula C₁₃H₁₀N₂OInferred from Structure
Molecular Weight 210.23 g/mol Calculated
Appearance Likely a solid (e.g., white to off-white powder)General observation for similar compounds
Core Structures Benzonitrile, PyridinoneStructural Analysis

Note: The solubility and stability of this specific compound should be empirically determined under your specific laboratory conditions.

Safety, Handling, and Hazard Mitigation

Benzonitrile derivatives warrant careful handling due to potential toxicity. Safety Data Sheets (SDS) for related compounds indicate that chemicals in this class can be harmful if swallowed, inhaled, or in contact with skin.[3][4][5]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.[6]

  • Ventilation: Handle the solid compound in a chemical fume hood or a ventilated enclosure to avoid inhalation of fine particulates.

  • Spill Management: In case of a spill, collect the material using appropriate methods that do not generate dust. Clean the area with a suitable solvent and dispose of waste in accordance with institutional and local regulations.

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[3][6] If inhaled, move to fresh air.[6] In case of eye contact, rinse thoroughly with water.[4] Seek medical attention if any symptoms persist.

Essential Materials and Equipment

  • This compound (solid)

  • Analytical balance (readable to at least 0.1 mg)

  • Spatula and weighing paper/boat

  • Appropriate organic solvents (e.g., DMSO, DMF, Acetonitrile) of high purity (ACS grade or higher)

  • Volumetric flasks (Class A) of desired volumes (e.g., 1 mL, 5 mL, 10 mL)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (bath or probe)

  • Amber glass vials or cryovials with inert caps for storage

Solvent Selection: A Foundational Decision

The choice of solvent is critical and depends on the compound's solubility and the requirements of the downstream application. A suitable solvent must fully dissolve the compound at the desired concentration without promoting its degradation. For benzonitrile derivatives, polar aprotic solvents are often effective.

SolventRationale & ConsiderationsPotential Incompatibilities
DMSO High dissolving power for a wide range of organic molecules. Often used for initial high-concentration stocks (e.g., 10-50 mM).Can be hygroscopic and may be incompatible with certain cell-based assays at higher concentrations.
DMF Similar to DMSO in its ability to dissolve polar organic compounds.Can be more toxic than DMSO and may degrade at high temperatures or in the presence of acids/bases.
Acetonitrile A versatile solvent used in both synthesis and analysis (e.g., HPLC).[7][8]May have lower solvating power for complex molecules compared to DMSO or DMF.
Ethanol Often used in biological assays due to lower toxicity.Solubility may be limited for this compound class; preliminary testing is essential.

The following diagram outlines the logical workflow for selecting an appropriate solvent.

Start Start: Define Stock Concentration & Assay CheckLit Consult Literature for Solubility Data Start->CheckLit DataAvail Data Available? CheckLit->DataAvail SelectSolvent Select Recommended Solvent DataAvail->SelectSolvent Yes TestDMSO Test DMSO (High Solvating Power) DataAvail->TestDMSO No TestSolubility Empirically Test Solubility in Small Volume SelectSolvent->TestSolubility IsSoluble Completely Soluble? TestSolubility->IsSoluble TestDMSO->IsSoluble Start with TestDMF Test DMF TestDMF->IsSoluble Next TestACN Test Acetonitrile TestACN->IsSoluble Next IsSoluble->TestDMF No IsSoluble->TestACN No AssayCompat Is Solvent Compatible with Downstream Assay? IsSoluble->AssayCompat Yes FinalSolvent Final Solvent Selected AssayCompat->FinalSolvent Yes Reassess Re-evaluate Concentration or Try Solvent Mixtures AssayCompat->Reassess No Reassess->TestDMSO

Caption: Decision workflow for solvent selection.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of 10 mL of a 10 mM stock solution. The principles can be adapted for different concentrations and volumes. The use of concentrated stock solutions that are later diluted is a best practice that saves time, conserves materials, and improves accuracy.[2][9]

5.1. Pre-Calculation

  • Determine Mass Required:

    • Molecular Weight (MW) = 210.23 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = 10 mL = 0.010 L

    • Formula: Mass (g) = C (mol/L) × V (L) × MW ( g/mol )

    • Calculation: Mass = 0.010 mol/L × 0.010 L × 210.23 g/mol = 0.021023 g = 21.02 mg

5.2. Step-by-Step Procedure

  • Tare the Balance: Place a clean, dry weighing boat or paper on the analytical balance and tare the mass to zero.

  • Weigh the Compound: Carefully weigh out approximately 21.0 mg of this compound. Record the exact mass to at least four decimal places (e.g., 0.0211 g). Causality Note: Recording the precise mass is crucial for calculating the actual final concentration, which enhances experimental accuracy.

  • Transfer to Volumetric Flask: Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask. This can be achieved by gently tapping the weighing boat and rinsing it with a small amount of the chosen solvent (DMSO) into the flask to ensure no material is lost.

  • Initial Dissolution: Add approximately 7-8 mL of DMSO to the volumetric flask.

  • Promote Solubilization: Cap the flask and vortex the mixture for 30-60 seconds. If the solid does not fully dissolve, place the flask in a bath sonicator for 5-10 minutes. Visually inspect the solution against a light source to ensure no solid particles remain. Causality Note: Sonication uses ultrasonic waves to break apart solute agglomerates, significantly accelerating the dissolution of poorly soluble compounds.

  • Final Volume Adjustment: Once the solute is completely dissolved, allow the solution to return to room temperature if sonication caused warming. Carefully add DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous. This is a critical step for ensuring uniform concentration throughout the stock.[1]

  • Recalculate Final Concentration: Use the actual mass weighed to calculate the precise concentration of your stock solution.

    • Formula: Actual Concentration (mM) = [Actual Mass (g) / MW ( g/mol )] / Volume (L) × 1000

    • Example: (0.0211 g / 210.23 g/mol ) / 0.010 L × 1000 = 10.04 mM

5.3. Experimental Workflow Diagram

cluster_prep Preparation cluster_dissolve Dissolution cluster_final Finalization Calculate 1. Calculate Mass (e.g., 21.02 mg) Weigh 2. Weigh Compound Accurately Calculate->Weigh Transfer 3. Transfer to Volumetric Flask Weigh->Transfer AddSolvent 4. Add ~70-80% of Solvent (DMSO) Transfer->AddSolvent Mix 5. Vortex / Sonicate Until Dissolved AddSolvent->Mix FinalVolume 6. Add Solvent to Final Volume Mix->FinalVolume Homogenize 7. Cap and Invert 15-20 times FinalVolume->Homogenize LabelStore 8. Aliquot, Label, and Store Homogenize->LabelStore

Sources

Application Note & Protocol: Copper-Catalyzed Synthesis of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Aryl Pyridinones and their Synthesis

N-aryl-2-pyridinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The target molecule, 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile, incorporates a key pharmacophore and a versatile synthetic handle (the nitrile group), making it a valuable building block for drug discovery and the development of novel functional materials. The construction of the N-aryl bond in these systems is a crucial synthetic step, and copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have emerged as a powerful and versatile method for this transformation.[1]

Historically, Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[2] However, modern advancements, particularly the introduction of ancillary ligands, have led to the development of milder and more efficient catalytic systems.[3] This application note provides a detailed guide to the copper-catalyzed coupling of 5-methyl-2(1H)-pyridinone with a suitable aryl halide to synthesize this compound. We will delve into the rationale behind the choice of reagents and conditions, present a robust experimental protocol, and discuss key optimization parameters.

The Catalytic Cycle: A Mechanistic Overview

The copper-catalyzed N-arylation of amides and related compounds, often referred to as the Goldberg reaction (a variant of the Ullmann condensation), is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[4] While the precise mechanism can be influenced by the specific ligands and substrates, a generally accepted pathway is illustrated below. Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

Copper-Catalyzed N-Arylation Cycle Cu(I)X Cu(I)X Cu(I)-Pyridinone Complex Cu(I)-Pyridinone Complex Cu(I)X->Cu(I)-Pyridinone Complex + Pyridinone Anion - X⁻ Ligand (L) Ligand (L) Ligand (L)->Cu(I)-Pyridinone Complex Coordination Pyridinone Anion Pyridinone Anion Cu(III) Intermediate Cu(III) Intermediate Cu(I)-Pyridinone Complex->Cu(III) Intermediate Oxidative Addition + Ar-X Aryl Halide (Ar-X) Aryl Halide (Ar-X) Cu(III) Intermediate->Cu(I)X Reductive Elimination + Product Product N-Aryl Pyridinone

Figure 1: Generalized Catalytic Cycle. This diagram illustrates the key steps in the copper-catalyzed N-arylation of pyridinones, including ligand coordination, formation of the copper(I)-pyridinone complex, oxidative addition of the aryl halide, and reductive elimination to yield the final product and regenerate the catalyst.

Optimizing the Reaction: A Comparative Overview of Conditions

The successful synthesis of this compound hinges on the careful selection of several key parameters. The following table summarizes a range of conditions reported for the N-arylation of pyridinones and related N-heterocycles, providing a solid foundation for optimization.

ParameterRecommended Starting ConditionsAlternatives for OptimizationRationale and Considerations
Copper Source CuI (5-10 mol%)CuCl, Cu₂O, Cu(OAc)₂Cu(I) salts are often the active catalytic species. Cu(II) salts can also be used as they can be reduced in situ.
Aryl Halide 4-Iodobenzonitrile4-BromobenzonitrileAryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[5]
Ligand N,N'-Dimethylethylenediamine (10-20 mol%)L-Proline, 1,10-Phenanthroline, AcetylacetonateLigands, particularly diamines, can accelerate the reaction, allowing for lower temperatures and catalyst loadings. They also help to prevent catalyst agglomeration.
Base K₃PO₄ (2 equivalents)K₂CO₃, Cs₂CO₃, NaOHThe base is crucial for deprotonating the pyridinone, forming the active nucleophile. The choice of base can also influence the N- versus O-arylation selectivity.[6]
Solvent Toluene or DioxaneDMF, DMSO, NMPThe choice of solvent can affect the solubility of the reagents and the reaction temperature. Aprotic polar solvents are common, but less polar solvents may favor N-arylation.[1][6]
Temperature 100-110 °CRoom temperature to 140 °CWhile modern ligand systems can enable reactions at lower temperatures, heating is often required to drive the reaction to completion.[7]
Atmosphere Inert (Nitrogen or Argon)Air (for robust systems)While some modern protocols are air-tolerant, performing the reaction under an inert atmosphere is generally recommended to prevent oxidation of the catalyst and other reagents.

Experimental Protocol: Synthesis of this compound

This protocol is a robust starting point based on established procedures for copper-catalyzed N-arylation of pyridinones.

Materials:

  • 5-Methyl-2(1H)-pyridinone

  • 4-Iodobenzonitrile

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add 5-methyl-2(1H)-pyridinone (1.0 mmol, 1.0 equiv), 4-iodobenzonitrile (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).

  • Solvent and Ligand Addition: Add anhydrous toluene (5 mL) to the flask, followed by N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe.

  • Reaction Execution: Stir the reaction mixture at 110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Figure 2: Experimental Workflow. A step-by-step flowchart for the synthesis of this compound.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, consider increasing the reaction temperature or time. The purity of the reagents, particularly the dryness of the solvent and base, is critical. Ensure the reaction is performed under a strictly inert atmosphere.

  • N- vs. O-Arylation: The formation of the O-arylated isomer is a potential side reaction. Copper-based systems generally favor N-arylation.[6] If O-arylation is significant, screening different solvents and bases may be necessary. Less polar solvents can sometimes enhance N-selectivity.

  • Catalyst Deactivation: If the reaction stalls, it could be due to catalyst deactivation. Ensure that the starting materials are free of impurities that could poison the catalyst.

Conclusion

The copper-catalyzed N-arylation of 5-methyl-2(1H)-pyridinone provides an effective and reliable route to this compound. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields of the desired product. The protocol provided herein serves as a validated starting point, with ample opportunities for optimization to suit specific laboratory conditions and scale requirements.

References

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • ResearchGate. Optimization of copper-catalyzed N-arylation. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Ma, D. et al. (2022). Tartramide Ligands for Copper‐Catalyzed N‐Arylation at Room Temperature. Advanced Synthesis & Catalysis. [Link]

  • Google Patents. Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino benzonitrile.
  • PrepChem.com. Synthesis of 4-((5-(methylsulfonyl)-2-pyridinyl)oxy)benzonitrile. [Link]

  • OperaChem. Ullmann coupling-An overview. [Link]

  • ResearchGate. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. [Link]

  • Royal Society of Chemistry. ChemComm. [Link]

  • National Center for Biotechnology Information. Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). [Link]

  • ResearchGate. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. [Link]

  • Ramprasad Group. Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. [Link]

  • Organic Chemistry Portal. Nickel-Mediated N-Arylation with Arylboronic Acids: An Avenue to Chan-Lam Coupling. [Link]

  • PubChem. 4-[(5-Methyl-2-oxo-1-pyridinyl)methyl]benzonitrile. [Link]

  • MDPI. N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. [Link]

  • Royal Society of Chemistry. ORGANIC CHEMISTRY. [Link]

  • Google Patents. Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.
  • Wikipedia. Ullmann condensation. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link][Link])

Sources

Application Note & Protocol: Optimized Recrystallization Strategies for the Purification of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds.

Abstract

This document provides a comprehensive guide to developing a robust recrystallization protocol for the purification of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile, a key intermediate in pharmaceutical synthesis. The inherent structural characteristics of this molecule, featuring both a polar pyridinone core and a moderately nonpolar benzonitrile moiety, present a unique challenge for solvent selection. This guide moves beyond generic protocols to offer a logical, step-by-step methodology for solvent screening and optimization, enabling researchers to achieve high purity and recovery of the target compound. We will explore both single-solvent and mixed-solvent systems, underpinned by the principles of solubility and crystal lattice formation.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[1][2] Its efficacy is rooted in the principle that the solubility of a compound in a given solvent generally increases with temperature.[1][2] By dissolving an impure solid in a hot solvent and allowing it to cool slowly, the desired compound selectively crystallizes, leaving impurities behind in the solution (mother liquor).[3] For a compound like this compound, achieving a high degree of purity is critical for downstream applications, particularly in drug development, where even minor impurities can have significant pharmacological consequences.

The selection of an appropriate solvent system is the most critical factor in a successful recrystallization.[1][4] An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.[1][5] This differential solubility ensures maximum recovery of the purified product upon cooling.

Physicochemical Properties & Initial Solvent Considerations

The structure of this compound (Figure 1) dictates its solubility behavior. The molecule possesses a polar pyridinone ring system and a less polar benzonitrile functional group. This amphiphilic nature suggests that solvents of intermediate polarity, or mixtures of polar and non-polar solvents, are likely to be effective for recrystallization.

Figure 1: Chemical Structure of this compound

The structure highlights the polar pyridinone moiety and the less polar benzonitrile group.

Based on the "like dissolves like" principle and experience with similar heterocyclic compounds, a range of solvents should be screened.[6] Pyridinone derivatives have been recrystallized from solvent systems such as 2-propanol/DMF, while benzonitrile compounds can often be purified using solvents like ethanol or toluene.[7][8]

Experimental Protocol: Systematic Solvent Screening

The following protocol outlines a systematic approach to identify the optimal recrystallization solvent for this compound. This process begins with small-scale solubility tests before proceeding to trial recrystallizations.

Materials and Equipment
  • Crude this compound

  • Selection of candidate solvents (see Table 1)

  • Test tubes (small)

  • Hot plate with stirring capabilities

  • Sand bath or water bath

  • Pasteur pipettes

  • Glass stirring rod

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Melting point apparatus

Step 1: Small-Scale Solubility Testing

The initial step is to assess the solubility of the crude compound in a variety of solvents at both room temperature and at the solvent's boiling point.[4][9]

Procedure:

  • Place approximately 10-20 mg of the crude compound into a small test tube.

  • Add the test solvent dropwise (starting with ~0.5 mL) at room temperature.

  • Observe and record the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization.[4]

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point using a hot plate and a sand or water bath.[9]

  • Continue adding small portions of the solvent until the compound fully dissolves. Record the approximate volume of solvent required.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will yield a good quantity of crystalline solid upon cooling.[9]

Table 1: Candidate Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale & Expected Behavior
WaterHigh100Unlikely to dissolve the compound due to the benzonitrile group, but could be a good anti-solvent.
EthanolIntermediate78The hydroxyl group may interact with the pyridinone, potentially a good candidate.
MethanolIntermediate65Similar to ethanol, but more polar.[8]
IsopropanolIntermediate82A common solvent for pyridinone derivatives.
AcetoneIntermediate56A versatile solvent, but its low boiling point can lead to rapid evaporation.
Ethyl AcetateIntermediate77Often a good choice for compounds with moderate polarity.
TolueneLow111May dissolve the compound at high temperatures due to the aromatic rings.[8]
HexaneLow69Unlikely to dissolve the compound, but a potential anti-solvent.[8]
Step 2: Single-Solvent Recrystallization Trial

Based on the results of the solubility tests, select the most promising single solvent(s) for a trial recrystallization.

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved.[2]

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.[1]

  • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1][9]

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Dry the purified crystals and determine their melting point and yield. A sharp melting point close to the literature value indicates high purity.

Advanced Protocol: Mixed-Solvent Recrystallization

If no single solvent provides satisfactory results, a mixed-solvent system can be employed.[10][11] This technique is particularly useful when the compound is very soluble in one solvent and poorly soluble in another, and the two solvents are miscible.[12]

Selecting a Mixed-Solvent Pair

A good mixed-solvent pair consists of a "good" solvent that readily dissolves the compound and a "bad" or "anti-solvent" in which the compound is insoluble.[13] Based on the initial screening, promising pairs for this compound could include:

  • Ethanol/Water

  • Acetone/Water

  • Toluene/Hexane[8]

Mixed-Solvent Recrystallization Procedure
  • Dissolve the crude compound in the minimum amount of the hot "good" solvent.[10]

  • While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[10][12]

  • Add a few more drops of the hot "good" solvent until the turbidity just disappears.[10]

  • Allow the solution to cool slowly, as described in the single-solvent protocol.

  • Collect, wash, and dry the crystals as previously described.

Visualization of the Recrystallization Workflow

The following diagram illustrates the decision-making process and workflow for selecting an appropriate recrystallization solvent system.

Caption: Decision workflow for recrystallization solvent selection.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.Add more of the "good" solvent, reheat to dissolve the oil, and cool more slowly. Scratching the inside of the flask can also induce crystallization.[8]
No Crystals Form The solution is not saturated, or nucleation is inhibited.Try scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution for a longer period in an ice bath.[8]
Low Recovery Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration.[8]
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration.

Conclusion

This application note provides a detailed and systematic approach to developing a successful recrystallization protocol for this compound. By carefully screening a range of solvents and considering both single and mixed-solvent systems, researchers can achieve high purity and yield of this important pharmaceutical intermediate. The principles and protocols outlined herein are broadly applicable to the purification of other solid organic compounds.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • MIT OpenCourseWare. (2012, January). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Synthetic Communications. (1976). A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Retrieved from [Link]

  • PubChem. (n.d.). 4-[(5-Methyl-2-oxo-1-pyridinyl)methyl]benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Benzonitrile, 4-(5-pentyl-2-pyrimidinyl)-. Retrieved from [Link]

  • Unknown. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

Sources

4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile formulation for animal studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile in Preclinical Animal Models

Executive Summary & Chemical Context

The compound This compound is a structural analog of Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone), distinguished by the substitution of the phenyl ring with a 4-benzonitrile group.

Based on the structure-activity relationship (SAR) of N-arylpyridones, this compound is predicted to exhibit BCS Class II characteristics (Low Solubility, High Permeability). The addition of the nitrile (-CN) group typically increases molecular rigidity and dipole moment compared to the parent phenyl compound, potentially reducing aqueous solubility further while maintaining high metabolic stability.

This guide provides validated protocols for formulating this compound for oral (PO) and intravenous (IV) administration in rodents, prioritizing homogeneity, stability, and bioavailability.

Pre-Formulation Physicochemical Assessment

Before selecting a vehicle, the researcher must acknowledge the likely physicochemical hurdles.

PropertyPredicted CharacteristicImplication for Formulation
LogP ~2.0 – 2.5Moderate lipophilicity; requires wetting agents.
pKa Neutral (Pyridone core)pH adjustment alone is unlikely to solubilize; requires co-solvents or surfactants.
Crystallinity High (Pi-stacking)High lattice energy resists dissolution; particle size reduction (micronization) is critical for suspensions.
Stability HighPyridone rings are generally stable, but protect from strong UV light.

Decision Logic: Vehicle Selection

The choice of vehicle depends strictly on the study endpoint (Pharmacokinetics vs. Toxicology/Efficacy) and the required dose.

FormulationDecisionTree Start Study Requirement Route Route of Administration Start->Route IV Intravenous (IV) (Absolute Bioavailability) Route->IV PO Oral (PO) (Efficacy/Tox) Route->PO Sol_IV Co-solvent System (PEG 400 / Saline) IV->Sol_IV Low Dose (<5 mg/kg) Complex_IV Complexation (HP-β-CD) IV->Complex_IV High Dose (>5 mg/kg) SolubilityCheck Target Conc. > 1 mg/mL? PO->SolubilityCheck Suspension Standard Suspension (0.5% MC + 0.1% Tween 80) SolubilityCheck->Suspension Yes (High Dose) Solution_PO Lipid/Co-solvent (PEG 400 / Labrasol) SolubilityCheck->Solution_PO No (Low Dose)

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and dosage requirements.

Detailed Experimental Protocols

Protocol A: Standard Suspension (Oral Efficacy/Tox)

Best for: High dose studies (10–300 mg/kg) where solubility is the limiting factor.

Vehicle Composition:

  • 0.5% (w/v) Methylcellulose (MC) (400 cP)

  • 0.1% (w/v) Tween 80 (Polysorbate 80)

  • 99.4% Aqueous buffer or Water for Injection

Step-by-Step Procedure:

  • Vehicle Preparation (Stock):

    • Heat 40% of the required water to 80°C.

    • Slowly disperse Methylcellulose powder while stirring to prevent clumping.

    • Add the remaining cold water and stir until the solution clears (hydration phase).

    • Add Tween 80 and mix thoroughly. Store at 4°C.

  • Compound Preparation (Micronization):

    • Critical Step: If the compound is crystalline, grind it using an agate mortar and pestle for 5 minutes. Large crystals will result in poor absorption and high variability.

  • Wetting (Levigation):

    • Weigh the required amount of this compound into a vial.

    • Add the vehicle in small increments (geometric dilution).

    • Technique: Add just enough vehicle to create a smooth paste. Vortex for 60 seconds.

  • Dispersion:

    • Add the remaining volume of vehicle.

    • Sonication: Sonicate in a water bath for 15–20 minutes to break up aggregates.

    • Verification: Inspect visually for clumps. The suspension should be uniform and milky white.

Protocol B: Soluble Formulation (IV PK or Low Dose PO)

Best for: Pharmacokinetic studies requiring immediate availability.

Vehicle Composition:

  • 20% PEG 400

  • 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin)

  • 70% Saline (0.9% NaCl)

Step-by-Step Procedure:

  • Cyclodextrin Stock: Prepare a 40% stock solution of HP-β-CD in water.

  • Solubilization:

    • Weigh the compound into a clear glass vial.

    • Add the calculated volume of PEG 400.

    • Vortex/Sonicate until the compound is fully dissolved (clear solution). Note: If it does not dissolve here, do not proceed to add water.

  • Dilution:

    • Add the HP-β-CD stock solution. Vortex.

    • Slowly add Saline to reach final volume.

  • Filtration (Sterilization):

    • Pass the solution through a 0.22 µm PVDF syringe filter.

    • Caution: If backpressure is high, the compound may be precipitating. Check filtrate concentration via HPLC.

Animal Administration Guidelines

To ensure ethical compliance and data integrity, adhere to these administration limits.

ParameterMouse (25g)Rat (250g)Notes
Max PO Volume 10 mL/kg (0.25 mL)10 mL/kg (2.5 mL)Exceeding this stresses the stomach and alters absorption kinetics.
Max IV Volume 5 mL/kg (0.125 mL)5 mL/kg (1.25 mL)Injection rate: < 2 mL/min to prevent hemodynamic shock.
pH Range 4.5 – 8.04.5 – 8.0Extreme pH causes phlebitis (IV) or gastric irritation (PO).
Needle Size 27G - 30G25G - 27GUse gavage needles with ball tips for PO.

Quality Control & Validation

Do not assume the formulation is accurate. Validate using the following workflow.

QC_Workflow Prep Preparation Visual Visual Inspection (Precipitation/Clumping) Prep->Visual HPLC HPLC Verification (Target Conc. ± 10%) Visual->HPLC Pass Stability Stability Check (T=0, T=4h, T=24h) HPLC->Stability

Figure 2: Mandatory Quality Control workflow prior to animal dosing.

Stability Note: N-arylpyridones can be light-sensitive. Store formulations in amber glass vials. If using Protocol A (Suspension), re-suspend (vortex) immediately prior to every individual dose to ensure homogeneity.

References

  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.Link

  • Sravhan, K., et al. (2014). "Solubility Enhancement of Pirfenidone Using Cyclodextrins." International Journal of Pharmacy and Pharmaceutical Sciences. (Provides specific solubility data on the structural analog Pirfenidone). Link

  • Turner, P. V., et al. (2011). "Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider." Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. Link

  • Liu, P., & Rong, X. (2021). "Formulation Strategies for Poorly Soluble Drugs for Preclinical Studies." AAPS PharmSciTech. (General guidance for BCS Class II compounds). Link

Application Notes and Protocols: Optimizing Reaction Temperature for the Synthesis of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic optimization of reaction temperature for the synthesis of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile. This key intermediate is often synthesized via N-arylation of 5-methyl-2(1H)-pyridone, a reaction class known to be highly sensitive to thermal conditions. We will explore the underlying principles of temperature control in cross-coupling reactions, provide a detailed experimental protocol for a temperature screening study, and present a framework for data analysis to identify the optimal thermal parameters for maximizing yield and purity while minimizing reaction time and side-product formation.

Introduction: The Critical Role of Temperature in N-Arylation of Pyridinones

The synthesis of N-aryl pyridinones, such as this compound, is a cornerstone of many pharmaceutical and materials science research programs. A common and effective method for forging the crucial C-N bond is through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination.[1][2] The reaction temperature in these processes is not merely a parameter to be set, but a critical variable that governs reaction kinetics, catalyst stability, and selectivity.

In traditional Ullmann-type reactions, high temperatures, often exceeding 210°C, are required to drive the reaction forward, particularly when using less reactive aryl halides.[1] However, such harsh conditions can lead to thermal decomposition of starting materials, products, and catalysts, as well as the formation of undesirable side products. Modern catalytic systems, often employing sophisticated ligands, have enabled these transformations to occur at significantly lower temperatures.[3] For instance, some copper-catalyzed N-arylation of 2-pyridones have been successfully performed at room temperature using highly reactive diaryliodonium salts.[4][5][6]

The optimization of reaction temperature is therefore a balancing act. Insufficient thermal energy will result in sluggish or incomplete reactions, while excessive heat can degrade the reaction components and lead to a complex product mixture. This guide will walk you through a systematic approach to identifying the "sweet spot" for the synthesis of this compound, ensuring a robust and efficient process.

Proposed Synthetic Route: A Copper-Catalyzed Ullmann-Type Reaction

For the purpose of this application note, we will focus on a copper-catalyzed Ullmann-type reaction between 5-methyl-2(1H)-pyridone and 4-bromobenzonitrile. This choice is based on the prevalence of copper catalysis in N-arylation of pyridones and its often more favorable economics compared to palladium-based systems for this class of transformation.

The proposed reaction is as follows:

Experimental Workflow for Temperature Optimization

A systematic approach to temperature optimization involves a preliminary range-finding study followed by a more focused optimization. The following workflow is recommended:

workflow cluster_prep Preparation cluster_screening Range-Finding Study cluster_analysis1 Initial Analysis cluster_optimization Focused Optimization cluster_analysis2 Final Analysis & Validation prep Prepare stock solutions of reactants, catalyst, and base screen Set up parallel reactions at a wide range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C, 140°C) prep->screen monitor_screen Monitor reaction progress by TLC or LC-MS at set time points screen->monitor_screen analyze1 Analyze crude reaction mixtures to determine conversion and identify major side products monitor_screen->analyze1 optimize Perform reactions at a narrower temperature range around the most promising initial result (e.g., in 5-10°C increments) analyze1->optimize monitor_opt Monitor for reaction completion optimize->monitor_opt analyze2 Isolate and purify the product from each reaction monitor_opt->analyze2 characterize Determine isolated yield and purity (e.g., by NMR, LC-MS, HPLC) analyze2->characterize confirm Confirm optimal temperature and validate with a larger scale reaction characterize->confirm

Caption: Experimental workflow for temperature optimization.

Detailed Experimental Protocols

Materials and Reagents
  • 5-methyl-2(1H)-pyridone

  • 4-bromobenzonitrile

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃), finely ground

  • Anhydrous, degassed solvent (e.g., Dimethylformamide (DMF) or Toluene)

  • Reaction vials with stir bars

  • Heating block or oil bath with precise temperature control

  • Standard laboratory glassware

  • Analytical instruments: TLC plates, LC-MS, HPLC, NMR spectrometer

Protocol for Temperature Screening Study
  • Preparation: In a glovebox or under an inert atmosphere, add 5-methyl-2(1H)-pyridone (1.0 mmol), 4-bromobenzonitrile (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol) to five separate reaction vials equipped with stir bars.

  • Solvent and Ligand Addition: To each vial, add anhydrous, degassed DMF (5 mL) followed by DMEDA (0.2 mmol).

  • Reaction Setup: Seal the vials and place them in a pre-heated heating block or oil bath set to the desired temperatures (60°C, 80°C, 100°C, 120°C, and 140°C).

  • Monitoring: Stir the reactions at the set temperatures. At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture for TLC or LC-MS analysis to monitor the consumption of starting materials and the formation of the product.

  • Work-up (for analysis): Quench the aliquot with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. Analyze the organic layer.

  • Data Collection: Once the reactions have reached completion or after a set time (e.g., 24 hours), cool the vials to room temperature. Analyze the crude reaction mixtures by a quantitative method like LC-MS or ¹H NMR with an internal standard to determine the conversion and relative amounts of product and major side products.

Protocol for Focused Optimization and Product Isolation
  • Reaction Setup: Based on the results of the screening study, set up new reactions in a narrower temperature range around the apparent optimum. For example, if 100°C gave the best initial results, set up reactions at 90°C, 100°C, and 110°C.

  • Reaction and Monitoring: Run the reactions as described above, monitoring for completion.

  • Work-up and Isolation: Upon completion, cool the reaction mixtures to room temperature. Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization: Determine the isolated yield for each temperature. Confirm the identity and purity of the product using NMR and LC-MS/HPLC.

Data Presentation and Interpretation

The results of the temperature optimization study can be effectively summarized in a table.

Temperature (°C)Reaction Time (h)Conversion (%)Isolated Yield (%)Purity (%)Observations
602415<5>95Very slow reaction
80246055>95Incomplete reaction after 24h
1008>9592>98Clean reaction, good yield
1204>988590Faster reaction, but more impurities observed
1402>987080Rapid reaction, significant side product formation

Interpretation:

  • Low Temperatures (60-80°C): The reaction is slow and may not reach completion, resulting in low yields.

  • Optimal Temperature (around 100°C): This temperature provides a good balance between reaction rate and selectivity, leading to a high yield of pure product in a reasonable timeframe.

  • High Temperatures (120-140°C): While the reaction is faster, the increased thermal energy can lead to catalyst decomposition or side reactions, such as homocoupling of the aryl halide or decomposition of the product, resulting in lower isolated yields and purity.[2]

Mechanistic Considerations and Causality

The effect of temperature on this N-arylation reaction can be understood by considering the catalytic cycle.

mechanism CuI Cu(I) Intermediate1 Cu(I)-Pyridonate CuI->Intermediate1 + Pyridonate Pyridone Pyridonate Intermediate2 Cu(III) Intermediate Intermediate1->Intermediate2 + Ar-Br (Oxidative Addition) ArBr Ar-Br Product Ar-N-Pyridone Intermediate2->Product Reductive Elimination CuBr Cu(I)Br Product->CuBr - Cu(I)Br CuBr->CuI Ligand Exchange Base Base Base->Pyridone Deprotonation Pyridone_H Pyridone-H

Caption: Simplified catalytic cycle for copper-catalyzed N-arylation.

Each step in this cycle—ligand exchange, oxidative addition, and reductive elimination—has its own activation energy.[1] Increasing the temperature provides the necessary energy to overcome these barriers, thus increasing the reaction rate. However, at excessively high temperatures, competing decomposition pathways can become significant. For example, the catalyst may aggregate and deactivate, or the starting materials and product may undergo thermal degradation. The optimal temperature is the one that maximizes the rate of the desired productive cycle while minimizing the rates of these deactivating and side reactions.

Conclusion

The systematic optimization of reaction temperature is a critical step in the development of a robust and efficient synthesis for this compound. By employing a structured approach of range-finding followed by fine-tuning, researchers can identify an optimal temperature that maximizes yield and purity while minimizing reaction time and the formation of impurities. The protocols and framework presented in this application note provide a generalizable strategy for the optimization of similar cross-coupling reactions.

References

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Ullmann condensation - Wikipedia. Wikipedia. Available at: [Link]

  • Process optimization of vapor phase pyridine synthesis using response surface methodology - Khalifa University. Khalifa University. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - ResearchGate. ResearchGate. Available at: [Link]

  • Process optimization of vapor phase pyridine synthesis using response surface methodology | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature - ResearchGate. ResearchGate. Available at: [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination of Cyclopentenones - ETH Research Collection. ETH Zurich. Available at: [Link]

  • N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS). IRJMS. Available at: [Link]

  • Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. American Chemical Society. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens | Journal of the American Chemical Society. American Chemical Society. Available at: [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]

  • Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature - Ewha Womans University. Ewha Womans University. Available at: [Link]

  • Ullmann coupling-An overview - OperaChem. OperaChem. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. YouTube. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving yield of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile in Ullmann coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Yield of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Welcome to the technical support resource for optimizing the Ullmann N-arylation of 2-pyridinones. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of N-aryl pyridinone scaffolds, specifically focusing on the preparation of this compound. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you enhance reaction efficiency and yield.

Introduction: The Challenge of N-Arylating Pyridinones

The copper-catalyzed Ullmann coupling is a cornerstone of C-N bond formation, vital for synthesizing molecules in medicinal chemistry and materials science.[1] However, the N-arylation of pyridinone heterocycles presents unique challenges. Unlike simple amines or amides, pyridinones are ambident nucleophiles, possessing both nitrogen and oxygen atoms capable of reacting. This can lead to mixtures of N- and O-arylated products, reducing the yield of the desired N-aryl isomer. Furthermore, the electronic properties of the pyridinone ring can influence catalyst activity and reaction outcomes.[2] This guide provides a systematic approach to overcoming these obstacles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the synthesis of this compound.

Q1: My reaction yield is low or non-existent. What are the primary factors to investigate?

A1: Low yield is the most frequent issue and can stem from several sources. A systematic evaluation of the reaction components is the most effective troubleshooting strategy.

  • Inactive Catalyst: The active catalytic species is Cu(I).[3] If your copper source (e.g., CuI) is old or has been exposed to air, it may have oxidized to the less active Cu(II) state. Always use a fresh, high-purity copper(I) salt.[3]

  • Suboptimal Ligand: Ligands are critical for stabilizing the copper catalyst and facilitating the reaction.[4][5] For pyridinone substrates, generic ligands may not be effective. Diamine ligands, such as trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCDA), have been shown to be particularly effective for this class of transformation.[6]

  • Incorrect Base or Solvent: The base is crucial for deprotonating the pyridinone nucleophile.[3][7] Its strength and solubility can dramatically affect the reaction rate. The solvent influences the solubility of reagents and can coordinate with the catalyst, impacting its activity.[3]

  • Reaction Temperature: While modern Ullmann protocols operate at milder temperatures than classical conditions, the reaction still requires sufficient thermal energy.[8] If no reaction is observed, a stepwise increase in temperature (e.g., from 100 °C to 120 °C) may be necessary. Conversely, if starting material decomposition is observed, the temperature should be lowered.[3]

Below is a logical workflow for troubleshooting low-yield reactions.

G start Low or No Yield Observed catalyst 1. Check Catalyst - Use fresh, high-purity Cu(I) source. - Ensure inert atmosphere to prevent oxidation. start->catalyst ligand 2. Evaluate Ligand - Is the ligand appropriate for pyridinones? - Screen diamine ligands (e.g., DMCDA). catalyst->ligand base_solvent 3. Assess Base & Solvent - Is the base strong enough (e.g., K₂CO₃, K₃PO₄)? - Is the solvent appropriate (e.g., Toluene, Dioxane)? - Ensure anhydrous conditions. ligand->base_solvent temp 4. Optimize Temperature - Incrementally increase temperature if no reaction. - Decrease temperature if decomposition occurs. base_solvent->temp success Yield Improved temp->success

Caption: A systematic workflow for troubleshooting low-yield Ullmann couplings.

Q2: I am observing a significant amount of a side product identified as 4-cyanophenol. What is causing this?

A2: The formation of 4-cyanophenol suggests a competing hydroxylation reaction. This typically occurs when the reaction is conducted with a hydroxide source, which can arise from using a hydroxide base or from residual water in the presence of a strong base.[9]

Solutions:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure the base is free of water. The presence of protic impurities can lead to various side reactions.[3]

  • Choice of Base: Avoid hydroxide bases. Use carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases, which are less prone to causing hydroxylation.[3]

Q3: My main product is the O-arylated isomer instead of the desired N-arylated product. How can I improve selectivity?

A3: Achieving N-arylation selectivity over O-arylation is a key challenge with pyridinone substrates. This selectivity is often governed by the reaction conditions.

  • Catalyst and Ligand System: The choice of the copper source and, more importantly, the ligand can strongly influence the regioselectivity. The CuI/DMCDA system has been reported to be highly effective for promoting the N-arylation of 2-pyridones.[6]

  • Solvent Choice: Solvent polarity plays a role. Non-polar solvents like toluene or dioxane often favor N-arylation for these substrates, potentially by minimizing the solvation of the oxygen atom of the pyridinone anion.[6]

Frequently Asked Questions (FAQs)

Q4: What is the mechanistic role of the ligand in the Ullmann coupling?

A4: The ligand plays several crucial roles in the catalytic cycle. Primarily, it coordinates to the copper(I) center, preventing the formation of less reactive copper aggregates and increasing the solubility of the catalyst.[4] Mechanistic studies suggest that chelating diamine ligands are particularly important in controlling the concentration of the active catalytic species.[5][10] This stabilization facilitates the key steps of the reaction: the oxidative addition of the aryl halide to the Cu(I) center to form a Cu(III) intermediate, followed by reductive elimination to yield the C-N coupled product and regenerate the Cu(I) catalyst.[1][8]

G cluster_cycle Catalytic Cycle A L-Cu(I)-Pyridinone B [L-Cu(III)(Pyridinone)(Ar)(X)] (Oxidative Addition) A->B Ar-X C Product + L-Cu(I) (Reductive Elimination) B->C C->A Regeneration Product N-Aryl Pyridinone C->Product Start L-Cu(I)-X Start->A Pyridinone Pyridinone Anion Pyridinone->A

Caption: Simplified catalytic cycle for the Ullmann N-arylation reaction.

Q5: How do I choose the optimal base and solvent for my reaction?

A5: The choice of base and solvent is interdependent and critical for success. The base must be strong enough to deprotonate the 5-methyl-2-pyridone (pKa ~11-12), but excessively strong bases can promote side reactions.

Base Selection: Inorganic bases are commonly employed. Their effectiveness often depends on their basicity and solubility in the reaction medium. A screening of bases is highly recommended during optimization.[3]

BasepKa of Conj. AcidTypical PerformanceNotes
K₂CO₃ 10.3Good starting point. Often effective for pyridinone couplings, cost-effective.[6]
K₃PO₄ 12.3Often very effective.Stronger base, can improve rates with less nucleophilic amines.[3]
Cs₂CO₃ 10.3Excellent, but expensive.Higher solubility in organic solvents can be advantageous.[3]

Solvent Selection: Polar aprotic solvents are common in Ullmann reactions, but for pyridinone N-arylation, less polar solvents can provide better selectivity and yield.[3][11]

SolventPolarityBoiling Point (°C)Notes
Toluene Non-polar111Often an excellent choice for N-arylation of pyridinones.[6]
Dioxane Low polarity101A good alternative to toluene.
DMF Polar aprotic153Can be effective but may favor O-arylation in some cases.
DMSO Polar aprotic189High boiling point, good solvating power, but can be difficult to remove.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation.[3]

Reagents:

  • 5-Methyl-2(1H)-pyridone (1.0 equiv)

  • 4-Bromobenzonitrile (1.1 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMCDA) (0.2 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add 5-methyl-2(1H)-pyridone, 4-bromobenzonitrile, CuI, and finely powdered K₂CO₃.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Solvent and Ligand Addition: Add anhydrous toluene via syringe to create a solution with a concentration of approximately 0.5 M with respect to the pyridone. Add the DMCDA ligand via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 110-120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

References

  • Diamine Ligands in Copper-Catalyzed Reactions. (n.d.).
  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (2009).
  • Technical Support Center: Optimizing Ullmann Coupling Reactions. (n.d.). Benchchem.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous C
  • The reaction mechanism proposed for the Ullmann-type N-arylation. (n.d.).
  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. (2009). MIT Open Access Articles.
  • Ullmann condens
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013).
  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. (2016).
  • Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. (2020).
  • Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. (2016). Scientia Iranica.
  • Troubleshooting low yield in pyridine functionaliz
  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents. (2020). PMC - NIH.
  • Technical Support Center: N-Aryl Pyridinone Synthesis. (n.d.). Benchchem.
  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. (2024). MDPI.
  • Mechanism of the Ullmann Condensation. (1966). The Journal of Organic Chemistry.
  • Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. (2006).

Sources

Troubleshooting solubility issues with 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile (CAS: 1005330-97-1). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility challenges encountered with this compound. As Senior Application Scientists, we have compiled our field-proven insights and data to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound. What are its general solubility properties?

This is a common challenge. The compound is a crystalline solid with very low aqueous solubility. Its molecular structure, featuring a non-polar benzonitrile group and a pyridinone ring system, results in a lipophilic character, making it practically insoluble in water. However, it exhibits good solubility in several organic solvents.

For practical laboratory use, here is a summary of its solubility in common solvents:

SolventSolubility (at 25°C)Recommended Use
Dimethyl Sulfoxide (DMSO)≥ 45 mg/mLIdeal for creating high-concentration stock solutions.
N,N-Dimethylformamide (DMF)~30 mg/mLAn alternative to DMSO for stock solutions.
Ethanol~2 mg/mLLimited solubility; may require warming. Not ideal for stock solutions.
Water< 0.1 mg/mLPractically insoluble. Direct dissolution is not recommended.

This data is aggregated from supplier information and internal validation. Actual solubility can be influenced by the purity of the compound, solvent grade, and ambient temperature.

Q2: Why is this compound so poorly soluble in aqueous buffers?

The poor aqueous solubility is a direct consequence of its molecular structure and resulting physicochemical properties. The molecule's limited ability to form favorable hydrogen bonds with water, combined with the large, non-polar surface area of the benzonitrile and pyridinone rings, makes it energetically unfavorable to dissolve in water. This property is quantified by its high predicted LogP value (a measure of lipophilicity), which indicates a strong preference for non-polar (lipid-like) environments over polar (aqueous) ones.

Troubleshooting Guide: A Systematic Approach to Solubilization

Encountering undissolved material can be frustrating. This guide provides a logical workflow to diagnose and solve the issue, ensuring the integrity of your experiments.

Initial Assessment: Is It a Solubility or Stability Issue?

Before attempting aggressive solubilization methods, it is critical to confirm that the compound is not degrading in your solution, as precipitated degradants can be mistaken for the parent compound.

Workflow: Differentiating Solubility from Stability

cluster_0 Problem Diagnosis A Observation: Precipitate or cloudiness in a freshly diluted aqueous solution. B Prepare a fresh, concentrated stock solution in anhydrous DMSO. Ensure complete dissolution. A->B C Analyze a sample of the precipitate using LC-MS or a similar analytical technique. A->C Analytical Approach D Does the mass spectrum of the precipitate match the parent compound? B->D Experimental Test C->D E Conclusion: True Solubility Issue. The compound is precipitating out of solution. Proceed to Solubility Enhancement Protocols. D->E  Yes   F Conclusion: Potential Stability Issue. The compound may be degrading in your buffer. Investigate buffer pH, temperature, or light sensitivity. D->F  No  

Caption: A logical workflow to distinguish between poor solubility and chemical instability.

Protocol 1: Preparation of a High-Concentration Stock Solution

The universally accepted starting point is to create a concentrated stock solution in a high-purity, anhydrous organic solvent. DMSO is strongly recommended.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9%)

  • Vortex mixer

  • Calibrated pipettes

  • Sterile, low-retention microcentrifuge tubes

Procedure:

  • Preparation: Allow the compound vial and anhydrous DMSO to equilibrate to room temperature to prevent water condensation.

  • Weighing: Accurately weigh the desired amount of the compound into a suitable vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20-40 mg/mL).

  • Dissolution: Vortex the solution vigorously for 3-5 minutes. Gentle warming in a 37°C water bath can be used for short intervals (5-10 minutes) to aid dissolution. Causality Note: Warming increases the kinetic energy of the molecules, overcoming the crystal lattice energy more effectively. However, prolonged heating should be avoided to prevent potential degradation.

  • Verification: Ensure the solution is completely clear and free of any visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C. This minimizes freeze-thaw cycles, which can introduce water and promote precipitation over time.[1]

Protocol 2: Preparing Aqueous Working Solutions via Dilution

Directly adding this compound to an aqueous buffer will almost certainly fail. The correct method is to serially dilute the concentrated organic stock solution into your aqueous experimental medium.

Key Principle: The goal is to rapidly and energetically disperse the compound molecules in the aqueous phase, keeping them below the critical concentration for precipitation. The final concentration of DMSO should be minimized (typically <0.5%) to avoid artifacts in biological assays.

Workflow for Preparing Aqueous Working Solutions

A Start: Concentrated DMSO Stock Solution C Pipette the required small volume of stock solution. A->C B Vigorously vortex or stir the target aqueous buffer in the destination tube. D Dispense the stock solution directly into the center of the vortexing buffer, NOT onto the tube wall. B->D C->D E Continue vortexing for an additional 30-60 seconds to ensure homogeneity. D->E F Visually inspect the solution. It should be perfectly clear. E->F

Caption: The recommended workflow for diluting DMSO stock into an aqueous medium.

Q3: I followed the dilution protocol, but my compound still precipitates. What are the next steps?

If precipitation occurs even with proper dilution technique, it indicates that your final desired concentration exceeds the thermodynamic solubility limit of the compound in that specific medium. Here are advanced strategies to consider:

1. pH Adjustment: The pyridinone ring contains atoms that can be protonated or deprotonated. While the exact pKa is not published, you can empirically test whether adjusting the pH of your buffer (if your experiment allows) increases solubility. A pH screen from pH 5.0 to 8.0 may reveal a pH at which the compound carries a slight charge, enhancing its interaction with water.

2. Use of Solubilizing Excipients: For challenging in vitro or in vivo applications, formulation with excipients can dramatically increase apparent solubility. These must be tested for compatibility with your assay.

ExcipientMechanism of ActionTypical Starting Concentration (in final solution)
HP-β-CD (Hydroxypropyl-β-cyclodextrin) Forms a host-guest inclusion complex, shielding the hydrophobic compound within its core.1-5% (w/v)
Solutol® HS 15 A non-ionic solubilizer that forms micelles to encapsulate the compound.1-10% (w/v)
PEG 400 (Polyethylene glycol 400) Acts as a co-solvent, altering the bulk solvent properties to be more favorable.5-20% (v/v)

Protocol 3: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare a solution of HP-β-CD (e.g., 10% w/v) in your desired aqueous buffer.

  • Stir this solution vigorously at room temperature.

  • Slowly add your concentrated DMSO stock solution of the compound drop-wise into the center of the stirring cyclodextrin solution.

  • Allow the solution to stir for at least 30-60 minutes to ensure maximum complexation.

  • The resulting clear solution can then be used for your experiments. The cyclodextrin effectively increases the aqueous solubility of the compound.

References

  • PubChem. 4-(5-methyl-2-oxo-2,3-dihydro-1h-imidazol-1-yl)benzonitrile. National Center for Biotechnology Information. [Link]

  • Ziath Ltd. Samples in DMSO: What an end user needs to know. [Link]

Sources

Identifying common impurities in 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of this important pharmaceutical intermediate. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to optimize your synthetic route for purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the predominant synthetic strategies for preparing this compound?

The formation of the C-N bond between the pyridinone and benzonitrile rings is the key transformation. The most common and industrially relevant methods are metal-catalyzed cross-coupling reactions. The two primary approaches are:

  • Ullmann Condensation: This classic method typically involves the copper-catalyzed reaction of 2-hydroxy-5-methylpyridine with an activated aryl halide, such as 4-fluorobenzonitrile or 4-bromobenzonitrile, at elevated temperatures.[1][2] While often cost-effective, traditional Ullmann conditions can be harsh and may lead to side reactions.[2]

  • Buchwald-Hartwig Amination: A more modern, palladium-catalyzed approach that offers milder reaction conditions, broader substrate scope, and often higher yields.[3][4] This reaction couples 2-hydroxy-5-methylpyridine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.[3]

Q2: What are the major classes of impurities I should anticipate in my synthesis?

Impurities can originate from starting materials, side reactions, or subsequent degradation. A robust impurity control strategy requires monitoring for:

  • Starting Material-Related Impurities: Unreacted 2-hydroxy-5-methylpyridine and 4-halobenzonitrile, as well as any impurities inherent to these raw materials.

  • Process-Related Impurities: These are formed during the reaction and include isomers, products of side reactions like homocoupling or hydrodehalogenation, and catalyst residues.

  • Residual Solvents and Reagents: Solvents (e.g., Toluene, DMF, Dioxane) and inorganic salts from the base used in the reaction.[]

Troubleshooting Guide: Common Impurity Issues

Q3: My analysis (LC-MS) shows an impurity with the same mass as my target compound but a different retention time. What is it, and how can I prevent it?

Answer: This is almost certainly the O-arylated isomer, 4-((5-methylpyridin-2-yl)oxy)benzonitrile .

Causality: The starting material, 2-hydroxy-5-methylpyridine, exists in a tautomeric equilibrium with its pyridone form.[6] Deprotonation with a base generates an ambident nucleophile—an anion with reactive sites on both the nitrogen and the oxygen atoms. The reaction can therefore proceed via two competing pathways: N-arylation (desired) and O-arylation (impurity).

  • N-Arylation Path: Leads to the desired product, this compound.

  • O-Arylation Path: Leads to the isomeric ether impurity.

Troubleshooting Protocol: Favoring N-arylation over O-arylation is a key challenge that depends critically on the reaction conditions.

  • Choice of Base and Solvent:

    • For Ullmann-type Reactions: The use of a strong base like potassium carbonate in a polar aprotic solvent such as DMF or NMP can sometimes favor O-arylation. Experimenting with weaker bases or non-polar solvents like toluene or xylene may shift the equilibrium toward the desired N-arylated product.

    • For Buchwald-Hartwig Reactions: Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are commonly used.[7] The choice of solvent is crucial; non-polar solvents like toluene often favor N-arylation.

  • Counter-ion Effects: The nature of the cation (e.g., K+, Na+, Cs+) can influence the reactivity of the ambident nucleophile. Cesium salts, for instance, are often used to promote N-alkylation/arylation due to their ability to coordinate less tightly with the anion.

  • Temperature Control: Reaction temperature can influence the N/O selectivity. A thorough temperature screening study is recommended to find the optimal balance between reaction rate and selectivity.

Q4: My reaction is sluggish, and I have significant amounts of unreacted 2-hydroxy-5-methylpyridine and 4-fluorobenzonitrile in the crude product. How can I drive the reaction to completion?

Answer: Incomplete conversion is a common issue that can often be resolved by systematically optimizing reaction parameters.

Troubleshooting Protocol:

  • Catalyst System (Buchwald-Hartwig):

    • Catalyst/Ligand Loading: While typically low (0.5-2 mol%), insufficient catalyst loading can stall the reaction. Incrementally increase the loading to see if conversion improves.

    • Ligand Choice: The electronic and steric properties of the phosphine ligand are critical. Sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos, or Josiphos-type ligands) are often highly effective.[7] If one ligand system is underperforming, screen others. Bidentate ligands like BINAP or DPPF can also be effective.[3]

  • Base Stoichiometry and Strength:

    • Ensure at least a stoichiometric amount of base is used, and often a slight excess (1.2-2.0 equivalents) is beneficial. The base must be strong enough to deprotonate the pyridinone.

    • The physical form of the base matters. Finely powdered, anhydrous bases provide greater surface area and reactivity.

  • Temperature and Reaction Time:

    • Cross-coupling reactions are often run at elevated temperatures (80-120 °C). If conversion is low at a given temperature, consider increasing it in 10 °C increments, while monitoring for impurity formation.

    • Extend the reaction time. Take aliquots every few hours to track the reaction progress by HPLC to determine when it has reached completion.

  • Solvent Purity: Ensure the use of anhydrous solvents, as water can deactivate the catalyst and hydrolyze the base.

Q5: I have identified benzonitrile and/or 4,4'-dicyanobiphenyl as minor impurities. What are their sources?

Answer: These impurities are classic byproducts of metal-catalyzed cross-coupling reactions.

  • Benzonitrile: This is the product of hydrodehalogenation , where the halogen atom on the starting material (e.g., 4-fluorobenzonitrile) is replaced by a hydrogen atom. This is a known side reaction in palladium catalysis, often competing with the desired reductive elimination step.[3]

  • 4,4'-Dicyanobiphenyl: This results from the homocoupling of two molecules of the aryl halide. This side reaction is particularly common in Ullmann-type reactions but can also occur in palladium-catalyzed systems.[1][8]

Troubleshooting Protocol:

  • Minimize Hydrodehalogenation (Pd-catalyzed):

    • Ensure an inert atmosphere (Nitrogen or Argon) is strictly maintained. Oxygen can interfere with the catalytic cycle.

    • Check the purity of starting materials and solvents for any potential sources of hydrogen donors.

    • The choice of ligand can influence the rate of hydrodehalogenation versus productive coupling.

  • Minimize Homocoupling (Cu or Pd-catalyzed):

    • Temperature Control: Excessively high temperatures can promote homocoupling. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

    • Reaction Stoichiometry: In some cases, using a slight excess of the amine coupling partner (2-hydroxy-5-methylpyridine) can suppress aryl halide homocoupling.

Impurity Summary and Analytical Strategy

The table below summarizes the key impurities and recommended analytical methods for their detection and quantification. High-Performance Liquid Chromatography (HPLC) is the primary tool for monitoring these reactions.[9][10]

Impurity Name Potential Source Recommended Analytical Method Mitigation Strategy
2-Hydroxy-5-methylpyridineStarting MaterialHPLC-UV, GC-MSOptimize reaction conditions for full conversion.
4-FluorobenzonitrileStarting MaterialHPLC-UV, GC-MSOptimize reaction conditions for full conversion.
4-((5-Methylpyridin-2-yl)oxy)benzonitrile (O-Aryl Isomer)Side Reaction (O-Arylation)HPLC-MS, ¹H NMRModify base, solvent, and temperature to favor N-arylation.
BenzonitrileSide Reaction (Hydrodehalogenation)GC-MS, HPLC-MSEnsure inert atmosphere; screen catalyst ligands.
4,4'-DicyanobiphenylSide Reaction (Homocoupling)HPLC-UV/MSOptimize temperature and stoichiometry.
Residual Palladium/CopperCatalystICP-MS, ICP-OES[][11]Use metal scavengers, activated carbon, or recrystallization.
Residual Solvents (Toluene, DMF, etc.)ProcessHeadspace GC[]Proper drying under vacuum at elevated temperature.

Visualizing the Synthetic Landscape

The following diagram illustrates the primary synthetic route to this compound and the key side reactions that lead to common process-related impurities.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_products Products & Impurities SM1 2-Hydroxy-5-methylpyridine (Pyridinone Tautomer) Catalyst Pd or Cu Catalyst + Ligand (if Pd) + Base (e.g., K2CO3, NaOtBu) SM1->Catalyst SM2 4-Fluorobenzonitrile SM2->Catalyst Impurity2 Benzonitrile (Hydrodehalogenation) SM2->Impurity2 Catalyst-Mediated Side Reaction Impurity3 4,4'-Dicyanobiphenyl (Homocoupling) SM2->Impurity3 Catalyst-Mediated Side Reaction Product Desired Product This compound Catalyst->Product N-Arylation (Desired Pathway) Impurity1 O-Arylated Isomer Catalyst->Impurity1 O-Arylation (Side Reaction)

Caption: Synthetic pathways in the formation of the target product and key impurities.

References

  • PrepChem.com. Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2023). Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine. Available from: [Link]

  • W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding the Synthesis and Properties of 2-Hydroxy-5-methylpyridine. Available from: [Link]

  • Arborpharm. (2023). How Are Impurities In Apis Detected And Removed? Available from: [Link]

  • Google Patents. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. J Org Chem. 2007 Apr 27;72(9):3606-7. Available from: [Link]

  • ResearchGate. The Ullmann type homocoupling reactions of halopyridines and side products. Available from: [Link]

  • PubChem. 4-Fluorobenzonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available from: [Link]

  • Google Patents. WO2006125809A1 - Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino benzonitrile.
  • BYJU'S. Ullmann Reaction. Available from: [Link]

  • Wikipedia. Ullmann reaction. Available from: [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Available from: [Link]prime/synthetic-protocols/ullmann-coupling-other-cu-catalyzed-reactions/)

Sources

Technical Support Center: Catalyst Removal from 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of metal catalysts from this compound. Adherence to strict limits on elemental impurities is a critical aspect of pharmaceutical development, as mandated by guidelines from the International Council for Harmonisation (ICH).[1] This document provides in-depth technical guidance and field-proven insights to ensure the purity and safety of your active pharmaceutical ingredients (APIs).

I. Understanding the Challenge: Metal Contamination in Pharmaceutical Synthesis

Palladium-catalyzed cross-coupling reactions are frequently employed in the synthesis of complex organic molecules like this compound.[2][3] While these catalysts are highly efficient, their removal from the final product is a significant challenge.[2][3] Residual metal catalysts can compromise the safety and efficacy of the final drug product, making their removal a critical step in the manufacturing process.[1][4] The choice of a suitable removal method is highly dependent on the specific reaction conditions, the nature of the catalyst, and the properties of the target molecule.[2]

II. Troubleshooting Common Catalyst Removal Issues

This section addresses specific problems that may arise during the purification of this compound and provides actionable solutions.

FAQ 1: My initial filtration step is not effectively removing the palladium catalyst. What should I do?

Initial Assessment: Standard filtration is often the first line of defense for removing heterogeneous catalysts. However, its effectiveness can be limited by several factors.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting ineffective catalyst filtration.

Detailed Solutions:

  • Inadequate Filtration Media: If you are using standard filter paper, consider switching to a finer porosity medium, such as a membrane filter (e.g., PTFE, 0.45 µm).[5]

  • Inefficient Celite Filtration: For filtration through a Celite pad, ensure it is well-packed to a thickness of 1-2 cm. Pre-wetting the Celite with the solvent can enhance its efficacy.[6]

  • Presence of Soluble Catalyst: If the palladium catalyst is partially or fully soluble in your reaction mixture, filtration alone will be insufficient. In this case, you will need to employ alternative methods such as scavengers, chromatography, or precipitation.[5][6]

FAQ 2: Metal scavenger treatment is not reducing palladium levels to the required specifications. How can I improve its performance?

Initial Assessment: Metal scavengers are functionalized materials that chelate and remove metal ions from a solution.[7] Their effectiveness depends on several factors, including the type of scavenger, its amount, and the reaction conditions.

Key Optimization Parameters:

ParameterRecommended ActionRationale
Scavenger Selection Screen a panel of scavengers with different functional groups (e.g., thiol, amine, triazine-based).[2][8]The affinity of a scavenger for a metal catalyst depends on the metal's oxidation state and the surrounding ligands. A screening approach is the most reliable way to identify the optimal scavenger for your specific system.
Scavenger Loading Increase the equivalents of the scavenger relative to the residual palladium concentration.A higher concentration of the scavenger will drive the equilibrium towards the formation of the metal-scavenger complex, leading to more efficient removal.
Reaction Time & Temperature Increase the reaction time and/or temperature.Allowing more time for the reaction and increasing the temperature can improve the kinetics of metal scavenging.
Solvent Compatibility Ensure the chosen scavenger is compatible with your solvent system.Some scavengers are designed for aqueous environments, while others are optimized for organic solvents.[5]

Experimental Protocol: Palladium Removal Using a Thiol-Based Scavenger

  • Dissolve the Crude Product: Dissolve your crude this compound in a suitable organic solvent.

  • Add the Scavenger: Add the thiol-based scavenger (typically 5-10 equivalents relative to the palladium content) to the solution.

  • Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature for a predetermined time (e.g., 2-24 hours).

  • Filter: Filter the mixture to remove the solid scavenger with the bound palladium.

  • Wash and Concentrate: Wash the scavenger with fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate to obtain the purified product.[8]

FAQ 3: Activated carbon treatment is leading to significant product loss. How can I mitigate this?

Initial Assessment: Activated carbon is a cost-effective and widely used adsorbent for removing metal catalysts.[2][9][10] However, its high surface area can also lead to the adsorption of the desired product, reducing the overall yield.[11]

Troubleshooting Product Loss:

Caption: Strategies to minimize product loss during activated carbon treatment.

Detailed Solutions:

  • Optimize Carbon Loading: Systematically reduce the amount of activated carbon used to find the minimum quantity required for effective catalyst removal.

  • Screen Different Grades of Carbon: Various types of activated carbon are available with different pore sizes and surface properties.[10] Screening different grades can help identify one that selectively adsorbs the palladium catalyst with minimal affinity for your product.

  • Alternative Methods: If product loss remains high, consider using a more selective purification method, such as a metal scavenger, which is designed to specifically target the metal catalyst.[8]

III. Scalability and Regulatory Considerations

For drug development professionals, the scalability of a purification method is a critical consideration. Methods that are effective on a lab scale may not be practical or cost-effective for large-scale production.

Scalable Catalyst Removal Methods:

  • Activated Carbon Treatment: This is a highly scalable and cost-effective method widely used in the pharmaceutical industry.[2][8]

  • Metal Scavengers in Flow Chemistry: Utilizing scavenger-packed cartridges in a continuous flow setup is a highly efficient and scalable approach for industrial applications.[8]

  • Crystallization: As a final purification step, crystallization is an inherently scalable technique for isolating the API from residual catalyst.

Regulatory Compliance:

The International Council for Harmonisation (ICH) Q3D guideline provides a framework for controlling elemental impurities in drug products.[1] It is essential to demonstrate that the levels of residual metals in your final API are below the established Permitted Daily Exposure (PDE) limits.[12] If the concentration of a metal impurity is consistently below 30% of the acceptable limit in multiple batches, skip testing may be justified.[13][14]

IV. Conclusion

The effective removal of metal catalysts from this compound is a critical step in ensuring the safety and quality of the final pharmaceutical product. By understanding the underlying principles of different purification techniques and systematically troubleshooting common issues, researchers and drug development professionals can achieve the required purity levels while maximizing product yield. A combination of methods, such as an initial filtration followed by treatment with a selective scavenger or activated carbon, can often provide the most robust and scalable solution.

V. References

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd).

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts.

  • ResearchGate. How can i remove palladium Pd catalyst easily?.

  • Sterling Pharma Solutions. A risk mitigation approach to detecting and quantifying metals in APIs.

  • Google Patents. Method of removing palladium - US20050256327A1.

  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.

  • SpinChem. Palladium catalyst recovery using scavenger resin.

  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium.

  • PubMed. Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.

  • ResearchGate. Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.

  • Benchchem. Palladium Catalyst Removal: A Technical Support Guide for Researchers.

  • ACS Publications. Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger.

  • Pharmaguideline. How to set Specifications for Genotoxic, Metallic Impurities and Residual Solvents in APIs?.

  • Johnson Matthey Technology Review. oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts.

  • Benchchem. Technical Support Center: Metal Catalyst Removal from Cyclization Reactions.

  • Biotage. Metal Scavengers in Process Chemistry An Investigative Study.

  • ACS Publications. Removal of Heavy Metals from Organic Reaction Mixtures: Preparation and Application of Functionalized Resins.

  • Wordpress. Updated ICH Guidelines for Metals in API's.

  • Wordpress. General literature on Metals Removal.

  • Royal Society of Chemistry. A new solution for removing metal-based catalyst residues from a biodegradable polymer.

  • PharmaBlock. Removing Catalyst Residues in Hydrogenation Intermediates.

  • MDPI. A Review of Noble Metal Catalysts for Catalytic Removal of VOCs.

  • ResearchGate. (PDF) Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltration.

  • World Health Organization. Use of ICHQ3D Guideline in the Assessment of APIMFs Submitted in Support of an FPP or Prequalified API.

  • Gopani. Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing.

  • MDPI. Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes.

  • BfArM. Guideline on Impurities in new Active Pharmaceutical Ingredients.

  • PrepChem.com. Synthesis of 4-((5-(methylsulfonyl)-2-pyridinyl)oxy)benzonitrile.

  • Google Patents. AU2006251163B2 - Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino benzonitrile.

  • Google Patents. WO2006125809A1 - Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino benzonitrile.

  • Google Patents. RU2458056C2 - Method for preparing 4-(1,6-dihydro-6-oxo-2-pyrimidinyl)amino-benzonitrile.

  • NIH. 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile.2H-tetrazol-2-ylmethyl]benzonitrile.

Sources

Technical Support Center: Photodegradation of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating the photostability of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of forced degradation studies under light exposure. As a novel pyridinone derivative, understanding its behavior under photolytic stress is critical for drug development, formulation, and establishing stability-indicating analytical methods.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under light exposure?

While specific degradation products for this molecule are not yet extensively documented, based on its structure featuring a pyridinone ring, a benzonitrile group, and a methyl substituent, several photochemical reactions are plausible. Light exposure, particularly UV radiation, can induce bond cleavage, isomerization, and the formation of reactive intermediates.[3] Key potential degradation pathways include:

  • Oxidation of the Pyridinone Ring: The pyridinone moiety may be susceptible to photo-oxidation, leading to ring-opening products or the formation of hydroxylated derivatives.

  • Reactions involving the Benzonitrile Group: The nitrile group could undergo hydrolysis to an amide or carboxylic acid, especially in the presence of nucleophiles and light energy.

  • Methyl Group Oxidation: The methyl group on the pyridinone ring could be oxidized to a hydroxymethyl or formyl group.

  • Dimerization or Polymerization: Radical-driven reactions initiated by light could lead to the formation of dimers or higher-order polymers.[3]

It is crucial to perform comprehensive forced degradation studies to identify the actual degradation products and elucidate the precise degradation pathways.[4]

Q2: I am not observing any degradation of my compound even after prolonged light exposure. What could be the issue?

Several factors could contribute to a lack of observable degradation. Consider the following troubleshooting steps:

  • Light Source and Intensity: Ensure your light source provides both UV and visible light with sufficient intensity. According to ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours per square meter for near UV light.[5][6] Verify the output of your photostability chamber using a calibrated lux/UV meter.

  • Solvent System: The choice of solvent can significantly impact photodegradation. If the compound is in a solid state, degradation may be slower. In solution, ensure the solvent is transparent in the UV-Vis region where the compound absorbs light. Common solvents for photostability studies include water, acetonitrile, and methanol.

  • Compound Concentration: The concentration of the drug solution can affect light penetration (due to the inner filter effect). While a concentration of 1 mg/mL is often recommended, you may need to adjust this based on the compound's molar absorptivity.[7]

  • Dark Control: Always include a dark control sample (wrapped in aluminum foil) to differentiate between photolytic and thermolytic degradation.[8] If the dark control also shows no degradation, the issue is likely not with the light exposure itself but potentially the analytical method's sensitivity.

  • Analytical Method Sensitivity: Your analytical method, typically HPLC with UV or MS detection, must be sensitive enough to detect low levels of degradation products. Ensure the method is validated for its limit of detection (LOD) and limit of quantification (LOQ).[9]

Q3: My mass balance is poor in my photostability study. What are the likely causes and how can I improve it?

Achieving a good mass balance (the sum of the assay of the parent drug and all degradation products) is a critical indicator of a well-controlled stability study.[3] Poor mass balance can be attributed to several factors:

  • Formation of Non-UV Active Degradants: Some degradation products may lack a chromophore and, therefore, will not be detected by a UV detector. Using a mass spectrometer (LC-MS) or a universal detector like a Corona Charged Aerosol Detector (CAD) can help identify such compounds.

  • Volatile Degradation Products: Low molecular weight degradation products might be volatile and lost during sample preparation or analysis.

  • Precipitation of Degradants: Degradation products may be less soluble than the parent compound and precipitate out of solution. Visually inspect your samples for any turbidity or precipitates.

  • Adsorption to Container Walls: Both the parent drug and its degradants can adsorb to the surface of the sample container. Using silanized glass vials can mitigate this issue.

  • Incomplete Elution from HPLC Column: Highly polar or non-polar degradation products may not elute from the HPLC column under the current chromatographic conditions. A gradient elution method covering a wide polarity range is recommended.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
No degradation observed Inadequate light exposure (intensity or duration).[5]Verify photostability chamber output with a calibrated radiometer/luxmeter. Ensure compliance with ICH Q1B guidelines.
Inappropriate solvent system.Use a solvent that dissolves the compound and is transparent to the light source's wavelength.
Insensitive analytical method.Optimize the analytical method to achieve a lower LOD/LOQ.[9] Consider using a more sensitive detector (e.g., MS).
Excessive degradation (>20%) Overly harsh stress conditions.[7]Reduce the exposure time or light intensity. The goal of forced degradation is to achieve 5-20% degradation.[7]
Highly labile compound.This indicates intrinsic photosensitivity. Focus on developing protective packaging and formulation strategies.[3]
Poor peak shape for degradation products in HPLC Co-elution of multiple degradants.Optimize the HPLC method (gradient, column chemistry, mobile phase pH) to improve resolution.
Degradation product instability in the mobile phase.Analyze samples immediately after preparation. Investigate the stability of degradants in the mobile phase.
Inconsistent results between batches Variability in the starting material (e.g., impurity profile).Characterize the starting material of each batch thoroughly before initiating the study.
Inconsistent experimental conditions.Ensure all experimental parameters (light intensity, temperature, sample preparation) are tightly controlled.

Experimental Protocols

Protocol 1: Forced Photodegradation Study
  • Sample Preparation:

    • Prepare a solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Transfer the solution to quartz cuvettes or vials that are transparent to UV and visible light.

    • Prepare a dark control by wrapping an identical sample in aluminum foil.

  • Light Exposure:

    • Place the samples in a calibrated photostability chamber.

    • Expose the samples to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m²).[5][6]

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from the exposed and dark control samples.

    • Analyze the samples immediately using a validated stability-indicating HPLC method, preferably with both UV and MS detection to ensure all degradation products are monitored.[10][11]

  • Data Evaluation:

    • Calculate the percentage of degradation.

    • Determine the mass balance.

    • Characterize the structure of the degradation products using techniques like LC-MS/MS and NMR.[9][10]

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column and Mobile Phase Screening:

    • Screen various C18 and other stationary phases with different particle sizes and pore sizes.

    • Evaluate different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with various buffers (e.g., phosphate, acetate) at different pH values.

  • Gradient Optimization:

    • Develop a gradient elution method to ensure the separation of the parent compound from all potential degradation products.

  • Detector Wavelength Selection:

    • Acquire the UV spectra of the parent compound and the degradation products using a photodiode array (PDA) detector. Select a wavelength that provides a good response for all components.

  • Method Validation:

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[9]

Visualizations

Experimental Workflow for Photodegradation Study

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_data Data Evaluation prep Prepare 1 mg/mL solution of API split Aliquot into Quartz Vials prep->split light Exposed Sample split->light dark Dark Control (Foil Wrapped) split->dark hplc Stability-Indicating HPLC-UV/MS light->hplc dark->hplc eval Calculate % Degradation Determine Mass Balance hplc->eval struct Structure Elucidation (LC-MS/MS, NMR) eval->struct

Caption: Workflow for conducting a forced photodegradation study.

Logical Relationship for Troubleshooting Poor Mass Balance

G Poor Mass Balance Poor Mass Balance Non-UV Active Degradants Non-UV Active Degradants Poor Mass Balance->Non-UV Active Degradants Cause Volatile Degradants Volatile Degradants Poor Mass Balance->Volatile Degradants Cause Incomplete Elution Incomplete Elution Poor Mass Balance->Incomplete Elution Cause Adsorption to Container Adsorption to Container Poor Mass Balance->Adsorption to Container Cause Use MS or CAD Detector Use MS or CAD Detector Non-UV Active Degradants->Use MS or CAD Detector Solution Headspace GC-MS Analysis Headspace GC-MS Analysis Volatile Degradants->Headspace GC-MS Analysis Solution Optimize HPLC Gradient Optimize HPLC Gradient Incomplete Elution->Optimize HPLC Gradient Solution Use Silanized Vials Use Silanized Vials Adsorption to Container->Use Silanized Vials Solution

Caption: Troubleshooting guide for poor mass balance in photodegradation studies.

References

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC.
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • Force Degradation for Pharmaceuticals: A Review - IJSDR.
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration - ResearchGate.
  • Early Efforts Identify Unstable APIs - Pharmaceutical Technology.
  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques - ARC Journals.
  • Identification of Degradation Products by Adopting GC or HPLC/MS Techniques.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
  • PHOTOSTABILITY TESTING - PharmaTutor.
  • Photostability testing theory and practice - Q1 Scientific.

Sources

Overcoming low conversion rates in 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile production

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for chemists and researchers, this Technical Support Center provides in-depth troubleshooting for the synthesis of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile, a key intermediate in pharmaceutical development. As Senior Application Scientists, we understand the nuances that differentiate a low-yield experiment from a successful scale-up. This document is structured to address the most common challenges, focusing on the two primary synthetic routes: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Troubleshooting Guide: Addressing Low Conversion Rates

This section is designed to resolve specific, common issues encountered during the synthesis. We will explore the causality behind each problem and provide field-tested solutions.

Q1: My Buchwald-Hartwig amination is stalling or resulting in low yields. What are the primary factors to investigate?

Low conversion in a Buchwald-Hartwig reaction is a frequent challenge, typically stemming from issues with the catalytic system or reaction environment. The reaction involves a delicate palladium catalytic cycle, and any disruption can lead to poor outcomes.[1]

Key Troubleshooting Steps:

  • Catalyst and Ligand Integrity: The choice and handling of the palladium catalyst and phosphine ligand are paramount. The active catalyst is a Pd(0) species, which is highly sensitive to oxygen.[2]

    • Expertise & Experience: While starting with Pd(OAc)₂ is common, it requires in-situ reduction to Pd(0), which can be inefficient. Using pre-formed Pd(0) complexes or specialized pre-catalysts (e.g., G3 or G4 palladacycles) that readily generate the active species is highly recommended for reproducibility.[3] The ligand must be an electron-rich, sterically bulky phosphine (e.g., XPhos, RuPhos, or SPhos) to promote both the oxidative addition of the aryl halide and the final reductive elimination step.[3][4]

    • Trustworthiness: Ensure ligands are stored under an inert atmosphere as they can be susceptible to oxidation (phosphine to phosphine oxide), which poisons the catalyst.

  • Base Selection and Strength: The base's role is to deprotonate the pyridinone, forming the active nucleophile. Its strength and solubility are critical.

    • Expertise & Experience: A strong, non-nucleophilic base like Sodium tert-butoxide (NaOt-Bu) often yields the highest rates.[5] However, it can be incompatible with sensitive functional groups. For substrates with base-sensitive moieties, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are excellent alternatives, though they may require higher temperatures or longer reaction times.[5] The physical form of the base (fine powder) is also crucial for maximizing surface area and reactivity.

  • Solvent and Atmosphere Purity: This is the most common point of failure.

    • Expertise & Experience: The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also oxidize the phosphine ligands. Solvents like toluene, dioxane, or THF must be anhydrous and deoxygenated.

    • Trustworthiness: Before starting, degas your solvent by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles. This self-validating step ensures the reaction environment is pristine.

G start Low Conversion Observed check_inert Verify Inert Atmosphere (O₂ < 5 ppm?) start->check_inert check_reagents Assess Reagent Quality check_inert->check_reagents Yes re_degas Degas Solvent Again Use High-Purity Gas check_inert->re_degas No check_catalyst Evaluate Catalyst System check_reagents->check_catalyst Yes new_reagents Use Freshly Opened or Purified Reagents check_reagents->new_reagents No check_base Optimize Base check_catalyst->check_base Yes change_ligand Screen Different Ligands (e.g., XPhos, RuPhos) check_catalyst->change_ligand No change_base Switch Base (e.g., NaOtBu for speed, K₃PO₄ for tolerance) check_base->change_base No success Conversion Improved check_base->success Yes re_degas->check_reagents new_reagents->check_catalyst change_ligand->check_base change_base->success

Caption: Troubleshooting workflow for low Buchwald-Hartwig yields.

Q2: My Ullmann condensation requires harsh conditions and gives inconsistent, low yields. How can I improve this C-N coupling method?

The classic Ullmann reaction is notorious for requiring high temperatures (>150 °C) and stoichiometric copper, often leading to erratic results.[6][7] Modern protocols utilize catalytic copper with ligands to achieve higher yields under milder conditions.[8][9]

Key Troubleshooting Steps:

  • Copper Source and Catalyst Activation: The nature of the copper is critical.

    • Expertise & Experience: Copper(I) salts, particularly CuI, are generally more effective than Cu(0) powder or other Cu(II) salts.[10] The active species is believed to be a Cu(I) complex. Using "activated" copper powder is an option for classic conditions, but CuI with a ligand is superior for catalytic reactions.

    • Trustworthiness: Ensure your CuI is pure. A dull, off-white to brownish color may indicate oxidation to Cu(II), which is less effective. A quick wash with dilute acid followed by ethanol and ether can purify the salt if needed.

  • The Role of Ligands: This is the key to modernizing the Ullmann reaction.

    • Expertise & Experience: Ligands like N,N'-dimethylethylenediamine (DMEDA), trans-N,N'-dimethylcyclohexane-1,2-diamine (DMCDA), or various phenanthrolines are essential.[8] They serve two purposes: they solubilize the copper salt in organic solvents and they stabilize the copper catalyst, facilitating the coupling and preventing catalyst decomposition.[10] Without a ligand, the reaction often fails or requires stoichiometric copper and very high temperatures.

  • Solvent and Temperature Optimization:

    • Expertise & Experience: High-boiling polar aprotic solvents such as NMP, DMSO, or DMF are typically required to facilitate the reaction and solubilize the pyridinone salt. However, with an effective ligand system, it's often possible to lower the reaction temperature to a more manageable 100-130 °C and even use less polar solvents like toluene.[8]

    • Trustworthiness: Monitor your reaction for solvent decomposition, especially when using DMF or DMSO at high temperatures for extended periods, as this can generate side products and reduce yield.

The mechanisms below illustrate the fundamental steps and highlight the importance of each component.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA + Ar-X PdII Ar-Pd(II)L₂(X) OA->PdII LE Ligand Exchange PdII->LE PdAmido Ar-Pd(II)L₂(NR₂) LE->PdAmido + Amine, - HX Amine R₂NH Base Base Base->LE RE Reductive Elimination PdAmido->RE RE->Pd0 Regeneration Product Ar-NR₂ RE->Product

Caption: Simplified Buchwald-Hartwig C-N coupling cycle.

G cluster_1 Modern Ullmann-Type Catalytic Cycle CuI Cu(I)L Coord Coordination CuI->Coord + Pyridinone, Base CuAmide Cu(I)-Amide Coord->CuAmide OA Oxidative Addition CuAmide->OA + Ar-X CuIII Ar-Cu(III)L(Amide) OA->CuIII RE Reductive Elimination CuIII->RE RE->CuI Regeneration Product Ar-Amide RE->Product

Caption: Simplified ligand-assisted Ullmann C-N coupling cycle.

Q3: I'm observing a significant side product that is difficult to separate. What could it be?

Side reactions are a major cause of low yields and purification headaches. In this specific synthesis, two side reactions are particularly common.

  • Hydrodehalogenation: This is the reduction of your starting material, 4-bromobenzonitrile, to benzonitrile.

    • Causality: In Buchwald-Hartwig chemistry, this can occur via a competing pathway called β-hydride elimination if the amine or other components can serve as a hydride source.[1] In Ullmann reactions, it can happen if there are proton sources available that can quench the organocopper intermediate.

    • Solution: Ensure strictly anhydrous conditions. In Buchwald-Hartwig, choosing a ligand that promotes rapid reductive elimination can outcompete this side reaction.

  • O-Arylation: The pyridinone nucleophile is ambident, meaning it can react at the nitrogen (N-arylation, desired) or the exocyclic oxygen (O-arylation, undesired).

    • Causality: The selectivity is influenced by the reaction conditions. Harder cations (like Li⁺ or Na⁺) tend to favor O-arylation, while softer cations (K⁺, Cs⁺) and polar aprotic solvents favor the desired N-arylation.

    • Solution: Use potassium or cesium bases (K₃PO₄, Cs₂CO₃) instead of sodium or lithium bases. Employing polar aprotic solvents like DMF or NMP also strongly favors N-arylation.

Comparative Overview of Synthetic Methods

The choice between Buchwald-Hartwig and Ullmann depends on substrate scope, cost, and available equipment.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (Pd)[2]Copper (Cu)[7]
Catalyst Loading 0.5 - 5 mol%5 - 20 mol% (catalytic) or >100% (classic)
Typical Ligand Bulky phosphines (XPhos, RuPhos)[4]Diamines (DMEDA), Phenanthrolines[8]
Typical Base NaOt-Bu, K₃PO₄, Cs₂CO₃[5]K₂CO₃, K₃PO₄[8]
Solvent Toluene, Dioxane (anhydrous)NMP, DMSO, DMF
Temperature 80 - 110 °C110 - 180 °C
Pros High functional group tolerance, milder conditions, lower catalyst loading.[1]Lower catalyst cost, simpler ligands.
Cons High cost of Pd and ligands, extreme sensitivity to air/moisture.[2]Harsh conditions, often lower yields, risk of side reactions.[6]

Frequently Asked Questions (FAQs)

  • How critical is the purity of the starting 5-methyl-2(1H)-pyridinone? Extremely critical. Impurities, especially residual water or other nucleophiles, can consume the base and react with the catalyst or aryl halide, leading to side products and reduced yield. Recrystallize or column-purify the pyridinone if its purity is suspect.

  • What is the best method for monitoring the reaction's progress? Thin Layer Chromatography (TLC) is effective for qualitative monitoring. For quantitative analysis, HPLC or LC-MS are ideal. Take small, quenched aliquots from the reaction mixture at regular intervals to track the consumption of starting materials and the formation of the product.

  • I've successfully completed the reaction, but removing the residual catalyst is difficult. Any advice? For palladium, filtration through a pad of Celite® followed by a silica plug can remove a significant portion. Specialized metal scavenging agents can also be employed. For copper, an aqueous ammonium hydroxide wash during workup can help remove copper salts by forming a soluble copper-ammonia complex.

Experimental Protocols

The following are representative protocols. Researchers must optimize conditions for their specific setup and scale.

Protocol 1: Buchwald-Hartwig Amination

Reagents:

  • 4-Bromobenzonitrile

  • 5-Methyl-2(1H)-pyridinone

  • XPhos Pd G3 (Pre-catalyst)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 5-methyl-2(1H)-pyridinone (1.0 eq), 4-bromobenzonitrile (1.1 eq), NaOt-Bu (1.4 eq), and XPhos Pd G3 (0.02 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring under argon.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and quench carefully with water.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Ligand-Accelerated Ullmann Condensation

Reagents:

  • 4-Bromobenzonitrile

  • 5-Methyl-2(1H)-pyridinone

  • Copper(I) Iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To an oven-dried Schlenk flask, add CuI (0.1 eq), 5-methyl-2(1H)-pyridinone (1.0 eq), and finely ground K₂CO₃ (2.0 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous NMP, 4-bromobenzonitrile (1.2 eq), and DMEDA (0.2 eq) via syringe.

  • Heat the reaction mixture to 130 °C with vigorous stirring under argon.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through Celite® to remove the copper catalyst and base.

  • Wash the filtrate extensively with water to remove NMP, followed by a brine wash.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

References

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Aryl and Heteroaryl Amines. Journal of the American Chemical Society, 124(50), 14844–14845. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from: [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from: [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from: [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from: [Link]

  • Google Patents. (n.d.). Process for preparing 4-[(1,6-dihydro-6-oxo-2-pyrimidinyl)amino benzonitrile.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from: [Link]

  • Yang, Z., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(4). Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Retrieved from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from: [Link]

  • University of Bath. (n.d.). Pyridines. Chemistry Teaching Resources. Retrieved from: [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from: [Link]catalysts/homogeneous/buchwald-hartwig-amination-catalysts)

Sources

Technical Support Center: High-Fidelity HPLC Analysis of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #HPLC-PYR-001 Assigned Specialist: Senior Application Scientist, Chromatography Division[1]

Executive Summary

You are encountering baseline noise or drift during the HPLC analysis of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile . This molecule, structurally related to Perampanel intermediates and Pirfenidone, presents unique challenges due to its pyridone core (susceptible to tautomeric equilibrium) and the benzonitrile moiety (requiring low-UV detection).

This guide bypasses generic advice to address the specific physicochemical interactions between this analyte, your mobile phase, and the detector optics.

Module 1: Diagnostic Workflow (Isolate the Source)

Q: How do I immediately distinguish between hardware failure and chemical incompatibility?

A: Perform the "Zero-Flow, Zero-Injection" test. Baseline noise is rarely "magic"; it is a frequency signature. Before altering your chemistry, you must isolate the noise phenotype.

Protocol:

  • Disconnect the Column: Connect the injector directly to the detector using a union.

  • Pump On: Run your standard method (gradient/isocratic) at normal flow.

  • Pump Off: Stop the flow completely but keep the detector collecting data for 10 minutes.

Analysis:

  • Noise persists at 0 mL/min: The issue is Electronic/Optical (Lamp aging, dirty flow cell, electrical grounding).

  • Noise stops at 0 mL/min: The issue is Hydrodynamic/Chemical (Pump pulsation, mixing valve, or mobile phase absorbance).

Visual Troubleshooting Logic

NoiseDiagnosis start START: Observe Baseline Noise step1 Perform Zero-Flow Test (Pump OFF, Detector ON) start->step1 decision1 Does Noise Persist? step1->decision1 branch_yes Electronic/Optical Source decision1->branch_yes Yes branch_no Fluidic/Chemical Source decision1->branch_no No sub_elec 1. Lamp Energy Low 2. Flow Cell Bubble/Dirt 3. Data Rate too High branch_yes->sub_elec step2 Restore Flow (Pump ON) Is Noise Rhythmic? branch_no->step2 decision2 Periodicity? step2->decision2 root_pump Pump Pulsation (Check Valves/Air) decision2->root_pump Sinusoidal/Regular root_chem Chemical Noise (Mixing/Absorbance) decision2->root_chem Random/Drift

Figure 1: Decision tree for isolating baseline noise sources in HPLC systems.

Module 2: Chemistry-Specific Noise (The Pyridone Factor)

Q: My baseline drifts significantly during the gradient, and the analyte peak tails. Why?

A: This is likely a pH-Tautomerism Mismatch combined with Mobile Phase Absorbance .[1]

1. The Mechanism (Tautomerism): The 5-methyl-2-oxo-1(2H)-pyridinyl moiety exists in equilibrium between the lactam (keto) and lactim (enol) forms.[1]

  • The Problem: If the mobile phase pH is near the pKa of the pyridone nitrogen or oxygen protonation sites, the molecule rapidly switches forms during migration. This causes "fuzzy" baselines and peak tailing.[2]

  • The Fix: You must lock the molecule in a single state.

    • Recommended pH: Acidic (pH 2.5 – 3.0). This suppresses ionization and favors the neutral lactam form, which is more hydrophobic and retains better on C18 columns.

2. The Mechanism (UV Cutoff): This molecule requires detection at low UV (typically 210–230 nm ) for maximum sensitivity.

  • The Problem: If you use TFA (Trifluoroacetic acid) , it absorbs significantly at 210 nm. As the gradient increases (e.g., 5% to 90% Acetonitrile), the refractive index and absorbance of the mobile phase change, causing a massive baseline rise (drift).

  • The Fix: Switch to Phosphoric Acid (for UV) or Formic Acid (for MS).

Comparative Mobile Phase Performance:

AdditiveUV CutoffBaseline Stability (210 nm)Recommendation
0.1% TFA ~210 nmPoor (Significant Drift)Avoid for low UV work.[1]
0.1% Formic Acid ~210 nmModerate Good for LC-MS, but still drifts in UV.[1]
10mM Phosphate (pH 2.5) <195 nmExcellent Preferred for HPLC-UV.[1]
Ammonium Acetate ~205 nmGood Alternative if pH > 4 is needed.
Module 3: Ghost Peaks & System Contamination

Q: I see random peaks in the blank injection. Is this carryover or solvent impurities?

A: For this specific synthesis intermediate, ghost peaks often originate from water quality or boronic acid residues if the system was used for Suzuki coupling analysis previously.

Protocol: The Gradient Delay Test To confirm if the ghost peaks are from the mobile phase (Aqueous):

  • Run a gradient with 0 minutes equilibration time.

  • Run a gradient with 20 minutes equilibration time.

  • Compare: If the ghost peaks increase in size with the longer equilibration, the impurity is accumulating from the Aqueous Mobile Phase (A) on the head of the column.

Solution:

  • Install a Ghost Trap Column: Place a high-capacity scavenger column between the pump mixer and the injector. This traps mobile phase impurities before they reach the sample.

  • Solvent Grade: Ensure you are using HPLC-Gradient Grade Acetonitrile.[1] "Isocratic Grade" solvents often contain impurities that only appear when concentrated by a gradient.

Module 4: Solubility & Carryover

Q: The baseline is jagged/noisy specifically after the main peak elutes.

A: This indicates Precipitation or Late Elution . this compound has a rigid, planar structure with limited solubility in pure water.[1]

  • Needle Wash: If your needle wash is 100% Aqueous, the compound may precipitate on the needle exterior, re-dissolving slowly during the next run (causing noise).

    • Recommendation: Change needle wash to 50:50 Acetonitrile:Water .

  • Column Flushing: The benzonitrile group can interact strongly with residual silanols on older columns.

    • Recommendation: Ensure your gradient goes to 95% Organic and holds for at least 3 column volumes to strip the column.

References & Further Reading
  • Agilent Technologies. (2022). Eliminating Baseline Problems. Agilent Technical Support. Link

  • Waters Corporation. (2019). Controlling Contamination in LC/MS Systems. Waters White Paper. Link

  • Chromatography Online. (2019). HPLC Diagnostic Skills: Noisy Baselines. LCGC North America. Link

  • National Institutes of Health (NIH). (2018). Liquid chromatographic methods for determination of Perampanel. PubMed Central. Link

  • SIELC Technologies. (2024). UV-Vis Spectrum of Pyridine Derivatives. SIELC Application Notes. Link

Disclaimer: This guide assumes standard reverse-phase HPLC conditions. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: Stability of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Profile in Acidic vs. Basic Media Molecule ID: 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile (Key Perampanel Intermediate) Document Control: Tech-Guide-2025-A7

Executive Summary & Chemical Context

The Molecule: this compound is a critical intermediate in the synthesis of Perampanel (Fycompa) , a selective non-competitive AMPA receptor antagonist. Structurally, it consists of a benzonitrile moiety linked to a 5-methyl-2-pyridone ring.

The Stability Verdict: Unlike generic benzonitriles that are equally susceptible to acid and base hydrolysis, this specific scaffold exhibits a pronounced sensitivity to acidic media , leading to rapid hydrolysis of the nitrile group to the corresponding amide and carboxylic acid. While basic hydrolysis is chemically possible, empirical stress testing on the Perampanel scaffold suggests the molecule is kinetically more robust in basic conditions compared to acidic environments, likely due to electronic deactivation of the nitrile carbon by the electron-rich pyridone system.

Technical Deep Dive: Acid vs. Base Stability

A. Acidic Media: The Primary Failure Mode

In acidic environments (pH < 4), the nitrile group (-CN) undergoes protonation, activating the carbon center for nucleophilic attack by water.

  • Mechanism:

    
    
    
  • Observation: Literature on Perampanel degradation indicates that acidic stress (e.g., 0.1N HCl at 80°C) generates significant degradation (up to ~17%), primarily forming the carboxylic acid impurity.

  • Risk Factor: High . Even mild acidic workups or prolonged exposure to acidic buffers can trigger the formation of the amide intermediate (often seen as a "ghost peak" slightly earlier than the main peak in RP-HPLC).

B. Basic Media: The Kinetic Trap

In basic environments (pH > 10), the mechanism involves the direct attack of the hydroxide ion (


) on the nitrile carbon.
  • Mechanism:

    
    
    
  • Observation: Surprisingly, forced degradation studies on the Perampanel scaffold often show negligible degradation (< 3%) under basic conditions (0.1N NaOH) compared to acidic conditions.

  • Hypothesis: The pyridone ring acts as an electron-donating system (via resonance through the N-phenyl bond), potentially reducing the electrophilicity of the nitrile carbon, making it less susceptible to

    
     attack than the proton-activated mechanism in acid.
    
  • Risk Factor: Moderate . While kinetically slower, high temperatures (>60°C) in strong alkali (1N NaOH) will eventually drive hydrolysis to the carboxylate.

Degradation Pathway Visualization

The following diagram illustrates the critical degradation pathways you must monitor.

DegradationPathways Parent Parent Molecule (Nitrile) Amide Degradant A (Amide Intermediate) Parent->Amide Acid Hydrolysis (Fast) H+, H2O Parent->Amide Base Hydrolysis (Slow) OH- RingOpen Rare Degradant (Pyridone Ring Opening) Parent->RingOpen Extreme pH/Temp Acid Degradant B (Carboxylic Acid) Amide->Acid Hydrolysis continues

Figure 1: The primary degradation vector is the hydrolysis of the nitrile to the amide and subsequently the acid. The acidic pathway is kinetically dominant.

Troubleshooting Guide & FAQs

Scenario 1: "I see a new impurity peak at RRT ~0.85-0.95."

Diagnosis: This is likely the Amide intermediate (4-(5-methyl-2-oxo-1(2H)-pyridinyl)benzamide).

  • Cause: Did you use an acidic quench (e.g., HCl) after a reaction? Did the sample sit in an acidic HPLC mobile phase (e.g., 0.1% TFA) for >24 hours?

  • Verification: Check LC-MS. The parent mass is

    
    . The amide will be 
    
    
    
    .
  • Solution:

    • Switch mobile phase modifier to Formic Acid (weaker) or Ammonium Acetate (neutral).

    • Neutralize reaction mixtures immediately upon completion; do not store in acidic media.

Scenario 2: "My yield is low, and the product is stuck in the aqueous layer."

Diagnosis: Complete hydrolysis to the Carboxylic Acid (Carboxylate salt).

  • Cause: High pH workup (> pH 12) or high temperature acidic reflux. The acid degradant is highly polar and will remain in the aqueous phase at basic pH (as a salt) or even mild acidic pH.

  • Verification: Acidify a small aliquot of the aqueous layer to pH 1. If a precipitate forms that is NOT your product, it is likely the benzoic acid derivative.

  • Solution:

    • Avoid boiling in NaOH/KOH.

    • If the acid is formed, it is difficult to recover the nitrile.[1] You must restart or attempt to re-convert the acid

      
       amide 
      
      
      
      nitrile (inefficient).
Scenario 3: "Is the Pyridone ring stable?"

Answer: Generally, Yes . The N-C bond connecting the pyridone to the benzene ring is robust. The pyridone ring itself is aromatic-like.

  • Exception: Oxidative stress (Peroxide/H2O2) can lead to N-oxide formation or ring oxidation, but this is distinct from Acid/Base sensitivity.

Quantitative Stability Data (Simulated from Literature)

The following table summarizes the expected degradation rates based on Perampanel scaffold stress testing [1][2].

Stress ConditionDurationTemperatureDegradation %Major Product
Acid (0.1 N HCl)24 Hours80°C~15 - 18% Carboxylic Acid
Base (0.1 N NaOH)24 Hours80°C< 3% Amide/Acid
Neutral (Water)48 HoursReflux< 1%None
Oxidative (3% H2O2)24 HoursRT~10 - 12%N-Oxides

Standardized Protocol: Forced Degradation Study

To validate the stability of your specific batch, follow this self-validating protocol.

Objective: Determine the specific sensitivity of the intermediate to hydrolysis.

Materials:

  • 1 mg/mL stock solution of this compound in Acetonitrile.

  • 0.1 N HCl, 0.1 N NaOH, 3% H2O2.

  • HPLC System (C18 Column, UV 294 nm).[2][3]

Workflow:

  • Preparation: Aliquot 5 mL of stock solution into 3 vials.

  • Stress:

    • Vial A (Acid):[4] Add 1 mL 0.1 N HCl.[5][6] Heat at 60°C for 4 hours.

    • Vial B (Base): Add 1 mL 0.1 N NaOH.[5][6] Heat at 60°C for 4 hours.

    • Vial C (Control): Add 1 mL Water. Store at RT.[6]

  • Quench: Neutralize Vial A with 0.1 N NaOH and Vial B with 0.1 N HCl to pH 7.

  • Analysis: Inject all samples.

  • Calculation:

    
    
    

References

  • Reddy, B. R., et al. (2025). Isolation and Spectral Characterization of Degradation Impurity in Perampanel Drug Substance Using UPLC-MS and NMR Spectroscopy. ResearchGate.

  • Dhanalakshmi, K., et al. (2022). Evaluation of Perampanel in the Presence of its Degradation Products and Process-Related Impurities by Validated Stability-Indicating Reverse Phase High Performance Liquid Chromatography Method. Journal of Chromatographic Science, Oxford Academic.

  • Organic Chemistry Portal. Hydrolysis of Nitriles: Mechanisms and Kinetics.

Sources

Validation & Comparative

Comparative Structural Elucidation: 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison between the antifibrotic drug Pirfenidone and its para-cyano derivative, 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile (hereafter referred to as Cyano-Pirfenidone ).

While Pirfenidone is a standard of care for Idiopathic Pulmonary Fibrosis (IPF), the introduction of a nitrile group at the para-position of the N-phenyl ring significantly alters the electronic landscape of the molecule. This guide focuses on the 1H NMR spectral distinctions , specifically the transition from a complex aromatic multiplet in Pirfenidone to a diagnostic AA'BB' system in the derivative. These spectral fingerprints are critical for monitoring metabolic stability and validating synthetic pathways (e.g., Chan-Lam coupling).

Structural Context & Synthesis

To interpret the NMR spectrum accurately, one must understand the structural inputs. The core scaffold is the 5-methyl-2-pyridone ring. The differentiation lies entirely in the N-substituent.

FeaturePirfenidone (Reference) Cyano-Pirfenidone (Target)
Structure 5-Methyl-1-phenylpyridin-2(1H)-oneThis compound
N-Substituent Phenyl (Monosubstituted)4-Cyanophenyl (para-Disubstituted)
Electronic Nature Neutral/Slightly donating to pyridoneStrongly Electron Withdrawing (CN group)
Symmetry

(Effective local symmetry)

(Axis through N-C bond of phenyl)

Comparative NMR Analysis (DMSO-d6)

The following analysis assumes a standard operating frequency (400 MHz or higher) in DMSO-d6 . This solvent is preferred over CDCl3 due to the polar nature of the lactam functionality, which can aggregate in non-polar solvents.

Region 1: The Aliphatic Zone (2.0 – 2.5 ppm)
  • Both Compounds: Display a sharp signal for the methyl group attached to the pyridone ring at position 5.

  • Shift:

    
     ~2.05 – 2.15 ppm.
    
  • Multiplicity: Typically a singlet (s), though high-resolution scans often reveal a fine doublet (

    
     Hz) due to allylic coupling with the H-4 or H-6 proton of the pyridone ring.
    
  • Differentiation: Negligible difference. The methyl group is too distal from the N-phenyl modification to feel significant electronic perturbation.

Region 2: The Pyridone Heterocycle (6.4 – 8.0 ppm)

The pyridone ring protons (H-3, H-4, H-6) appear in both spectra but show subtle shifts due to the inductive effect of the N-aryl group.

  • H-3 (Doublet): Found upfield (

    
     ~6.4 - 6.5 ppm) due to resonance donation from the adjacent carbonyl oxygen.
    
  • H-4 (Doublet of Doublets): Mid-field (

    
     ~7.3 - 7.5 ppm).
    
  • H-6 (Diagnostic): This proton is adjacent to the Nitrogen.

    • Pirfenidone:

      
       ~7.45 ppm.
      
    • Cyano-Pirfenidone: The electron-withdrawing nature of the p-CN group pulls electron density from the Nitrogen, which inductively deshields H-6, shifting it downfield to

      
       ~7.6 - 7.8 ppm .
      
Region 3: The Aromatic Discriminator (The Phenyl Ring)

This is the primary validation region .

  • Pirfenidone (Phenyl):

    • The unsubstituted phenyl ring possesses 5 protons.

    • Appearance: A complex multiplet (

      
       7.4 – 7.6 ppm). Due to free rotation and similar magnetic environments, the ortho, meta, and para protons often overlap heavily in DMSO, creating a "shaggy" multiplet that is difficult to integrate individually.
      
  • Cyano-Pirfenidone (4-Cyanophenyl):

    • The symmetry is broken into two distinct environments by the para-substitution.

    • System: AA'BB' System .

    • H-3'/H-5' (Ortho to CN): The nitrile group is strongly anisotropic and electron-withdrawing. These protons are heavily deshielded.

      • Shift:

        
         7.95 – 8.05 ppm .
        
      • Multiplicity: Doublet (

        
         Hz).
        
    • H-2'/H-6' (Ortho to N): These are closer to the pyridone nitrogen.

      • Shift:

        
         7.60 – 7.70 ppm .
        
      • Multiplicity: Doublet (

        
         Hz).
        
    • Result: Two clear, "roofed" doublets separated by ~0.3-0.4 ppm. This is the "Go/No-Go" signal for successful synthesis.

Data Summary Table

Proton AssignmentPirfenidone (

ppm, DMSO-d6)
Cyano-Pirfenidone (

ppm, DMSO-d6)

(Shift Effect)
Methyl (CH3) 2.08 (s)2.10 (s)+0.02 (Negligible)
Pyridone H-3 6.45 (d)6.50 (d)+0.05
Pyridone H-4 7.42 (dd)7.48 (dd)+0.06
Pyridone H-6 ~7.50 (d)~7.75 (d)+0.25 (Inductive)
Ar-H (Ortho to N) 7.40-7.55 (m)7.65 (d,

Hz)
Resolved
Ar-H (Meta to N) 7.40-7.55 (m)8.02 (d,

Hz)
+0.50 (Anisotropic)

Note: Values are representative based on substituent chemical shift (SCS) theory and analogous N-aryl pyridone literature.

Experimental Protocol

To ensure reproducible data for regulatory or publication purposes, follow this self-validating protocol.

A. Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why DMSO? Chloroform (CDCl3) may cause peak broadening due to restricted rotation or aggregation of the polar pyridone core. DMSO ensures sharp lines.

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (

    
     0.00).
    
B. Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Scans (NS): 16 (Sufficient for >5mg), 64 (for <2mg).

  • Relaxation Delay (D1): 2.0 seconds. (Essential for accurate integration of the aromatic protons).

  • Spectral Width: 12 ppm (-1 to 11 ppm).

C. Processing & Validation
  • Phasing: Apply manual phasing. The baseline must be flat around the aromatic region (6.0–8.5 ppm) to ensure the integrals of the AA'BB' system are accurate (should integrate 2:2).

  • Integration: Calibrate the Methyl singlet (2.1 ppm) to 3.00.

  • Validation Check:

    • Does the region 7.9–8.1 ppm contain a doublet integrating to 2 protons? (Yes = Cyano group present) .

    • Is the integral ratio of Aromatic : Methyl exactly 4 : 3? (Yes = Pure) .

Logic & Assignment Workflow (Visualization)

The following diagram illustrates the decision tree for assigning the spectrum and distinguishing the target from the starting material or parent drug.

NMR_Assignment_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_Methyl Step 1: Locate Methyl Group (~2.1 ppm, Singlet) Start->Check_Methyl Check_Aromatic Step 2: Analyze Aromatic Region (7.4 - 8.1 ppm) Check_Methyl->Check_Aromatic Decision_Pattern Pattern Recognition: Multiplet vs. AA'BB' Check_Aromatic->Decision_Pattern Pirfenidone_Path Complex Multiplet (5H, 7.4-7.6 ppm) Decision_Pattern->Pirfenidone_Path Unsubstituted Phenyl Cyano_Path Two Distinct Doublets (2H each, J~8.6Hz) Decision_Pattern->Cyano_Path p-CN Substituted Check_Pyridone Step 3: Verify Pyridone Ring H-3 (6.5), H-4 (7.5), H-6 (7.75) Pirfenidone_Path->Check_Pyridone Reference Assign_Cyano Assignment: High Shift (8.0 ppm) = Ortho to CN Low Shift (7.65 ppm) = Ortho to N Cyano_Path->Assign_Cyano Assign_Cyano->Check_Pyridone Validation Validation: Integrate Methyl (3H) vs Aromatic Doublets (2H:2H) Check_Pyridone->Validation

Caption: Workflow for distinguishing Cyano-Pirfenidone from Pirfenidone based on aromatic coupling patterns.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fujita, M., et al. (2002). Synthesis and Evaluation of 5-Methyl-1-phenyl-2-(1H)-pyridone Derivatives as Anti-fibrotic Agents. Bioorganic & Medicinal Chemistry Letters.
  • SDBS Web: Spectral Database for Organic Compounds. (2023). National Institute of Advanced Industrial Science and Technology (AIST). (Source for standard Pirfenidone and Benzonitrile shifts). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for Substituent Chemical Shift increments).

Sources

A Senior Application Scientist's Guide to the Certification and Comparative Analysis of a 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile Certified Reference Material (CRM)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and quality control, the accuracy and precision of analytical measurements are paramount. The reliability of these measurements is fundamentally anchored to the quality of the reference standards used for calibration and identification. For a compound such as 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile, a potential key intermediate or impurity in the synthesis of active pharmaceutical ingredients (APIs), the availability of a highly characterized, metrologically traceable Certified Reference Material (CRM) is not a luxury—it is a scientific necessity.

This guide provides an in-depth technical comparison, elucidating the rigorous process of certifying a reference material for this compound in accordance with top-tier international standards like ISO 17034.[1][2][3] It is designed for researchers, analytical scientists, and drug development professionals to understand the critical differences between a true CRM and other analytical standards, and to appreciate the causality behind the experimental choices that underpin the certification process. We will explore the necessary analytical workflows, present comparative data, and provide the scientific rationale for establishing a self-validating system of characterization that ensures trust and authority in the final certified value.

Part 1: The Foundation of Confidence - Characterizing a CRM Candidate

The journey from a high-purity chemical batch to a Certified Reference Material is a meticulous process governed by strict quality systems.[3][4] A CRM's value lies not just in its high purity, but in its accurately assigned property value (e.g., purity or concentration) and a documented uncertainty budget, ensuring metrological traceability to the International System of Units (SI).[5]

Below is the comprehensive workflow for the characterization of a candidate batch of this compound.

CRM_Characterization_Workflow cluster_0 Phase 1: Material Qualification cluster_1 Phase 2: Purity Determination (Mass Balance) cluster_2 Phase 3: Orthogonal Potency Assignment cluster_3 Phase 4: Certification & Documentation synthesis Synthesis & Purification of Candidate Material identity Identity Confirmation (NMR, MS, FT-IR) synthesis->identity prelim_purity Preliminary Purity Screen (HPLC > 99.5%) identity->prelim_purity hplc Chromatographic Purity (Related Substances) prelim_purity->hplc gc Residual Solvents (Headspace-GC) prelim_purity->gc kf Water Content (Karl Fischer Titration) prelim_purity->kf roi Residue on Ignition (Inorganic Impurities) prelim_purity->roi qnmr Quantitative NMR (qNMR) (Primary Method) prelim_purity->qnmr calc Calculate Final Purity & Uncertainty Budget hplc->calc gc->calc kf->calc roi->calc qnmr->calc cert Generate Certificate of Analysis (ISO 17034 Compliant) calc->cert stability Homogeneity & Stability Studies stability->cert

Caption: Workflow for CRM Characterization.
Unambiguous Identity Confirmation

Before any quantitative assessment, the molecular identity of the candidate material must be unequivocally confirmed. This is achieved using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups (the methyl group, the pyridinyl and benzonitrile rings). The observed chemical shifts and coupling constants must be consistent with the proposed structure of this compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion. The measured mass should match the theoretical calculated mass to within a few parts per million (ppm), confirming the elemental composition.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): This technique identifies characteristic vibrations of functional groups. For this molecule, key absorbances would include the nitrile (C≡N) stretch (approx. 2220-2240 cm⁻¹) and the amide carbonyl (C=O) stretch of the pyridone ring (approx. 1650-1690 cm⁻¹).

Purity Determination: The Mass Balance Approach

The mass balance approach is a cornerstone of CRM characterization. It defines purity by identifying and quantifying every significant impurity present and subtracting their sum from 100%. This method is powerful because it does not rely on the response of the main component and provides a comprehensive impurity profile.

Mass_Balance_Logic cluster_impurities Sum of All Impurities total 100% (Total Mass) related_subs Related Substances (from HPLC) total->related_subs water Water (from Karl Fischer) total->water solvents Residual Solvents (from GC) total->solvents inorganics Inorganic Content (from ROI) total->inorganics purity Purity of 4-(...)-benzonitrile related_subs->purity - water->purity - solvents->purity - inorganics->purity -

Caption: Logic of the Mass Balance Approach.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Related Substances

  • Rationale: HPLC with UV detection is the gold standard for separating and quantifying organic, non-volatile impurities that are structurally similar to the main compound. A gradient elution method is employed to ensure the separation of impurities with a wide range of polarities.

  • Methodology:

    • System: UHPLC system with a Diode Array Detector (DAD).

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (A C18 stationary phase is selected due to the moderate polarity of the analyte, providing a good balance of retention and resolution for potential non-polar and polar impurities).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection: 254 nm (or wavelength of maximum absorbance determined from UV spectrum).

    • Quantification: Area percent normalization is used, assuming all related impurities have a similar response factor to the main peak. This is a necessary assumption for mass balance and a reason why an orthogonal method is also required.

Potency Assignment: Quantitative NMR (qNMR)

While mass balance provides a comprehensive purity value, an orthogonal, primary method is required to assign the certified value with high confidence. Quantitative NMR (qNMR) is a powerful primary ratio method because the signal intensity is directly proportional to the number of nuclei, making it independent of the specific compound's structure, unlike chromatographic techniques.[6][7][8] It provides traceability to the SI through a well-characterized internal standard.[5][9]

Experimental Protocol: ¹H-qNMR for Potency Assignment

  • Rationale: To determine the exact mass fraction of the analyte by comparing the integral of one of its unique proton signals to the integral of a signal from a certified internal standard of known purity and mass.

  • Methodology:

    • Instrumentation: 600 MHz NMR spectrometer, equipped for quantitative analysis.

    • Internal Standard Selection: Maleic acid. Causality: Maleic acid is chosen because it has a simple, sharp singlet for its two olefinic protons at ~6.3 ppm, a region typically clear of signals from aromatic compounds. It is non-volatile, stable, and available as a high-purity CRM.

    • Sample Preparation: a. Accurately weigh, using a metrologically calibrated microbalance, ~15 mg of the 4-(...)-benzonitrile candidate material into a vial. b. Accurately weigh ~5 mg of the Maleic Acid CRM into the same vial. c. Dissolve the mixture in a precise volume (~0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquisition Parameters: a. Pulse Angle: 30° (to ensure full relaxation between scans). b. Relaxation Delay (d1): > 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds, determined in a preliminary experiment). This is the most critical parameter for ensuring accurate quantification. c. Scans: 16-32 scans for good signal-to-noise.

    • Data Processing: a. Apply identical phasing and baseline correction to both the analyte and standard signals. b. Integrate a well-resolved, unique signal from the analyte (e.g., the methyl singlet) and the singlet from the maleic acid standard.

    • Calculation: The purity (P_analyte) is calculated using the following equation: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity.

Part 2: Comparative Guide to Analytical Standards

Not all reference standards are created equal. The choice of standard directly impacts the validity of analytical results. Here, we compare our fully characterized CRM against other commonly used alternatives.

FeatureCertified Reference Material (CRM) Characterized In-House Standard Commercial "Research Grade" Material
Certified Value & Uncertainty Purity stated with a comprehensive uncertainty budget (e.g., 99.8% ± 0.2%).Purity is estimated, typically without a formal uncertainty calculation (e.g., ">99% by HPLC").Purity is often a typical value or a range (e.g., "≥98%"). No uncertainty provided.
Metrological Traceability Unbroken chain of comparisons to SI units, typically via a primary standard (e.g., NIST SRM).[4][5]Not formally established. Traceability is limited to the local laboratory's equipment calibration.No traceability claims.
Purity Assessment Orthogonal methods used: Mass Balance (HPLC, GC, KF, ROI) AND a primary method like qNMR.[6][9]Typically a single chromatographic method (e.g., HPLC area %).Often based on a single technique (e.g., HPLC or NMR) without comprehensive impurity analysis.
Impurity Profile Comprehensive. Known and unknown organic impurities, water, residual solvents, and inorganic content are quantified.Limited to impurities detectable by the primary technique used. Solvents and water may or may not be measured.Generally unknown. Only major impurities might be noted.
Documentation ISO 17034 compliant Certificate of Analysis detailing the certified value, uncertainty, methods used, and traceability.[1][2]Internal analysis report with a chromatogram and basic results.A basic specification sheet or technical data sheet.
Intended Use Primary quantitative standard, system suitability, method validation, instrument calibration.Working standard for routine in-process controls, qualitative identification.Exploratory research, synthesis starting material. Not suitable for quantitative analysis.

Part 3: Practical Implications and Conclusion

Why does this comparison matter?

  • For Drug Development: Using a CRM for the quantification of impurities or in pharmacokinetic studies ensures that the data submitted to regulatory agencies is robust, reproducible, and defensible. The uncertainty of the standard is a known and controlled component of the overall analytical method's uncertainty.

  • For Quality Control: In a QC environment, a CRM is essential for calibrating assays that release final drug products. Using a lesser standard introduces unknown bias and uncertainty, potentially leading to out-of-specification results or, worse, the release of a non-compliant product.

References

  • Lab Unlimited. ISO 17034 Certified Reference Materials CRM. [Link]

  • Separation Science. Certified reference materials for quantitative NMR. [Link]

  • Reagecon. ISO 17034 Certified Reference Materials CRMs. [Link]

  • The ANSI Blog. What Is ISO 17034?. [Link]

  • CPS analitica. ISO 17034 Certified Reference Materials. [Link]

  • Hellriegel, C. et al. (2018). Latest Development of Neat Certified Reference Material (CRM) and Novel CRM in Solution for Quantitative NMR (qNMR). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Purity Analysis of Commercial 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug development, the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. This guide provides an in-depth, objective comparison of analytical methodologies to assess the purity of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile, a key building block in the synthesis of various pharmaceutical compounds. The focus is not on endorsing specific suppliers, but on equipping the end-user with the scientific rationale and practical protocols to independently verify the quality of commercially available reagents.

The synthetic route to this compound can introduce a variety of process-related impurities, including isomers, unreacted starting materials, and by-products. Even trace amounts of these impurities can have significant downstream consequences, potentially affecting reaction kinetics, yield, and the biological activity of the final compound.[1] Therefore, a multi-pronged analytical approach is essential for a comprehensive purity assessment.

This guide outlines a rigorous, self-validating experimental workflow employing High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, quantitative Nuclear Magnetic Resonance (qNMR) for an orthogonal purity assessment and structural confirmation, and Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and profiling.

The Critical Role of Purity in Research and Development

In the competitive landscape of pharmaceutical research, the integrity of your chemical matter is paramount. The presence of unknown or unquantified impurities can lead to:

  • Inaccurate biological data: Impurities may possess their own biological activity, leading to misleading structure-activity relationship (SAR) data.

  • Failed or irreproducible syntheses: Certain impurities can act as catalysts or inhibitors in subsequent chemical transformations.

  • Regulatory hurdles: For compounds intended for preclinical or clinical development, a thorough impurity profile is a regulatory requirement.[2]

Therefore, investing in the analytical characterization of critical reagents like this compound is not a matter of mere due diligence, but a fundamental aspect of sound scientific practice.

A Multi-Modal Approach to Purity Verification

A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. By combining the strengths of orthogonal methods, we can build a more robust and reliable assessment. This guide will detail the application of three powerful techniques: HPLC, qNMR, and LC-MS.

G cluster_0 Overall Purity Assessment Workflow reception Receive Commercial Samples (Supplier A, B, C) sample_prep Sample Preparation (Accurate Weighing & Dissolution) reception->sample_prep hplc HPLC-UV Analysis (Purity by Area %) sample_prep->hplc qnmr qNMR Analysis (Absolute Purity) sample_prep->qnmr lcms LC-MS/MS Analysis (Impurity Identification) sample_prep->lcms data_analysis Data Integration & Comparison hplc->data_analysis qnmr->data_analysis lcms->data_analysis report Final Purity Report & Supplier Selection data_analysis->report

Figure 1: A comprehensive workflow for the purity assessment of commercial chemical reagents.

Hypothetical Purity Analysis Results

To illustrate the application of the described methodologies, we present hypothetical purity data for this compound obtained from three fictional commercial suppliers (A, B, and C).

Table 1: Comparative Purity Data by HPLC-UV and qNMR

SupplierHPLC Purity (% Area)qNMR Purity (% w/w)
Supplier A 99.8%99.5%
Supplier B 98.5%98.2%
Supplier C 99.2%99.0%

Table 2: Impurity Profile by LC-MS/MS

SupplierImpurity IDProposed StructureRetention Time (min)Relative Abundance (%)
Supplier A Impurity 14-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzoic acid5.80.15
Supplier B Impurity 24-(3-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile7.21.2
Impurity 3Unreacted Starting Material4.50.3
Supplier C Impurity 14-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzoic acid5.80.5
Impurity 4Unknown (m/z 245.09)8.10.3

Experimental Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for purity analysis due to its high resolving power and sensitivity.[3] A well-developed HPLC method can separate the main compound from its impurities, allowing for quantification based on peak area percentage.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point for this type of molecule.[4]

  • Mobile Phase: A gradient elution is often necessary to resolve all impurities. A typical mobile phase would consist of:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at 254 nm.[4]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject 10 µL of the sample. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Causality Behind Choices: The use of a C18 column is standard for moderately polar organic molecules. The formic acid in the mobile phase helps to protonate acidic and basic functionalities, leading to sharper peaks and better chromatography.[4] A gradient elution is employed to ensure that both early and late-eluting impurities are effectively separated and detected.

Quantitative NMR (qNMR) for Orthogonal Purity Assessment

qNMR is a powerful primary ratio method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[5][6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7]

Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Internal Standard: Select a high-purity, stable internal standard with a known chemical structure and a simple NMR spectrum that does not overlap with the analyte signals. Maleic anhydride is a suitable choice for this purpose.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample.[7]

    • Accurately weigh a similar amount of the internal standard.

    • Dissolve both in a deuterated solvent (e.g., DMSO-d6) in a clean NMR tube.

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal relaxation and accurate integration.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.

    • Calculate the purity using the following equation[7]:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Causality Behind Choices: The choice of a high-field NMR ensures better resolution of signals, which is crucial for accurate integration. The long relaxation delay is critical for quantitative accuracy, as it allows all protons to fully return to their equilibrium state before the next pulse.[5] DMSO-d6 is a good solvent choice for many organic compounds and its residual peak does not typically interfere with the aromatic region where the analyte signals are expected.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is an indispensable tool for identifying unknown impurities.[8] By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, we can obtain the molecular weight of impurities, which is the first step in their structural elucidation.[9]

Protocol:

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass measurements.[2][10]

  • LC Method: The same HPLC method as described for purity determination can be used, as it is MS-compatible due to the use of a volatile buffer (formic acid).[2]

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of impurities.

    • Mass Range: Scan a broad mass range (e.g., m/z 100-1000) to capture potential impurities and degradation products.

    • MS/MS Analysis: For any detected impurity peaks, perform tandem MS (MS/MS) experiments to obtain fragmentation patterns, which can provide valuable structural information.[10]

  • Data Analysis:

    • Extract the mass spectra for each chromatographic peak corresponding to an impurity.

    • Use the accurate mass measurement to propose a molecular formula for the impurity.

    • Interpret the MS/MS fragmentation pattern to propose a chemical structure.

Causality Behind Choices: High-resolution mass spectrometry provides highly accurate mass measurements, which significantly narrows down the possible elemental compositions of an unknown impurity.[10] ESI is a soft ionization technique suitable for a wide range of organic molecules. Performing both positive and negative ion modes increases the chances of detecting impurities with different chemical properties.

G cluster_1 Chemical Structures main_compound This compound C14H10N2O impurity1 Impurity 1 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzoic acid C14H11NO3 main_compound->impurity1 Hydrolysis impurity2 Impurity 2 4-(3-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile C14H10N2O main_compound->impurity2 Isomeric Impurity

Figure 2: Structures of the target compound and potential impurities.

Discussion and Interpretation of Hypothetical Results

The hypothetical data presented in Tables 1 and 2 allow for a nuanced comparison of the three suppliers.

  • Supplier A appears to provide the highest purity material, as confirmed by both HPLC and qNMR. The single identified impurity is likely a product of hydrolysis of the nitrile group.

  • Supplier B shows a lower purity, with a significant isomeric impurity detected. This suggests a potential lack of selectivity in the synthetic process. The presence of unreacted starting material is also a concern.

  • Supplier C provides material of good purity, though slightly lower than Supplier A. The presence of an unknown impurity warrants further investigation, potentially through isolation and full structural elucidation by NMR.

The slight discrepancy between HPLC area percentage and qNMR weight percentage is expected. HPLC-UV response factors can vary between the main compound and impurities, while qNMR provides a more direct measure of molar quantity. The combination of both techniques provides a high degree of confidence in the purity assessment.

Conclusion

Ensuring the purity of chemical reagents is a critical, yet often overlooked, aspect of high-quality research and development. This guide has provided a comprehensive framework for the comparative purity analysis of commercial this compound. By employing a multi-modal analytical approach that includes HPLC, qNMR, and LC-MS, researchers can independently verify the quality of their reagents, leading to more reliable and reproducible scientific outcomes. The provided protocols and the rationale behind the experimental choices are intended to empower scientists to make informed decisions about the materials they use in their critical research endeavors.

References

  • de la Torre, B. G., & Albericio, F. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry, 53(5), 997-1011. [Link][11]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link][2]

  • PPD, Inc. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. Pharma's Almanac. Retrieved from [Link][10]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link][1]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link][8]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link][6]

  • Shou, W. Z., & Weng, N. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(11), e4563. [Link][9]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link][7]

  • Mestrelab Research. (n.d.). What is qNMR and why is it important?. Retrieved from [Link][12]

Sources

A Comparative Analysis of the Bioactivity of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Pyridinone Scaffold in Modern Drug Discovery

The 2-pyridone ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in biologically active compounds.[1][2] This structural motif is prized for its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its utility as a bioisostere for amides and phenyl groups, often improving properties like aqueous solubility and metabolic stability.[1][3][4] From natural products with anticancer activity like Camptothecin to FDA-approved kinase inhibitors, the 2-pyridone core is a validated starting point for designing novel therapeutics.[4][5][6]

This guide focuses on the compound 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile , a molecule that combines the 2-pyridone scaffold with a benzonitrile moiety. The benzonitrile group is also a significant pharmacophore, often involved in critical interactions with biological targets. Given that many pyridinone derivatives function as kinase inhibitors by targeting the ATP binding site, we hypothesize that this compound and its analogs may exhibit inhibitory activity against key signaling kinases implicated in cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR).[6][7][8]

Herein, we present a comparative bioactivity study of this compound (herein referred to as the Parent Compound ) and three rationally designed structural analogs. This guide provides detailed experimental protocols, presents comparative data, and discusses the structure-activity relationships (SAR) to elucidate the chemical features crucial for bioactivity.

The Analogs under Investigation:

  • Analog A (Demethylated): 4-(2-Oxo-1(2H)-pyridinyl)benzonitrile. Rationale: To assess the contribution of the C5-methyl group to target binding and overall activity.

  • Analog B (Hydroxylated Phenyl): 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)-3-hydroxybenzonitrile. Rationale: To explore the potential for an additional hydrogen bond interaction via a hydroxyl group on the benzonitrile ring.

  • Analog C (Bioisosteric Replacement): 1-(4-Aminosulfonylphenyl)-5-methyl-2(1H)-pyridinone. Rationale: To replace the nitrile group with a sulfonamide, a common bioisostere, to evaluate changes in binding and physicochemical properties.

Experimental Design & Methodologies

To provide a comprehensive comparison, we will assess two key biological activities: direct inhibition of a therapeutically relevant enzyme (EGFR kinase) and overall effect on cancer cell viability. The choice of these assays is based on the prevalence of pyridinone-based compounds as kinase inhibitors used in oncology.[2][9]

Workflow for Bioactivity Screening

The overall workflow is designed to move from a specific molecular target to a cellular context, providing a more complete picture of each compound's potential.

G cluster_0 Biochemical Screening cluster_1 Cellular Screening a Compound Synthesis & Purification b In Vitro Kinase Inhibition Assay (EGFR) a->b d Cell Culture (A549 Lung Cancer Cells) a->d c Determine IC50 Values b->c f Determine GI50 Values c->f Correlate Data & Determine SAR e MTT Cell Viability Assay d->e e->f

Caption: General workflow for compound evaluation.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of the compounds on the enzymatic activity of a target kinase. A standard operating procedure for an enzymatic inhibition assay provides the framework for reliable results.[10] We will use a luminescence-based assay that quantifies ATP consumption, a direct measure of kinase activity.[11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against EGFR kinase.

Principle: The Kinase-Glo® Luminescent Kinase Assay measures the amount of ATP remaining in solution following a kinase reaction. Less light indicates higher kinase activity (more ATP consumed) and, therefore, weaker inhibition by the test compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of each test compound (Parent, Analogs A-C) in 100% DMSO.

    • Create a serial dilution series for each compound (e.g., 100 µM to 1 nM) in assay buffer (25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.01% BSA).

    • Reconstitute recombinant human EGFR kinase and the polypeptide substrate (e.g., Poly(Glu,Tyr) 4:1) according to the manufacturer's instructions.

    • Prepare the ATP solution at a concentration equal to the Km for the enzyme (typically 2-10 µM for EGFR).

    • Prepare the Kinase-Glo® Reagent by mixing the buffer and substrate as directed.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of each compound dilution to triplicate wells. Include "no inhibitor" (DMSO vehicle) positive controls and "no enzyme" negative controls.

    • Add 10 µL of the EGFR kinase solution to all wells except the "no enzyme" controls.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution to all wells.

    • Incubate the plate at 30°C for 60 minutes. The reaction time should be within the linear range of the enzyme activity.[12]

    • Stop the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® Reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and background as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This protocol assesses the compound's effect on the metabolic activity of living cells, which serves as an indicator of cell viability, proliferation, or cytotoxicity.[13][14] The assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15]

Objective: To determine the half-maximal growth inhibition concentration (GI50) of each compound in A549 human lung carcinoma cells.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours to allow cells to adhere.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (in triplicate). Include a vehicle control (DMSO) and a "no cells" blank control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay and Measurement:

    • After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.[13]

    • Carefully aspirate the medium from each well without disturbing the crystals.

    • Add 100 µL of DMSO to each well to solubilize the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate spectrophotometer, with a reference wavelength of 630 nm to correct for background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the "no cells" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).

    • Plot the percentage of viability versus the log of the compound concentration and use non-linear regression to calculate the GI50 value.

Comparative Bioactivity Data

The following table summarizes the representative experimental data obtained for the Parent Compound and its structural analogs.

Compound IDModificationTarget Kinase IC50 (EGFR) [nM]Cellular Viability GI50 (A549) [µM]
Parent Compound -1501.2
Analog A Demethylated8507.5
Analog B Hydroxylated Phenyl350.3
Analog C Sulfonamide Bioisostere2102.8
Erlotinib (Control) Known EGFR Inhibitor200.15

Note: The data presented is illustrative and serves to demonstrate the application of the described protocols for comparative analysis.

Discussion and Structure-Activity Relationship (SAR)

The analysis of our representative data provides valuable insights into the structural requirements for the bioactivity of this compound.

Interpretation of Results
  • Parent Compound: The parent compound shows moderate activity against EGFR (IC50 = 150 nM) and corresponding micromolar activity in the A549 cell line (GI50 = 1.2 µM). This suggests that the compound can penetrate cells and inhibit its target, leading to a reduction in cell viability.

  • Role of the C5-Methyl Group (Analog A): The removal of the methyl group in Analog A resulted in a significant loss of activity in both the biochemical and cellular assays (IC50 = 850 nM; GI50 = 7.5 µM). This suggests that the methyl group is critical for activity, likely by engaging in a favorable hydrophobic interaction within the ATP-binding pocket of the EGFR kinase.

  • Impact of Phenyl Hydroxylation (Analog B): The introduction of a hydroxyl group on the benzonitrile ring (Analog B) led to a potent increase in activity, with an IC50 of 35 nM against EGFR. This is the most active compound in the series. The enhancement in potency strongly implies that the hydroxyl group forms a key hydrogen bond with a residue in the active site, thereby anchoring the inhibitor more tightly. This improved enzyme inhibition translates directly to superior cellular potency (GI50 = 0.3 µM).

  • Bioisosteric Replacement (Analog C): Replacing the nitrile with a sulfonamide group (Analog C) resulted in a slight decrease in activity compared to the parent compound. While sulfonamides can form hydrogen bonds, the geometry and electronic properties differ from the nitrile. This result indicates that the nitrile group itself may play a specific role in target engagement, possibly through a dipole-dipole interaction or by occupying a specific, sterically constrained space that the bulkier sulfonamide fits less optimally.

SAR Summary Diagram

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P EGFR->P Dimerization & Autophosphorylation Ras Ras P->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Analog B (Pyridinone Inhibitor) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion

This comparative guide demonstrates a systematic approach to evaluating the bioactivity of this compound and its analogs. Our illustrative findings highlight critical structure-activity relationships: the essential nature of the C5-methyl group for hydrophobic binding and the dramatic potency enhancement achieved by introducing a hydroxyl group on the phenyl ring. Analog B emerged as a promising lead structure, warranting further investigation.

The detailed protocols provided herein for kinase inhibition and cell viability serve as a robust template for researchers in drug discovery. Future work should focus on expanding the analog library to further probe the SAR, conducting kinase selectivity profiling to assess off-target effects, and advancing promising compounds like Analog B into more complex cellular and in vivo models.

References

  • Roche Diagnostics. (n.d.).
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. BroadPharm.
  • CLYTE Technologies. (2025, December 24).
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
  • Montaño-Soto, A. G., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • Singh, G. S., & Desta, Z. Y. (2012). Bioactive natural products containing 2-pyridone core.
  • Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing.
  • Montaño-Soto, A. G., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • Montaño-Soto, A. G., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Merget, B., et al. (2016). High quality, small molecule-activity datasets for kinase research.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Thermo Fisher Scientific.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances.
  • Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Chen, J., et al. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry.
  • Song, F., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • BenchChem. (n.d.).
  • Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal.
  • Edmundson, R. S. (2022). Role of pyridines as enzyme inhibitors in medicinal chemistry.
  • Tipton, K. F., & Davey, G. P. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules.

Sources

A Comparative Guide to the Structural Elucidation of Benzonitrile Derivatives: A Focus on X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount for predicting its behavior, interactions, and potential as a therapeutic agent. X-ray crystallography stands as the gold standard for providing this atomic-level resolution. This guide offers a comparative analysis of crystallographic data from several benzonitrile derivatives, providing a framework for understanding the structural nuances of this important chemical class. While the specific crystal structure for 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile is not publicly available at the time of this writing, this guide will use closely related structures to illustrate the experimental workflow, data interpretation, and the critical insights gained from such studies.

The Significance of Structural Analysis in Drug Discovery

The precise arrangement of atoms in a molecule dictates its physical and chemical properties, including its ability to bind to biological targets. For compounds like this compound, which contains both a pyridinone and a benzonitrile moiety, understanding the spatial relationship between these groups is crucial. These structural details, such as bond lengths, bond angles, and intermolecular interactions, govern everything from solubility and stability to receptor affinity and metabolic profile.

Comparative Crystallographic Data of Benzonitrile Derivatives

To appreciate the kind of data obtained from an X-ray crystallography experiment, we can compare the crystallographic parameters of several related benzonitrile-containing compounds. The following table summarizes key data points from published crystal structures, offering a glimpse into the structural diversity of this family of molecules.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZR-factor
4-[(2H-Tetrazol-2-yl)methyl]benzonitrile[1]C₉H₇N₅TriclinicP-15.75147.402911.351181.08877.84472.600448.6420.053
4-[(4-Amino-3-pyridyl)iminomethyl]benzonitrile[2]C₁₃H₁₀N₄MonoclinicP2₁/c13.556012.300015.751490124.651902160.580.074
2-(4-Methylphenyl)benzonitrile[3]C₁₄H₁₁NOrthorhombicPca2₁7.672611.403712.24269090901071.184N/A
4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile[4]C₁₂H₁₀N₄OMonoclinicP2₁/nN/AN/AN/A90N/A90N/A4N/A

This comparative data highlights the variability in crystal packing and unit cell dimensions even among molecules with the common benzonitrile feature. These differences arise from the distinct steric and electronic properties of the substituent groups, which in turn influence the intermolecular forces driving crystallization.

Experimental Workflow for Single-Crystal X-ray Diffraction

The process of determining a crystal structure is a meticulous workflow that bridges chemistry, physics, and computational analysis. The following is a detailed, step-by-step protocol that would be employed to obtain the crystal structure of a novel compound such as this compound.

Step 1: Crystallization

The journey to a crystal structure begins with the growth of high-quality single crystals. This is often the most challenging and empirical step.

  • Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to identify conditions where the compound has moderate solubility.

  • Crystallization Technique:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a "precipitant" solvent in which the compound is less soluble. The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

Step 2: Crystal Mounting and Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted for data collection.

  • Mounting: The crystal is affixed to a cryoloop, often with a cryoprotectant oil, and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.

  • Diffractometer Setup: The mounted crystal is placed on a goniometer head in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal.

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern—the array of spots produced as the X-rays are scattered by the electron clouds of the atoms—is recorded by a detector. A full dataset consists of thousands of diffraction images taken at different crystal orientations.

Step 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions and the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Model Building: An initial atomic model is built into the electron density map.

  • Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics like the R-factor.

The following diagram illustrates the general workflow for X-ray crystallography:

XRay_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of 4-(5-Methyl-2-oxo-1(2H)- pyridinyl)benzonitrile Crystallization Crystallization (e.g., Slow Evaporation, Vapor Diffusion) Synthesis->Crystallization Purified Compound Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Single Crystal DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Processing & Integration DataCollection->DataProcessing Diffraction Images StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution Reflection Data Refinement Model Building & Refinement StructureSolution->Refinement Initial Model Validation Structure Validation & Analysis Refinement->Validation Refined Structure Publication Publication Validation->Publication CIF File & Publication

Figure 1. A generalized workflow for determining the crystal structure of a small molecule via X-ray crystallography.

Conclusion

While the specific crystallographic data for this compound remains to be determined, the principles and methodologies outlined in this guide provide a robust framework for its future structural elucidation. By comparing the crystallographic data of related benzonitrile derivatives, we gain valuable insights into the factors that govern molecular conformation and crystal packing. The detailed experimental protocol serves as a practical guide for researchers embarking on the structural analysis of novel compounds, underscoring the power of X-ray crystallography in modern drug discovery and materials science.

References

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N.-L. (1995). Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals. Angewandte Chemie International Edition in English, 34(15), 1555–1573.
  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112–122.
  • Sun, D., F-h, W., & Li, Y-x. (2008). 2-(4-Methylphenyl)benzonitrile. Acta Crystallographica Section E, 67(11), o1647. [Link]

  • Wang, X-l., Xiong, R-g., & Zuo, J-l. (2008). 4-[(2H-Tetrazol-2-yl)methyl]benzonitrile. Acta Crystallographica Section E, 64(3), o445. [Link]

  • Yathirajan, H. S., et al. (2008). 4-[(4-Amino-3-pyridyl)iminomethyl]benzonitrile. Acta Crystallographica Section E, 64(12), o2342. [Link]

  • Zahid, M., et al. (2018). 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. Acta Crystallographica Section E, 74(Pt 8), 1143–1147. [Link]

Sources

A Comparative Guide to Validated Analytical Methodologies for the Quantification of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the precise and reliable quantification of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational principles, practical implementation, and comparative performance of the two most pertinent analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The accurate determination of this molecule is paramount for ensuring quality control in manufacturing, defining pharmacokinetic profiles in preclinical and clinical studies, and assessing stability in pharmaceutical formulations. This guide explains the causality behind experimental choices, outlines self-validating protocols, and provides a framework for selecting the optimal method based on the specific analytical challenge, be it purity analysis in bulk substance or trace-level quantification in complex biological matrices.

Foundational Analytical Strategies

The selection of an analytical method is fundamentally dictated by the analytical objective. For this compound, the requirements diverge into two primary applications:

  • Potency, Purity, and Stability Testing: Typically performed on the drug substance or its formulated product. The primary requirements are high precision, accuracy, and the ability to separate the main compound from any process-related impurities or degradation products. HPLC-UV is the established workhorse for this domain.[1]

  • Bioanalysis: Involves quantifying the compound in complex biological matrices like plasma, blood, or urine to support pharmacokinetic and toxicokinetic studies.[2][3] This application demands exceptional sensitivity and selectivity to measure nano-gram or even lower concentrations amidst a multitude of endogenous components.[4] LC-MS/MS is unequivocally the gold standard for this purpose.[2][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The HPLC-UV method is the cornerstone of quality control in the pharmaceutical industry. Its robustness, precision, and cost-effectiveness make it ideal for assay and impurity profiling. A stability-indicating method is crucial, which is a validated procedure that accurately measures the active ingredient free from interference from degradation products, excipients, and process impurities.[5]

Principle of Operation & Rationale

This technique leverages the differential partitioning of the analyte between a stationary phase (typically a packed column) and a liquid mobile phase. For a molecule like this compound, a reversed-phase setup is most appropriate, where a nonpolar stationary phase (e.g., C18) is used with a more polar mobile phase. The analyte is separated from impurities based on its relative hydrophobicity. Quantification is achieved by measuring the absorbance of ultraviolet light at a specific wavelength (λmax) where the analyte exhibits maximum response, following the Beer-Lambert law.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol is designed to be a self-validating system, where specificity is proven through forced degradation studies.

A. Instrumentation & Conditions:

  • System: HPLC equipped with a photodiode array (PDA) or variable wavelength UV detector.[6]

  • Column: X-Terra® C18 (150 mm × 4.6 mm, 5 µm particle size) or equivalent.

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic modifier (e.g., Acetonitrile). The precise ratio must be optimized to achieve adequate separation.[7][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at the determined λmax of the analyte (e.g., 270 nm).

  • Injection Volume: 10 µL.

B. Standard & Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., Acetonitrile/Water) to obtain a concentration of 1000 µg/mL.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards across a range of 5-50 µg/mL.

  • Sample Solution: Prepare the test sample (e.g., from a tablet dosage form) to achieve a theoretical final concentration within the calibration range.

C. Forced Degradation Study Protocol: [5][9][10]

To ensure specificity, the drug substance is subjected to stress conditions to induce degradation:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose to UV light (254 nm) for 48 hours.

Following exposure, samples are neutralized (if necessary), diluted, and analyzed. The method is deemed "stability-indicating" if the analyte peak is well-resolved from all degradation product peaks.[9]

Visualization of HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation s0 Reference Standard Stock Solution s1 Calibration Curve Standards (5-50 µg/mL) s0->s1 a1 Inject Samples (Standards, Test, Degraded) s1->a1 s2 Test Sample Preparation s2->a1 s3 Forced Degradation (Acid, Base, H2O2, Heat, Light) s3->a1 a0 HPLC System (C18 Column, UV Detector) a0->a1 a2 Acquire Chromatograms a1->a2 d0 Generate Calibration Curve (Peak Area vs. Concentration) a2->d0 d2 Assess Specificity (Peak Purity & Resolution) a2->d2 d1 Quantify Test Sample d0->d1 d3 Validate Method (Accuracy, Precision, Linearity) d1->d3 d2->d3

Caption: Workflow for a stability-indicating HPLC-UV method.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications, LC-MS/MS is the definitive technique due to its superior sensitivity and specificity, which arise from its ability to monitor a specific precursor-to-product ion transition for the analyte.[4] This allows for quantification at the ng/mL or even pg/mL level in highly complex matrices.

Principle of Operation & Rationale

The process begins with chromatographic separation via UPLC or HPLC, which minimizes matrix effects by separating the analyte from co-eluting matrix components.[11] The eluent is then introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which generates charged parent ions of the analyte. In the first quadrupole (Q1), only ions of a specific mass-to-charge ratio (m/z) corresponding to the analyte (the precursor ion) are allowed to pass. These selected ions are fragmented in the collision cell (Q2), and a specific, characteristic fragment ion (the product ion) is monitored by the third quadrupole (Q3). This highly specific detection mode, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and signal-to-noise ratio.

Experimental Protocol: Bioanalytical Method for Plasma

This protocol outlines a robust method for quantifying this compound in human plasma.

A. Instrumentation & Conditions:

  • System: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[12]

  • Column: Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) or equivalent.[12]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. A fast gradient is typically used.[13]

  • Flow Rate: 0.4-0.5 mL/min.[12][13]

  • Column Temperature: 40°C.

  • MS Detection: ESI in positive ion mode, operating in MRM.

    • Analyte Transition: Optimized Precursor Ion (e.g., [M+H]⁺) → Optimized Product Ion.

    • Internal Standard (IS) Transition: A stable isotope-labeled (SIL) version of the analyte is the ideal IS. Its MRM transition is monitored concurrently.

B. Sample Preparation (Solid-Phase Extraction - SPE):

SPE is often preferred for bioanalysis as it yields cleaner extracts than protein precipitation or liquid-liquid extraction, thereby minimizing matrix effects.[4]

  • Condition: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with methanol followed by water.

  • Load: Mix 100 µL of plasma sample with the internal standard solution and a weak acid (e.g., phosphoric acid), then load onto the cartridge.

  • Wash: Wash the cartridge with an aqueous solution to remove polar interferences, followed by an organic solvent (e.g., methanol) to remove nonpolar interferences.

  • Elute: Elute the analyte and IS with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase composition for injection.[14]

C. Method Validation:

Bioanalytical method validation is performed according to regulatory guidelines (e.g., ICH M10) and includes assessment of selectivity, matrix effect, calibration curve, accuracy, precision, recovery, and the stability of the analyte in the biological matrix under various conditions (bench-top, freeze-thaw, long-term).[15]

Visualization of LC-MS/MS Bioanalytical Workflow

LCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p0 Plasma Sample + Internal Standard (IS) p1 SPE Cartridge (Condition, Load, Wash) p0->p1 p2 Elute Analyte + IS p1->p2 p3 Evaporate & Reconstitute p2->p3 a0 UPLC Separation (C18 Column) p3->a0 a1 Mass Spectrometer (ESI+, MRM Mode) a0->a1 a2 Monitor Transitions (Analyte & IS) a1->a2 d0 Calculate Peak Area Ratios (Analyte / IS) a2->d0 d1 Generate Calibration Curve d0->d1 d2 Quantify Unknown Samples d1->d2

Caption: Workflow for an LC-MS/MS bioanalytical method.

Comparative Performance Summary

The choice between HPLC-UV and LC-MS/MS is driven by the application's specific demands for sensitivity, selectivity, and the nature of the sample matrix.

ParameterHPLC-UVLC-MS/MSRationale & Justification
Primary Application Quality Control, Stability, Purity, Assay of Bulk Drug & Formulations.Bioanalysis (PK/TK studies), Trace-level impurity analysis.HPLC-UV is robust and precise for high-concentration samples. LC-MS/MS is required for its sensitivity in complex biological matrices.[1][4]
Sensitivity (LOQ) Microgram/mL (µg/mL) range.[9]Nanogram/mL (ng/mL) to Picogram/mL (pg/mL) range.[3][15]Mass spectrometry is inherently more sensitive than UV absorbance detection.
Selectivity Good; based on chromatographic retention time and UV spectrum.Excellent; based on retention time, precursor ion mass, and product ion mass.MRM is significantly more selective than UV detection, virtually eliminating matrix interferences that may co-elute chromatographically.[4]
Matrix Tolerance Low. Requires relatively clean samples. Prone to interference.High. Can analyze complex matrices after appropriate sample cleanup.The specificity of MRM allows for detection even in "dirty" samples, though cleanup is still crucial to mitigate matrix effects.[11]
Throughput Moderate. Run times are typically 5-15 minutes.High. UPLC systems allow for very fast gradients and run times of <5 minutes.[12]Modern UPLC systems coupled with fast MS acquisition enable high-throughput screening.
Cost & Complexity Lower cost, simpler operation and maintenance.Higher capital investment, more complex operation and maintenance.Tandem mass spectrometers are sophisticated instruments requiring specialized expertise.
Validation Focus Specificity via forced degradation, linearity, accuracy, precision.[5]Matrix effects, recovery, and analyte stability in the biological matrix.[11][15]Bioanalytical validation has a unique focus on how the biological matrix impacts quantification.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful, reliable techniques for the quantification of this compound, yet they serve distinct and complementary roles.

  • For quality control, formulation assay, and stability testing , a well-validated, stability-indicating HPLC-UV method is the most appropriate choice. It provides the required accuracy, precision, and specificity in a robust and cost-effective manner. The development should focus on ensuring complete resolution from all potential impurities and degradants.

  • For bioanalytical studies requiring the measurement of the compound in biological fluids, LC-MS/MS is the mandatory technique. Its unparalleled sensitivity and selectivity are essential for accurately defining the pharmacokinetic and metabolic profile of the molecule. The development effort must prioritize efficient sample preparation to minimize matrix effects and rigorous validation of analyte stability.

By understanding the principles and performance characteristics outlined in this guide, researchers and drug development professionals can confidently select, develop, and validate the optimal analytical method to meet their scientific and regulatory objectives.

References

The following list is compiled from the titles and sources provided by the search tool. Direct URLs were not available and are therefore not included.

  • A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. (Source: WUR eDepot)
  • Targeted and untarget - IRIS-AperTO. (Source: UniTo)
  • Use of liquid chromatography–mass spectrometry and a chemical cleavage reaction for the structure elucid
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (Source: Longdom Publishing)
  • Method of Test for Pesticide Residues in Foods - Multiresidue Analysis (5).
  • SUPPORTING INFORMATION Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]. (Source: AWS)
  • Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. (Source: Asian Journal of Pharmaceutical Analysis)
  • Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.
  • Routine UPLC-MS/MS Quantification of Pesticide Residues in Okra with Simultaneous Acquisition of Qualitative Full-Spectrum MS.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (Source: Acta Poloniae Pharmaceutica)
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy). (Source: International Journal of Pharmaceutical Sciences and Research)
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (Source: PMC)
  • 208462Orig1s000.
  • Quantification of eicosanoids and their metabolites in biological m
  • Validation of an analytical method for quantitation of metonitazene and isotonitazene in plasma, blood, urine, liver and brain and application to authentic postmortem casework in New York City. (Source: PubMed)
  • HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (Source: PubMed)
  • Bioorthogonal Chemistry in Biomolecule Quantification: A Review of Reactions and Str
  • Development and validation of an automated extraction method for the analysis of high-water content commodities. (Source: eurl-pesticides.eu)
  • multi-active method for the analysis of active substances in formulated products to support quality control scope. (Source: Cipac.org)
  • 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile. (Source: PMC - NIH)
  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide and its metabolites in rat plasma. (Source: Research Results in Pharmacology)
  • improving the stability of 4-Methyl-5-(4-pyridinyl)-2(3H)-oxazolone in aqueous solution. (Source: Benchchem)
  • Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Chlorzoxazone and Paracetamol in Tablet Dosage. (Source: Neliti)
  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. (Source: RSC Publishing)
  • Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. (Source: PMC)

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Hazard Assessment and Core Safety Principles

The primary directive in handling any chemical waste is a thorough understanding of its potential hazards. 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile is a complex organic molecule. Its constituent parts, pyridine and benzonitrile, are classified as hazardous materials. Pyridine and its derivatives are known to be toxic and flammable, while benzonitrile is harmful if swallowed or absorbed through the skin and is a combustible liquid[1][2][3]. Therefore, the combined molecule must be treated as hazardous waste.

Core Safety Principles:

  • Presumption of Hazard: In the absence of specific toxicological data for this compound, it must be handled with the same level of caution as its most hazardous components.

  • Regulatory Compliance: All disposal procedures must strictly adhere to local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health & Safety (EHS) department for specific guidelines[4][5][6].

  • Elimination of Environmental Release: Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste[6][7].

Section 2: Personal Protective Equipment (PPE) and Spill Management

Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate PPE.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shieldsTo protect eyes from accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent dermal absorption, a known hazard for benzonitrile compounds[2].
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Work in a certified chemical fume hoodTo minimize the inhalation of any potential vapors or aerosols, a primary route of exposure for pyridine.

Spill Management:

In the event of a spill, the area should be evacuated of all non-essential personnel. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, immediately contact your institution's EHS department. All materials used for spill cleanup must be disposed of as hazardous waste.

Section 3: Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection, storage, and disposal of waste containing this compound.

Step 1: Waste Segregation and Collection

  • Waste Identification: All waste streams containing this compound, including pure compound, reaction mixtures, contaminated solvents, and solid materials (e.g., filter paper, contaminated labware), must be classified as hazardous waste.

  • Container Selection: Utilize a designated, leak-proof, and chemically compatible hazardous waste container. The container must have a secure, tight-fitting lid.

  • Collection: Carefully transfer the waste into the designated container, avoiding splashes and spills. Do not overfill the container; allow for adequate headspace.

Step 2: Labeling

Proper labeling is critical for ensuring safe handling and disposal. The waste container must be clearly labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • An accurate list of all other chemical constituents and their approximate concentrations.

  • The date of accumulation.

  • Any relevant hazard warnings (e.g., "Toxic," "Combustible").

Step 3: Temporary Storage

  • Location: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

  • Incompatibilities: Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, as these can react with pyridine and nitrile compounds[2].

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of any potential leaks.

Step 4: Final Disposal

  • EHS Coordination: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste container[8].

  • Incineration: The common and recommended disposal method for pyridine and benzonitrile-containing waste is high-temperature incineration in a licensed hazardous waste facility[4].

Section 4: Decontamination Procedures

All laboratory equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.

Decontamination Protocol:

  • Initial Rinse: Rinse the contaminated equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve the compound. Collect this rinse solvent as hazardous waste.

  • Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse.

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Generation of Waste (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate container Use Designated, Labeled Hazardous Waste Container segregate->container storage Store in Cool, Dry, Well-Ventilated Area container->storage ehs Contact Institutional EHS for Pickup storage->ehs incineration Licensed Hazardous Waste Incineration ehs->incineration

Disposal workflow for this compound.

References

  • Toxicological Profile for Pyridine. (n.d.). In Agency for Toxic Substances and Disease Registry (ATSDR).
  • ATSDR - Toxicological Profile for Pyridine. (s.d.). Agency for Toxic Substances and Disease Registry.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. (2025). BenchChem.
  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
  • Safety D
  • How can I purify impure benzonitrile? (2017).
  • Safety Data Sheet - Benzonitrile. (2026). Sigma-Aldrich.
  • Benzonitrile. (n.d.). CAMEO Chemicals.
  • Safety d
  • 4-AMINO-3-NITRO BENZONITRILE GHS Safety Data Sheet. (n.d.). S D Fine-Chem Limited.
  • Safety Data Sheet - Benzonitrile. (2009). Fisher Scientific.
  • Benzonitrile. (n.d.). In PubChem.
  • Benzonitrile, 3-[1,6-Dihydro-1-[[3-[5-[(1-Methyl-4-Piperidinyl)Methoxy]-2-PyriMidinyl]Phenyl]Methyl]-6-Oxo-3-Pyridazinyl]-. (n.d.). Echemi.
  • Safety Data Sheet - Benzonitrile, 4-fluoro-. (2025). Thermo Fisher Scientific.
  • Safety d
  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023, August 18). YouTube.
  • Standard Operating Procedure - Decontamination of Sampling Equipment. (2019). U.S. Environmental Protection Agency.
  • How to Store and Dispose of Chemicals - Hazard Mitigation Safety. (2012, December 10). YouTube.
  • Cyanide. (n.d.). In Wikipedia.
  • Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. (n.d.). Cole-Parmer.
  • 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile. (n.d.). In PubChem.
  • 4-[(5-Methyl-2-oxo-1-pyridinyl)methyl]benzonitrile. (n.d.). In PubChem.

Sources

Personal protective equipment for handling 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile in a laboratory setting. The following procedures are designed to ensure the safety of all personnel through a combination of rigorous hazard assessment, appropriate personal protective equipment (PPE) selection, and clearly defined operational and disposal protocols.

Hazard Assessment and Risk Mitigation

  • Benzonitrile Moiety : Benzonitrile and its derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] They can cause skin and eye irritation.[3][4][5] High exposure can lead to more severe health effects.[2][3]

  • Pyridinone Moiety : Pyridine and its derivatives are often volatile and can have strong, unpleasant odors.[6] Inhalation of fumes can cause respiratory irritation, headaches, and dizziness.[6] Skin contact should also be avoided.[6]

Given these potential hazards, a cautious approach is mandatory. All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[6][7]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to provide comprehensive protection.

Eye and Face Protection
  • Requirement : Chemical safety goggles or a face shield must be worn at all times when handling this compound.[6][8]

  • Rationale : This protects against accidental splashes of solutions or contact with airborne particles of the solid compound.

Skin and Body Protection
  • Gloves :

    • Requirement : Nitrile gloves are the recommended primary barrier for hand protection.[6][9][10][11] It is crucial to select gloves with an appropriate thickness and to check for any signs of degradation before use.

    • Rationale : Nitrile gloves offer good resistance to a wide range of chemicals, including those with nitrile and pyridine functionalities.[9][12][13]

  • Lab Coat :

    • Requirement : A buttoned lab coat worn over full-length clothing is mandatory.

    • Rationale : This prevents contamination of personal clothing and minimizes skin exposure.[6]

Respiratory Protection
  • Requirement : All manipulations of this compound, especially in its powdered form, must be conducted within a properly functioning chemical fume hood.[6][7]

  • Rationale : The fume hood provides the primary means of respiratory protection by containing and exhausting potentially harmful vapors and particulates.

The following table summarizes the minimum required PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection A lab coat worn over full-length clothingPrevents contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical to ensure safety during the handling of this compound.

Preparation and Weighing
  • Fume Hood : Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

  • PPE : Don all required PPE as outlined in the table above.

  • Handling Solid : When weighing the solid compound, use anti-static weigh paper or a suitable container to prevent dispersal of the powder.

Solution Preparation
  • Containment : Perform all solution preparations within the chemical fume hood.

  • Slow Addition : When dissolving the solid, add it slowly to the solvent to prevent splashing.

The logical flow of operations is illustrated in the diagram below:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal VerifyHood Verify Fume Hood Function DonPPE Don All Required PPE VerifyHood->DonPPE Proceed once verified WeighSolid Weigh Solid Compound DonPPE->WeighSolid Ready for handling PrepareSolution Prepare Solution WeighSolid->PrepareSolution If making solution Decontaminate Decontaminate Surfaces WeighSolid->Decontaminate After weighing PrepareSolution->Decontaminate After experiment DisposeWaste Dispose of Hazardous Waste Decontaminate->DisposeWaste DoffPPE Doff PPE Correctly DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands G cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal SolidWaste Contaminated Solid Waste (Gloves, Paper Towels) SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer Segregate LiquidWaste Contaminated Liquid Waste (Solvents, Solutions) LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Segregate EHSPickup Arrange for EHS Pickup SolidContainer->EHSPickup LiquidContainer->EHSPickup

Caption: Waste disposal workflow for materials contaminated with this compound.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. [6]Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spills : In case of a spill, evacuate the area and alert your supervisor. Small spills inside a fume hood can be cleaned up using an appropriate absorbent material, which should then be disposed of as hazardous waste. [11] By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.

References

  • Vertex AI Search.
  • Earth Safe PPE. How to Dispose of Nitrile Gloves?.
  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions.
  • GlovesnStuff. Nitrile Gloves for Chemical Handling.
  • CDC Archive. NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • PPS Gloves.
  • Allan Chemical Corporation. How to Choose PPE for Chemical Work.
  • Washington State University.
  • Sigma-Aldrich.
  • University of St Andrews. Disposal of Chemical Waste.
  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
  • Fisher Scientific.
  • BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine-3-azo-p-dimethylaniline.
  • Angene Chemical. 4-(5-METHYL-2-OXO-PYRIDIN-1-YL)
  • Fisher Scientific.
  • Central Drug House.
  • S D Fine-Chem Limited.
  • BenchChem. Safeguarding Your Research: A Comprehensive Guide to Handling Pyridin-4-ol.
  • BASF.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzonitrile.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.